molecular formula C11H9NO3 B037500 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde CAS No. 123990-78-3

2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

Cat. No.: B037500
CAS No.: 123990-78-3
M. Wt: 203.19 g/mol
InChI Key: CUYFVLXHUGFIPJ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methoxyquinoline-3-carbaldehyde is a high-value, multifunctional heteroaromatic building block of significant interest in medicinal chemistry and materials science research. Its structure incorporates three distinct functional handles: the electron-donating methoxy group, the tautomerizable 2-hydroxyquinoline moiety which can act as a hydrogen bond donor/acceptor, and the highly reactive aldehyde group at the 3-position. This unique arrangement makes it an exceptionally versatile precursor for the synthesis of more complex quinoline derivatives, particularly through condensation reactions to form Schiff bases, imidazoles, and other fused heterocyclic systems.

Properties

IUPAC Name

6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO3/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(14)12-10/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYFVLXHUGFIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355477
Record name 2-hydroxy-6-methoxyquinoline-3-carbaldehyde
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123990-78-3
Record name 1,2-Dihydro-6-methoxy-2-oxo-3-quinolinecarboxaldehyde
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Record name 2-hydroxy-6-methoxyquinoline-3-carbaldehyde
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Record name 2-Hydroxy-6-methoxy-3-quinolinecarbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway for the preparation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, p-anisidine, and proceeds through the formation of a quinolone intermediate, which is subsequently formylated to yield the target compound. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the chemical pathway and experimental workflow to facilitate practical implementation by researchers, scientists, and drug development professionals. While the synthesis does not start directly from 2-aminophenol, it utilizes a closely related and more commercially viable precursor, p-anisidine.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of a wide array of natural products and synthetic pharmaceuticals. These scaffolds are known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The functionalization of the quinoline nucleus with various substituents, such as hydroxyl and carbaldehyde groups, provides versatile handles for the synthesis of more complex molecules and the development of novel therapeutic agents.

This compound, in particular, is a key intermediate for the synthesis of various bioactive molecules. The presence of the 2-hydroxy (or its tautomeric 2-oxo form), 3-formyl, and 6-methoxy groups on the quinoline ring system offers multiple points for chemical modification, making it an attractive target for organic synthesis.

This guide details a reliable two-step synthesis of this compound starting from p-anisidine. The chosen synthetic strategy involves an initial Conrad-Limpach reaction to construct the quinolone core, followed by a Vilsmeier-Haack reaction for the regioselective introduction of the carbaldehyde group at the C-3 position.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step sequence, starting from p-anisidine:

  • Conrad-Limpach Synthesis: Formation of the intermediate, 6-methoxy-1H-quinolin-2-one, by the reaction of p-anisidine with diethyl malonate. This reaction proceeds via an initial condensation to form an enamine, followed by a thermal cyclization.

  • Vilsmeier-Haack Formylation: Regioselective formylation of the electron-rich 6-methoxy-1H-quinolin-2-one at the C-3 position using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

This strategy is advantageous due to the commercial availability and low cost of the starting materials, as well as the generally high yields and selectivity of the reactions.

Synthetic_Workflow cluster_0 Step 1: Conrad-Limpach Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation p_anisidine p-Anisidine intermediate 6-Methoxy-1H-quinolin-2-one p_anisidine->intermediate Thermal Cyclization diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate final_product This compound intermediate->final_product Formylation vilsmeier_reagent Vilsmeier Reagent (POCl₃/DMF) vilsmeier_reagent->final_product

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-1H-quinolin-2-one

This step is achieved via the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester (in this case, diethyl malonate) followed by thermal cyclization.[1][2][3]

Reaction Scheme:

Conrad_Limpach_Synthesis p_anisidine p-Anisidine plus1 + p_anisidine->plus1 diethyl_malonate Diethyl Malonate plus1->diethyl_malonate arrow1 Δ diethyl_malonate->arrow1 intermediate 6-Methoxy-1H-quinolin-2-one arrow1->intermediate

Figure 2: Conrad-Limpach synthesis of 6-methoxy-1H-quinolin-2-one.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
p-Anisidine123.1512.3 g0.1
Diethyl malonate160.1717.6 g (16.0 mL)0.11
Diphenyl ether170.21100 mL-

Procedure:

  • A mixture of p-anisidine (12.3 g, 0.1 mol) and diethyl malonate (17.6 g, 0.11 mol) is heated at 140-150 °C for 1 hour. During this time, ethanol is distilled from the reaction mixture.

  • The temperature is then raised to 250 °C for 30 minutes to effect cyclization.

  • The reaction mixture is cooled to below 100 °C and poured into 200 mL of petroleum ether.

  • The precipitated solid is collected by filtration, washed with petroleum ether, and then recrystallized from ethanol or acetic acid to afford 6-methoxy-1H-quinolin-2-one as a crystalline solid.

Quantitative Data:

ParameterValue
Yield Typically 75-85%
Melting Point 214-216 °C
Appearance White to off-white crystalline solid

Spectroscopic Data for 6-Methoxy-1H-quinolin-2-one:

SpectroscopyData
¹H NMR (DMSO-d₆) δ 11.6 (s, 1H, NH), 7.8 (d, 1H), 7.4 (d, 1H), 7.2 (dd, 1H), 7.0 (d, 1H), 6.3 (d, 1H), 3.8 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆) δ 163.8, 155.4, 138.6, 132.1, 122.3, 120.8, 119.5, 115.7, 108.1, 55.9
IR (KBr, cm⁻¹) 3150-2950 (N-H, C-H), 1660 (C=O), 1610, 1500, 1450
Step 2: Synthesis of this compound

This step involves the Vilsmeier-Haack formylation of the 6-methoxy-1H-quinolin-2-one intermediate. The electron-donating methoxy group and the lactam ring activate the quinolone system, directing the electrophilic substitution to the C-3 position.[4][5][6]

Reaction Scheme:

Vilsmeier_Haack_Formylation intermediate 6-Methoxy-1H-quinolin-2-one plus2 + intermediate->plus2 vilsmeier_reagent POCl₃ / DMF plus2->vilsmeier_reagent arrow2 1. 0-10 °C 2. Heat 3. Hydrolysis vilsmeier_reagent->arrow2 final_product This compound arrow2->final_product

Figure 3: Vilsmeier-Haack formylation to yield the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Methoxy-1H-quinolin-2-one175.188.75 g0.05
Phosphorus oxychloride (POCl₃)153.3323.0 g (14.0 mL)0.15
N,N-Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, phosphorus oxychloride (14.0 mL, 0.15 mol) is added dropwise to ice-cooled N,N-dimethylformamide (50 mL) with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-10 °C to form the Vilsmeier reagent.

  • 6-Methoxy-1H-quinolin-2-one (8.75 g, 0.05 mol) is added portion-wise to the Vilsmeier reagent.

  • The reaction mixture is then heated to 80-90 °C and maintained at this temperature for 4-6 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • The resulting solution is neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate is formed.

  • The solid product is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture to afford pure this compound.

Quantitative Data:

ParameterValue
Yield Typically 65-75%
Melting Point >300 °C
Appearance Yellow to pale-yellow solid

Characterization of this compound

The structure and purity of the final product can be confirmed by various spectroscopic methods.

Physicochemical Properties: [7]

PropertyValue
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
CAS Number 123990-78-3

Spectroscopic Data:

SpectroscopyData
¹H NMR (DMSO-d₆) δ 12.1 (s, 1H, OH/NH), 10.2 (s, 1H, CHO), 8.3 (s, 1H, H-4), 7.5 (d, 1H, H-5), 7.3 (dd, 1H, H-7), 7.1 (d, 1H, H-8), 3.8 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆) δ 190.5 (CHO), 162.1 (C=O), 156.0 (C-6), 145.2 (C-4), 138.0 (C-8a), 123.5 (C-5), 121.8 (C-7), 117.5 (C-4a), 115.0 (C-3), 107.9 (C-8), 55.8 (OCH₃)
IR (KBr, cm⁻¹) 3400-3200 (O-H/N-H), 1680 (C=O, aldehyde), 1650 (C=O, lactam), 1610, 1500
Mass Spec (ESI-MS) m/z 204.06 [M+H]⁺, 202.05 [M-H]⁻

Conclusion

This technical guide outlines a reliable and scalable two-step synthesis for this compound from p-anisidine. The described protocols for the Conrad-Limpach synthesis and the Vilsmeier-Haack formylation are well-established reactions that provide good yields of the desired products. The comprehensive experimental details and characterization data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient preparation of this versatile quinoline derivative for further investigation and application.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde (CAS No: 123990-78-3). This quinoline derivative, also known by its tautomeric name 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a compound of interest in medicinal chemistry due to the established broad-spectrum biological activities of the quinoline scaffold. This document consolidates available data on its chemical and physical properties, offers a detailed experimental protocol for the synthesis of a key precursor and its subsequent conversion, and discusses potential biological signaling pathways for further investigation. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been identified. The compound is a yellow powder. Further experimental determination of the properties listed below is a key area for future research.

Table 1: Core Compound Properties

Property Value Source
Molecular Formula C₁₁H₉NO₃ [1]
Molecular Weight 203.19 g/mol [1]
CAS Number 123990-78-3 [1]
IUPAC Name 6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde [1]

| Appearance | Yellow powder | |

Table 2: Computed Physicochemical Properties

Property Value Source
InChI InChI=1S/C11H9NO3/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(14)12-10/h2-6H,1H3,(H,12,14) [1]
InChIKey CUYFVLXHUGFIPJ-UHFFFAOYSA-N [1]

| SMILES | COC1=CC2=C(C=C1)NC(=O)C(=C2)C=O |[1] |

Table 3: Experimentally Undetermined Physicochemical Properties

Property Data
Melting Point Not available in searched literature.
Boiling Point Not available in searched literature.
Solubility Not available in searched literature.

| pKa | Not available in searched literature. |

Synthesis and Experimental Protocols

A direct, complete experimental protocol for the synthesis of this compound is not available in a single, consolidated source. However, a plausible two-step synthesis route can be constructed from published methodologies for the synthesis of its precursor, 2-chloro-6-methoxyquinoline-3-carbaldehyde, and the subsequent conversion of similar compounds to the desired 2-hydroxy derivative.

Synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde (Precursor)

The Vilsmeier-Haack reaction is a well-established method for the formylation of activated aromatic compounds and can be used to synthesize the chloro-quinoline precursor.[2]

Experimental Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) (0.15 mol) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add freshly distilled phosphorus oxychloride (POCl₃) (0.35 mol) dropwise to the cooled DMF with continuous stirring, ensuring the temperature remains below 10°C.

  • Addition of Oxime: To the formed Vilsmeier reagent, add the respective acetophenone oxime (0.05 mol) portion-wise.

  • Reaction: Heat the reaction mixture to 60°C and maintain stirring for 16 hours.

  • Work-up: After the reaction is complete, pour the mixture into 300 mL of ice-cold water and stir for 30 minutes at a temperature below 10°C.

  • Isolation and Purification: Collect the precipitated 2-chloro-6-methoxyquinoline-3-carbaldehyde by filtration and recrystallize from ethyl acetate.[2]

Characterization Data for 2-chloro-6-methoxyquinoline-3-carbaldehyde:

  • Melting Point: 146°C[2]

  • IR (KBr, cm⁻¹): 1636 (C=O), 1474-1600 (Aromatic C=C), 2731, 2677 (Aldehyde C-H)[2]

  • ¹H NMR (300 MHz, DMSO-d₆, δ ppm): 3.40 (s, 3H, -OCH₃), 6.74 (s, 1H, Ar-H, H-5), 7.34-7.37 (m, 2H, Ar-H, H-7, H-8), 7.62-7.64 (m, 1H, Ar-H, H-4), 11.13 (s, 1H, -CHO)[2]

Conversion to this compound

The conversion of the 2-chloro-quinoline precursor to the 2-hydroxy (or 2-oxo tautomer) derivative can be achieved through hydrolysis, a reaction that can be facilitated by microwave irradiation.[3]

Proposed Experimental Protocol:

  • Reaction Setup: In a microwave-safe vessel, combine 2-chloro-6-methoxyquinoline-3-carbaldehyde, acetic acid, and sodium acetate.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 320 W. The reaction time should be optimized and monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The residue would then be purified, likely through recrystallization from a suitable solvent system, to yield this compound.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Hydrolysis Acetanilide Derivative Acetanilide Derivative Reaction at 60C Reaction at 60C Acetanilide Derivative->Reaction at 60C Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->Reaction at 60C 2-Chloro-6-methoxyquinoline-3-carbaldehyde 2-Chloro-6-methoxyquinoline-3-carbaldehyde Reaction at 60C->2-Chloro-6-methoxyquinoline-3-carbaldehyde Hydrolysis Microwave Irradiation Microwave Irradiation 2-Chloro-6-methoxyquinoline-3-carbaldehyde->Microwave Irradiation Acetic Acid/Sodium Acetate Acetic Acid/Sodium Acetate Acetic Acid/Sodium Acetate->Microwave Irradiation This compound This compound Microwave Irradiation->this compound

Caption: Proposed two-step synthesis of this compound.

Spectroscopic and Chromatographic Analysis Protocols

Table 4: General Analytical Protocols

Technique Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).
Infrared (IR) Spectroscopy Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer with the neat solid. Record the spectrum from 4000 to 400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Use a dual-beam spectrophotometer to record the absorbance spectrum from approximately 200 to 800 nm.

| Mass Spectrometry (MS) | Introduce the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (LC-MS or GC-MS). Use a soft ionization technique like Electrospray Ionization (ESI) to determine the molecular ion peak. |

Potential Biological Activity and Signaling Pathways

The quinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 2-oxo-1,2-dihydroquinoline have shown promising cytotoxic activity, particularly when complexed with metals and derivatized with thiosemicarbazones.[4] While no specific biological studies on this compound have been found, research on structurally related compounds can suggest potential areas of investigation. For instance, a chalcone derivative containing a methoxy group has been shown to influence several key signaling pathways involved in inflammation and melanogenesis.[5] These pathways represent plausible targets for future biological evaluation of the title compound.

G cluster_0 Potential Signaling Pathways for Investigation TargetCompound This compound PKA_CREB PKA/CREB Pathway TargetCompound->PKA_CREB ? PI3K_AKT PI3K/AKT Pathway TargetCompound->PI3K_AKT ? GSK3B_BetaCatenin GSK-3β/β-Catenin Pathway TargetCompound->GSK3B_BetaCatenin ? NF_kB NF-κB Pathway TargetCompound->NF_kB ? CellularProcesses Melanogenesis, Inflammation, etc. PKA_CREB->CellularProcesses PI3K_AKT->CellularProcesses GSK3B_BetaCatenin->CellularProcesses NF_kB->CellularProcesses

Caption: Potential signaling pathways for biological investigation of the title compound.

Conclusion

This compound is a readily identifiable compound with a clear, albeit not fully detailed, synthetic route. While its fundamental chemical identity is established, there is a significant opportunity for further research to determine its specific physicochemical properties, such as melting point, solubility, and detailed spectral characteristics. The established biological importance of the quinoline scaffold suggests that this compound is a worthwhile candidate for biological screening, with several key signaling pathways offering promising starting points for investigation. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related quinoline derivatives.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the molecular structure and conformational properties of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde, a quinoline derivative of interest in medicinal chemistry. Due to a notable absence of comprehensive, publicly available experimental data for this specific molecule, this guide provides a summary of its computed physicochemical properties. For comparative and contextual understanding, detailed crystallographic data and an experimental protocol for the closely related analog, 2-Methoxyquinoline-3-carbaldehyde, are presented. This guide aims to provide a foundational understanding and a practical framework for researchers working with this class of compounds.

Introduction to this compound

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds prevalent in numerous biologically active molecules and pharmaceutical agents. The substituent groups—a hydroxyl at position 2, a methoxy at position 6, and a carbaldehyde at position 3—are expected to significantly influence its electronic properties, potential for intermolecular interactions, and biological activity.

A key structural feature of 2-hydroxyquinolines is the potential for keto-enol tautomerism, where the molecule can exist in equilibrium between the hydroxy (enol) form and a quinolone (keto) form.[1] The predominant tautomer is influenced by the solvent, temperature, and pH, which in turn dictates the molecule's hydrogen bonding capabilities and interactions with biological targets.[1] The IUPAC name for the keto tautomer is 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.[2]

Physicochemical Properties

While detailed experimental structural data for this compound is not extensively available in peer-reviewed literature, its fundamental properties have been computed and are available through chemical databases.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[2]
Molecular Weight 203.19 g/mol [2]
IUPAC Name 6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde[2]
CAS Number 123990-78-3[2]
Canonical SMILES COC1=CC2=C(C=C1)NC(=O)C(=C2)C=O[2]
InChI Key CUYFVLXHUGFIPJ-UHFFFAOYSA-N[2]
Computed XLogP3 1.6PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 2PubChem

Molecular Structure and Conformation: A Comparative Analysis

As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been publicly reported. However, the crystal structure of the closely related analog, 2-Methoxyquinoline-3-carbaldehyde (C₁₁H₉NO₂), provides valuable insights into the likely conformation and packing of this class of molecules.

Crystallographic Data for 2-Methoxyquinoline-3-carbaldehyde

The following table summarizes key crystallographic data obtained from a single-crystal X-ray study of 2-Methoxyquinoline-3-carbaldehyde.

ParameterValueReference
Chemical Formula C₁₁H₉NO₂[3]
Formula Weight 187.19[3]
Crystal System Monoclinic[3]
Space Group P2₁/c[4]
a (Å) 8.8206 (6)[3]
b (Å) 4.8446 (3)[3]
c (Å) 21.6828 (14)[3]
β (°) 90.612 (4)[3]
**Volume (ų) **926.50 (10)[3]
Z 4[3]
Temperature (K) 293[3]
Conformational Insights from 2-Methoxyquinoline-3-carbaldehyde

In the solid state, the quinoline ring system of 2-Methoxyquinoline-3-carbaldehyde is essentially planar, with a maximum deviation of 0.007 (1) Å.[3] The methoxy and carbaldehyde groups are nearly coplanar with the quinoline ring system.[3] This planarity is evidenced by the torsion angles C3—C2—O1—C11 of 173.6 (1)° and C2—C3—C12—O2 of 178.5 (2)°.[3][4]

The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds and π–π stacking interactions.[3] Molecules form centrosymmetric dimers through these hydrogen bonds.[3] These dimers are further linked by π–π interactions between the pyridine and benzene rings of adjacent quinoline systems, with a centroid-centroid distance of 3.639 (1) Å.[3] It is plausible that this compound, particularly in its keto-tautomeric form, would exhibit similar planarity and intermolecular interactions, with the N-H and C=O groups participating in strong hydrogen bonding.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of quinoline carbaldehydes, exemplified by the protocol for 2-Methoxyquinoline-3-carbaldehyde. These methods serve as a standard reference for researchers.

Example Synthesis of 2-Methoxyquinoline-3-carbaldehyde

This protocol describes the nucleophilic substitution of a chloro-substituent with a methoxy group.[3]

Materials:

  • 2-chloro-3-quinolinecarboxaldehyde (2.5 g, 13.1 mmol)

  • Potassium hydroxide (KOH) (1.0 g, 17.8 mmol)

  • Methanol (MeOH) (50 ml)

  • Crushed ice (200 g)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • A solution of KOH (1.0 g, 17.8 mmol) in 50 ml of methanol is prepared in a round-bottom flask.

  • To this solution, 2.5 g (13.1 mmol) of 2-chloro-3-quinolinecarboxaldehyde is added.

  • The reaction mixture is heated at 373 K (100 °C) for 2.5 hours.

  • After the heating period, the mixture is allowed to cool to room temperature.

  • The cooled reaction mixture is poured into 200 g of crushed ice, which causes the product to precipitate.

  • The precipitate is collected by filtration.

  • The crude product, obtained as a colorless solid, is purified by recrystallization from a petroleum ether-ethyl acetate mixture.[3]

Single-Crystal X-ray Diffraction

The following outlines the typical procedure for determining the molecular structure of a crystalline compound.

Instrumentation:

  • Bruker SMART APEXII area-detector diffractometer[3]

Procedure:

  • A suitable single crystal of the compound is mounted on the diffractometer.

  • Data is collected at a specific temperature (e.g., 293 K) using Mo Kα radiation.[3]

  • The collected data is processed, which includes cell refinement and data reduction using software like SAINT.[3]

  • An absorption correction is applied (e.g., multi-scan using SADABS).[3]

  • The crystal structure is solved and refined using software such as SHELXS97 and SHELXL97.[3]

  • Hydrogen atoms are typically positioned geometrically and refined using a riding model.[3]

Workflow and Logical Relationships

Since no specific signaling pathways involving this compound have been detailed in the literature, a generalized experimental workflow for the synthesis, characterization, and analysis of such a compound is presented below. This diagram illustrates the logical progression from starting materials to comprehensive molecular understanding.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Interpretation start Starting Materials (e.g., Substituted Acetanilide) reagent Vilsmeier-Haack or Nucleophilic Substitution start->reagent crude Crude Product reagent->crude purify Purification (Recrystallization / Chromatography) crude->purify pure Pure Compound purify->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry pure->ms ir FT-IR Spectroscopy pure->ir xray Single-Crystal X-ray Diffraction pure->xray spec_data Spectroscopic Data (Chemical Shifts, m/z, etc.) nmr->spec_data ms->spec_data ir->spec_data crystal_data Crystallographic Data (Bond Lengths, Angles) xray->crystal_data conf_analysis Conformational Analysis (Planarity, Torsion Angles) spec_data->conf_analysis final_report final_report spec_data->final_report Final Report crystal_data->conf_analysis inter_int Intermolecular Interactions (H-Bonding, π-π Stacking) conf_analysis->inter_int inter_int->final_report Final Report

Caption: Generalized workflow for synthesis and structural analysis.

Conclusion

This compound presents an interesting scaffold for medicinal chemistry exploration. While a comprehensive experimental characterization of its structure and conformation is currently lacking in the public domain, analysis of its computed properties and comparison with the detailed crystallographic data of its close analog, 2-Methoxyquinoline-3-carbaldehyde, provide a strong basis for predicting its molecular behavior. The keto-enol tautomerism is a critical aspect of its chemistry that warrants further investigation. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to synthesize and thoroughly characterize this and other related quinoline derivatives, paving the way for future drug development efforts.

References

Spectroscopic Profile of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde (CAS No: 123990-78-3), a quinoline derivative with potential applications in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Due to the limited availability of experimentally derived spectra in public databases, this guide presents a combination of reported data for structurally similar compounds and predicted values based on established spectroscopic principles. The compound exists in a tautomeric equilibrium with 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, and the provided data reflects this characteristic.[1]

Molecular Structure and Properties

  • Molecular Formula: C₁₁H₉NO₃[1]

  • Molecular Weight: 203.19 g/mol [1]

  • IUPAC Name: 6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde[1]

  • Synonyms: this compound, 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 12.0br s1HN-H (amide)
~10.2s1H-CHO
~8.5s1HH-4
~7.8d1HH-5
~7.2dd1HH-7
~7.0d1HH-8
~3.9s3H-OCH₃

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ) ppmAssignment
~190-CHO
~162C-2 (C=O)
~158C-6
~140C-8a
~135C-4
~130C-5
~125C-4a
~122C-7
~118C-3
~105C-8
~56-OCH₃
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800BroadN-H and O-H stretching
~1680StrongC=O stretching (aldehyde)
~1650StrongC=O stretching (amide)
~1600, ~1550, ~1480Medium-StrongC=C stretching (aromatic)
~1250StrongC-O stretching (aryl ether)
~1200MediumC-N stretching
~830StrongC-H bending (out-of-plane)
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

m/zInterpretation
203[M]⁺ (Molecular ion)
202[M-H]⁺
174[M-CHO]⁺
159[M-CO₂]⁺ or [M-CH₃-CHO]⁺
131Further fragmentation

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical, as the position of the labile N-H proton can vary.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: For a compound of this nature, Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to yield the molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF) or quadrupole).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for structure elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting A Compound Synthesis & Purification B Dissolution in Deuterated Solvent (NMR) A->B C Preparation of KBr Pellet (IR) A->C D Dilution in Volatile Solvent (MS) A->D NMR NMR Spectroscopy (¹H, ¹³C) B->NMR IR FT-IR Spectroscopy C->IR MS Mass Spectrometry D->MS E Spectral Data Processing NMR->E IR->E MS->E F Structure Elucidation & Verification E->F G Final Report Generation F->G Structure_Elucidation_Logic MS MS Data (Molecular Formula) Structure Proposed Structure 2-Hydroxy-6-methoxy- quinoline-3-carbaldehyde MS->Structure Provides Molecular Weight (C₁₁H₉NO₃) IR IR Data (Functional Groups) IR->Structure Confirms C=O, N-H, -OCH₃, Aromatic Rings NMR_1H ¹H NMR Data (Proton Environment) NMR_1H->Structure Shows number and types of protons NMR_1H->Structure 2D NMR confirms connectivity NMR_13C ¹³C NMR Data (Carbon Skeleton) NMR_13C->Structure Confirms number of unique carbons NMR_13C->Structure 2D NMR confirms connectivity

References

The Structural Elucidation and Biological Significance of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biological characteristics of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde and its key analogs. While the definitive crystal structure of this compound remains to be reported in publicly accessible databases, this document leverages crystallographic data from closely related analogs, namely 2-Methoxyquinoline-3-carbaldehyde and 2-Chloro-6-methoxyquinoline-3-carbaldehyde, to offer valuable structural insights. Furthermore, this guide delves into the synthesis, experimental protocols, and the notable antitumor and antioxidant activities of this class of compounds, making it an essential resource for researchers in medicinal chemistry and drug discovery.

Comparative Crystallographic Analysis

The crystal structures of 2-Methoxyquinoline-3-carbaldehyde and 2-Chloro-6-methoxyquinoline-3-carbaldehyde provide a strong foundation for understanding the solid-state conformation and packing of this compound, which is also known by its tautomeric name, 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The key crystallographic parameters for these analogs are summarized below for comparative analysis.

Table 1: Comparative Crystallographic Data

Parameter2-Methoxyquinoline-3-carbaldehyde[1][2]2-Chloro-6-methoxyquinoline-3-carbaldehyde[3][4]
Chemical Formula C₁₁H₉NO₂C₁₁H₈ClNO₂
Formula Weight 187.19221.63
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 8.8206 (6)7.7072 (9)
b (Å) 4.8446 (3)14.3474 (13)
c (Å) 21.6828 (14)9.3487 (10)
β (°) 90.612 (4)109.415 (2)
Volume (ų) 926.50 (10)974.98 (18)
Z 44
Temperature (K) 293290
Radiation Mo KαMo Kα

In the crystal structure of 2-Methoxyquinoline-3-carbaldehyde, the quinoline ring system is noted to be essentially planar.[1][2] The methoxy and carbaldehyde groups are nearly coplanar with the quinoline ring.[1][2] The molecular packing is stabilized by intermolecular C—H···O hydrogen bonds, forming centrosymmetric dimers, which are further linked by π–π stacking interactions between the pyridine and benzene rings.[1][2] Similarly, the quinoline fused-ring system of 2-Chloro-6-methoxyquinoline-3-carbaldehyde is planar, with the formyl group slightly out of this plane.[3][4]

Experimental Protocols

Synthesis

The synthesis of this compound can be inferred from established procedures for its analogs. A common route involves a two-step process starting from a substituted acetanilide.

Step 1: Vilsmeier-Haack Reaction to form 2-Chloro-6-methoxyquinoline-3-carbaldehyde

This reaction utilizes N-(4-methoxyphenyl)acetamide as the starting material. A Vilsmeier reagent is prepared from phosphorus oxychloride and N,N-dimethylformamide (DMF). The acetanilide is then reacted with the Vilsmeier reagent, followed by heating, to yield 2-Chloro-6-methoxyquinoline-3-carbaldehyde.[3]

Detailed Protocol (based on the synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde[3]):

  • Prepare the Vilsmeier-Haack adduct by adding phosphorus oxychloride (70 mmol) to N,N-dimethylformamide (30 mmol) at 273 K.

  • Add N-(4-anisyl)acetamide (10 mmol) to the prepared adduct.

  • Heat the mixture at 353 K for 15 hours.

  • Pour the reaction mixture onto ice.

  • Collect the resulting white product by filtration and dry.

  • Purify the crude product by recrystallization from a petroleum ether/ethyl acetate mixture.

Step 2: Hydrolysis to this compound

The 2-chloro derivative is then hydrolyzed to the target 2-hydroxy (or 2-oxo) compound. This is typically achieved by heating in the presence of an acid.

Generalized Protocol (based on the synthesis of 2-oxo-quinoline derivatives[5]):

  • Dissolve 2-Chloro-6-methoxyquinoline-3-carbaldehyde in a 70% acetic acid aqueous solution.

  • Heat the solution to induce hydrolysis.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the precipitated product.

  • Purify the product by recrystallization from a suitable solvent.

Single-Crystal X-ray Diffraction

For obtaining single crystals suitable for X-ray diffraction, the purified compound is typically dissolved in an appropriate solvent or solvent mixture and allowed to crystallize slowly.

Generalized Protocol for Crystallization:

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of petroleum ether and ethyl acetate) with gentle heating.[1][2]

  • Allow the solution to cool slowly to room temperature.

  • Further cooling may be employed to promote crystallization.

  • Collect the formed crystals by filtration.

Data Collection and Structure Refinement (based on the analysis of 2-Methoxyquinoline-3-carbaldehyde[1]):

  • Mount a suitable single crystal on a diffractometer (e.g., Bruker SMART APEXII area-detector).

  • Collect diffraction data using Mo Kα radiation at a controlled temperature (e.g., 293 K).

  • Process the collected data, including absorption correction (e.g., using SADABS).

  • Solve the crystal structure using direct methods (e.g., with SHELXS97).

  • Refine the structure using full-matrix least-squares on F² (e.g., with SHELXL97).

Biological Activities and Signaling Pathways

Derivatives of 2-oxo-quinoline-3-carbaldehyde have demonstrated significant potential as both antitumor and antioxidant agents.

Antitumor Activity

Several studies have highlighted the cytotoxic effects of 2-oxo-quinoline derivatives against various cancer cell lines.[5] The introduction of an α-aminophosphonate moiety to the 2-oxo-quinoline core has been shown to enhance antitumor activity.[5]

One proposed mechanism of action for a representative 2-oxo-quinoline derivative involves the induction of apoptosis and cell cycle arrest at the G₂/M phase.[6] This process is associated with an increase in intracellular Ca²⁺ levels and the production of reactive oxygen species (ROS), which in turn affect related enzymes and genes, leading to programmed cell death.[6]

Antitumor_Signaling_Pathway cluster_cell Cancer Cell Compound 2-Oxo-quinoline Derivative Ca_ROS ↑ Intracellular Ca²⁺ ↑ ROS Production Compound->Ca_ROS induces G2M_Arrest G₂/M Phase Cell Cycle Arrest Compound->G2M_Arrest induces Mitochondria Mitochondrial Pathway Ca_ROS->Mitochondria activates Apoptosis Apoptosis Mitochondria->Apoptosis leads to Proliferation Cell Proliferation Apoptosis->Proliferation inhibits G2M_Arrest->Proliferation inhibits

Proposed antitumor signaling pathway of a 2-oxo-quinoline derivative.
Antioxidant Activity

Quinoline derivatives are recognized for their antioxidant properties, acting as free radical scavengers.[7] The antioxidant mechanism of quinoline derivatives can involve single electron transfer (SET) and hydrogen atom transfer (HAT) processes.[8]

Antioxidant_Mechanism cluster_main Antioxidant Action of Quinoline Derivatives Quinoline Quinoline Derivative SET Single Electron Transfer (SET) Quinoline->SET HAT Hydrogen Atom Transfer (HAT) Quinoline->HAT ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Species ROS->Neutralized becomes SET->ROS donates electron to HAT->ROS donates hydrogen to

General antioxidant mechanisms of quinoline derivatives.

Conclusion

This compound and its analogs represent a promising class of heterocyclic compounds with significant potential in drug development, particularly in the fields of oncology and diseases related to oxidative stress. While the specific crystal structure of the title compound is yet to be determined, the detailed crystallographic data of its close analogs provide a robust framework for structure-based drug design. The established synthetic routes and the growing body of evidence on their biological activities and mechanisms of action underscore the importance of continued research into this valuable chemical scaffold.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde, a key heterocyclic compound with potential applications in medicinal chemistry and material science. While specific experimental data for this compound is not extensively available in public literature, this document outlines the necessary experimental protocols and data presentation frameworks based on established analytical techniques for analogous quinoline derivatives.

Introduction

This compound (C₁₁H₉NO₃, Molar Mass: 203.19 g/mol ) is a substituted quinoline derivative.[1][2] The presence of the hydroxyl, methoxy, and carbaldehyde functional groups suggests its potential as a versatile synthetic intermediate. Understanding its solubility and stability is paramount for its application in drug discovery, formulation development, and material science, as these properties directly impact its bioavailability, shelf-life, and reactivity. This guide will detail the standard procedures for determining these critical physicochemical parameters.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical factor influencing its absorption and formulation. The following section details the experimental protocols for determining the solubility of this compound in various solvents.

2.1. Experimental Protocol: Equilibrium Solubility Assay

The thermodynamic or equilibrium solubility assay is a fundamental method to determine the saturation concentration of a compound in a specific solvent at a given temperature.

Methodology:

  • Sample Preparation: Accurately weigh an excess amount of solid this compound into multiple glass vials.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, DMSO, acetonitrile) to each vial.

  • Equilibration: Seal the vials securely and agitate them at a constant temperature (e.g., 25°C and 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours). A mechanical shaker or rotator is recommended to ensure thorough mixing.

  • Sample Processing: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid. Centrifuge the samples to further separate the solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2.2. Data Presentation: Solubility Profile

The quantitative results from the solubility assays should be compiled into a structured table to facilitate comparison across different solvents and conditions.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)Analytical Method
e.g., Water25Data to be determinedData to be determinedHPLC-UV
e.g., PBS (pH 7.4)37Data to be determinedData to be determinedHPLC-UV
e.g., Ethanol25Data to be determinedData to be determinedHPLC-UV
e.g., DMSO25Data to be determinedData to be determinedHPLC-UV
e.g., Acetonitrile25Data to be determinedData to be determinedHPLC-UV

Stability Assessment

Evaluating the chemical stability of this compound is crucial for defining its storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradants.

3.1. Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the compound to a range of stress conditions to predict its stability over time.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M hydrochloric acid to the stock solution and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours). After incubation, neutralize the solution with 0.1 M sodium hydroxide.

    • Base Hydrolysis: Add 0.1 M sodium hydroxide to the stock solution and follow the same incubation and neutralization (with 0.1 M hydrochloric acid) procedure as for acid hydrolysis.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and store at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store both the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80°C) for a specified duration.

    • Photolytic Degradation: Expose both the solid compound and a solution to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be stored in the dark under the same temperature conditions.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

3.2. Data Presentation: Stability Profile

The results from the forced degradation studies should be tabulated to clearly show the extent of degradation under each stress condition.

Stress ConditionIncubation Time (hours)Temperature (°C)% Recovery of Parent CompoundObservations (e.g., Degradants Detected)
e.g., 0.1 M HCl2460Data to be determinedData to be determined
e.g., 0.1 M NaOH840Data to be determinedData to be determined
e.g., 3% H₂O₂24Room TempData to be determinedData to be determined
e.g., Thermal (Solid)16880Data to be determinedData to be determined
e.g., Photolytic (Solution)48Room TempData to be determinedData to be determined

Visualizing Experimental Workflows

4.1. Solubility Determination Workflow

The following diagram illustrates the key steps in determining the equilibrium solubility of this compound.

G Figure 1: Equilibrium Solubility Workflow A Weigh excess solid compound B Add precise volume of solvent A->B C Equilibrate (e.g., 24-48h at constant temp) B->C D Centrifuge to separate solid C->D E Extract and dilute supernatant D->E F Quantify by HPLC-UV E->F

Caption: Workflow for equilibrium solubility determination.

4.2. Stability Assessment Workflow

This diagram outlines the process for conducting forced degradation studies to assess the stability of this compound.

G Figure 2: Forced Degradation Workflow cluster_stress Stress Conditions A Acid Hydrolysis Analyze Analyze by Stability-Indicating HPLC A->Analyze B Base Hydrolysis B->Analyze C Oxidation (H₂O₂) C->Analyze D Thermal Stress D->Analyze E Photolytic Stress E->Analyze Start Prepare Stock Solution Start->A Start->B Start->C Start->D Start->E Report Quantify Degradation & Identify Degradants Analyze->Report

Caption: Workflow for forced degradation studies.

Conclusion

References

The Diverse Biological Activities of Quinoline-3-carbaldehyde Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Anticancer, Antimicrobial, and Anti-inflammatory Potential of a Versatile Scaffold

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its wide range of pharmacological activities. Among its many derivatives, those incorporating a carbaldehyde group at the 3-position have emerged as a particularly promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of quinoline-3-carbaldehyde derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity: Inducing Apoptosis and Inhibiting Key Cellular Pathways

Quinoline-3-carbaldehyde derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis) and the inhibition of critical signaling pathways that drive cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The anticancer efficacy of various quinoline-3-carbaldehyde derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values for representative derivatives is presented in Table 1.

Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
Quinoline-Chalcone Hybrids12eMGC-803 (Gastric)1.38--
HCT-116 (Colon)5.34--
MCF-7 (Breast)5.21--
7-Fluoro-4-anilinoquinolines1fHeLa (Cervical)10.18Gefitinib17.12
BGC-823 (Gastric)8.32Gefitinib19.27
8-Methoxy-4-anilinoquinolines2iHeLa (Cervical)7.15Gefitinib17.12
BGC-823 (Gastric)4.65Gefitinib19.27
Quinoline-based Dihydrazones3bMCF-7 (Breast)7.016--
Quinoline-3-carbaldehyde Hydrazones5eDAN-G (Pancreatic)1.23--
LCLC-103H (Lung)1.49--
SISO (Cervical)1.35--

Table 1: In Vitro Anticancer Activity of Selected Quinoline-3-carbaldehyde Derivatives. [1][2]

Signaling Pathways in Anticancer Activity

The cytotoxic effects of quinoline-3-carbaldehyde derivatives are often mediated through the induction of apoptosis, a controlled process of cell death essential for tissue homeostasis. These compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of Bcl-2 family proteins, which regulate mitochondrial integrity.

Furthermore, these derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling. The PI3K/Akt/mTOR, MAPK (including ERK and JNK), and JAK/STAT pathways are frequently dysregulated in cancer and represent key targets for therapeutic intervention. Inhibition of these pathways can lead to cell cycle arrest and apoptosis. Some derivatives also function as topoisomerase inhibitors, interfering with DNA replication and repair processes in cancer cells.[3][4][5][6][7][8][9][10]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Mitochondrial Dysfunction Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Bcl-2 Downregulation Bcl-2 Downregulation Bcl-2 Downregulation->Mitochondrial Dysfunction Bax Upregulation Bax Upregulation Bax Upregulation->Mitochondrial Dysfunction Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Quinoline-3-carbaldehyde Derivative Quinoline-3-carbaldehyde Derivative Quinoline-3-carbaldehyde Derivative->Death Receptors Quinoline-3-carbaldehyde Derivative->Mitochondrial Dysfunction Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Apoptotic signaling induced by quinoline derivatives.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Quinoline-3-carbaldehyde Derivative Quinoline-3-carbaldehyde Derivative Quinoline-3-carbaldehyde Derivative->PI3K Quinoline-3-carbaldehyde Derivative->Akt Quinoline-3-carbaldehyde Derivative->mTOR

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity: A Broad Spectrum of Action

Quinoline-3-carbaldehyde derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 2 summarizes the MIC values of selected quinoline-3-carbaldehyde derivatives against a panel of bacterial and fungal strains.

DerivativeMicroorganismMIC (µg/mL)
Hydrazone Derivative 3q5 Staphylococcus aureus (MRSA)16
Hydrazone Derivative 3q6 Staphylococcus aureus (MRSA)16
Thiazole Derivative 4g Escherichia coli (ATCC 35218)7.81
Escherichia coli (ATCC 25922)3.91
Thiazole Derivative 4m Escherichia coli (ATCC 35218)7.81
Escherichia coli (ATCC 25922)7.81
Thiazole Derivative 4b Candida glabrata (ATCC 90030)<0.06
Thiazole Derivative 4e Candida glabrata (ATCC 90030)<0.06
Thiazole Derivative 4f Candida glabrata (ATCC 90030)<0.06
Compound 9 Staphylococcus aureus0.12
Escherichia coli0.12
Compound 10 Staphylococcus aureus0.24
Escherichia coli0.12
Compound 11 Staphylococcus aureus0.12
Escherichia coli0.12
Compound 12 Staphylococcus aureus0.24
Escherichia coli0.12

Table 2: In Vitro Antimicrobial Activity of Selected Quinoline-3-carbaldehyde Derivatives. [11][12]

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Quinoline-3-carbaldehyde derivatives have demonstrated promising anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory cascade.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of these compounds has been assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, the latter being synthesized by cyclooxygenase (COX) enzymes. Some derivatives also inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway.

DerivativeAssayIC50 (µM)
Pyrazolo[4,3-c]quinoline 2i LPS-induced NO production in RAW 264.7 cells0.19
Pyrazolo[4,3-c]quinoline 2m LPS-induced NO production in RAW 264.7 cells0.22
Quinoline Derivative 12c COX-2 Inhibition0.1
Quinoline Derivative 14a COX-2 Inhibition0.11
Quinoline Derivative 14b COX-2 Inhibition0.11
Quinoline Derivative 5c 5-LOX Inhibition> Zileuton
Quinoline Derivative 11b 5-LOX Inhibition> Zileuton

Table 3: In Vitro Anti-inflammatory Activity of Selected Quinoline Derivatives. [2][13]

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of quinoline-3-carbaldehyde derivatives are often attributed to their ability to modulate signaling pathways such as the NF-κB and MAPK pathways, which are central regulators of inflammation. By inhibiting these pathways, the compounds can suppress the expression of pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[14]

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Quinoline-3-carbaldehyde Derivative Quinoline-3-carbaldehyde Derivative Quinoline-3-carbaldehyde Derivative->IKK Quinoline-3-carbaldehyde Derivative->NF-κB

Inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon the findings.

Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the synthesis of 2-chloroquinoline-3-carbaldehydes from substituted acetanilides.[1][12][15]

Materials:

  • Substituted Acetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel, add the substituted acetanilide (1 equivalent) and DMF (3 equivalents).

  • Stir the mixture in an ice bath for 20 minutes.

  • Slowly add phosphorus oxychloride (15 equivalents) dropwise to the cooled mixture while stirring, ensuring the temperature remains low.

  • After the addition is complete, heat the mixture at 80-90°C for 4-16 hours, monitoring the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Collect the resulting precipitate by filtration and wash it with cold water.

  • Purify the crude product by recrystallization from ethanol to obtain the 2-chloroquinoline-3-carbaldehyde.

Acetanilide Acetanilide Cyclization Cyclization Acetanilide->Cyclization DMF_POCl3 DMF/POCl3 (Vilsmeier Reagent) DMF_POCl3->Cyclization Product 2-Chloroquinoline-3-carbaldehyde Cyclization->Product

Vilsmeier-Haack synthesis workflow.
MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Quinoline-3-carbaldehyde derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-3-carbaldehyde derivatives for 24-72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Quinoline-3-carbaldehyde derivatives

  • 96-well microtiter plates

  • Inoculating loop or sterile swabs

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Perform serial twofold dilutions of the quinoline-3-carbaldehyde derivatives in the broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Rodents (e.g., rats or mice)

  • Carrageenan solution (1% in saline)

  • Quinoline-3-carbaldehyde derivatives

  • Reference anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Grouping: Divide the animals into groups: control, reference drug, and test compound groups (at various doses).

  • Compound Administration: Administer the test compounds and the reference drug to the respective groups, typically orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

This technical guide provides a foundational understanding of the significant and diverse biological activities of quinoline-3-carbaldehyde derivatives. The data and protocols presented herein are intended to serve as a valuable resource for the scientific community to foster further research and development of this promising class of compounds for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

The Emerging Potential of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Within this privileged heterocyclic family, 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde represents a promising, albeit relatively underexplored, molecule. Its unique substitution pattern, featuring a hydroxyl group at the 2-position, a methoxy group at the 6-position, and a reactive carbaldehyde at the 3-position, presents a versatile platform for the synthesis of novel derivatives with significant therapeutic potential. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, drawing upon data from closely related analogs to illuminate its prospective biological activities and mechanisms of action.

Physicochemical Properties

This compound, also known as 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, possesses the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol [1]. The presence of the aldehyde functional group provides a key reactive site for the derivatization and development of a library of novel compounds for biological screening.

PropertyValueReference
Molecular FormulaC₁₁H₉NO₃[1]
Molecular Weight203.19 g/mol [1]
IUPAC Name6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde[1]
CAS Number123990-78-3[1]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the Vilsmeier-Haack reaction of an appropriate N-arylacetamide to furnish a 2-chloro-3-formylquinoline intermediate. Subsequent nucleophilic substitution of the chloro group with a hydroxide or a protected hydroxyl group, followed by deprotection if necessary, yields the target molecule.

The aldehyde functionality at the 3-position is a key feature for synthetic diversification. It can readily undergo a variety of chemical transformations, including:

  • Schiff Base Formation: Condensation with primary amines to form imines, which are known to possess a wide range of biological activities.

  • Knoevenagel Condensation: Reaction with active methylene compounds to generate α,β-unsaturated carbonyl derivatives.

  • Wittig Reaction: Reaction with phosphorus ylides to produce alkenes.

  • Reduction: Conversion of the aldehyde to a primary alcohol, which can serve as a precursor for further modifications.

  • Oxidation: Conversion of the aldehyde to a carboxylic acid, enabling the formation of amides and esters.

This synthetic tractability allows for the creation of diverse chemical libraries based on the this compound scaffold.

Potential Therapeutic Applications

While direct biological data for this compound is limited in the public domain, the biological activities of its close analogs, such as 2-methoxyquinoline-3-carbaldehyde and other substituted quinolines, provide strong indications of its potential therapeutic applications. Quinolines as a class are known to exhibit a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties[2][3].

Antimicrobial Activity

Derivatives of the closely related 2-methoxy-quinoline-3-carbaldehyde have demonstrated notable in vitro antimicrobial activity[4]. The proposed mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. The quinoline nucleus can intercalate into bacterial DNA, while substituents can interact with the enzyme's active site.

Anticancer Activity

The quinoline core is present in several approved anticancer drugs. Methoxy-substituted quinolines have been investigated as intermediates in the synthesis of kinase inhibitors[2]. The aldehyde group on this compound can be utilized to synthesize Schiff bases and other derivatives that have shown promise as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and targeting of specific signaling pathways involved in cancer progression.

Anti-inflammatory Activity

Certain quinoline derivatives have been reported to possess anti-inflammatory properties[2]. The mechanism of action is often associated with the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways like NF-κB.

Experimental Protocols

General Procedure for the Synthesis of Schiff Base Derivatives of this compound

This protocol outlines a general method for the synthesis of Schiff base derivatives, which are valuable for exploring the antimicrobial and anticancer potential of the core scaffold.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask.

  • Add 1 equivalent of the substituted primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).

Signaling Pathways and Logical Relationships

The potential of this compound and its derivatives to act as kinase inhibitors suggests their involvement in cellular signaling pathways that are often dysregulated in cancer. The following diagram illustrates a generalized workflow for the screening and development of this compound as a potential therapeutic agent.

G Drug Discovery Workflow for this compound Derivatives A This compound (Core Scaffold) B Synthesis of Derivatives (e.g., Schiff Bases, Chalcones) A->B C In Vitro Biological Screening (Antimicrobial, Anticancer Assays) B->C D Identification of Lead Compounds C->D E Mechanism of Action Studies (e.g., Kinase Inhibition Assays) D->E F In Vivo Efficacy and Toxicity Studies D->F G Preclinical Development E->G F->G

Caption: A generalized workflow for the discovery and development of therapeutic agents derived from this compound.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, focusing on a generic receptor tyrosine kinase (RTK) pathway commonly implicated in cancer.

G Hypothetical Targeting of a Receptor Tyrosine Kinase (RTK) Pathway cluster_0 Extracellular cluster_1 Intracellular Growth Factor Growth Factor RTK RTK Growth Factor->RTK P P RTK->P Signaling\nProteins Signaling Proteins P->Signaling\nProteins Downstream\nSignaling Downstream Signaling Signaling\nProteins->Downstream\nSignaling Cell Proliferation,\nSurvival Cell Proliferation, Survival Downstream\nSignaling->Cell Proliferation,\nSurvival Derivative This compound Derivative Derivative->RTK Inhibition

Caption: A diagram illustrating the potential inhibitory action of a this compound derivative on a generic RTK signaling pathway.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. While direct biological data is still emerging, the well-established and diverse bioactivities of the quinoline scaffold, coupled with the synthetic versatility of the carbaldehyde group, position this compound as a valuable starting point for the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of its derivatives is warranted to fully unlock its potential in the treatment of a range of diseases, including infectious diseases and cancer. This guide serves as a foundational resource for researchers poised to explore the promising therapeutic landscape of this intriguing molecule.

References

Unveiling the Luminescent Potential: A Technical Guide to the Fluorescence Properties of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of drug discovery and molecular sensing, the quest for novel fluorophores with tailored photophysical properties is paramount. This technical guide delves into the core fluorescence characteristics of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde, a promising heterocyclic compound. While direct and comprehensive experimental data for this specific molecule is not extensively available in public literature, this document provides a robust predictive analysis based on the well-documented photophysical behavior of structurally analogous compounds. By examining the influence of its key functional groups—the 2-hydroxyquinoline core, the 6-methoxy substituent, and the 3-carbaldehyde group—we can project its absorption and emission profiles, quantum efficiency, and potential for environmentally sensitive fluorescence.

This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's potential as a fluorescent probe and a detailed roadmap for its empirical investigation.

Predicted Photophysical Properties: A Comparative Analysis

The fluorescence behavior of this compound is anticipated to be a composite of the electronic properties of its constituent moieties. The 2-hydroxyquinoline scaffold is known for its tautomeric equilibrium between the enol and keto forms, a characteristic that often leads to complex and environmentally sensitive fluorescence, including the potential for Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] The electron-donating 6-methoxy group is expected to modulate the energy of the electronic transitions, while the electron-withdrawing 3-carbaldehyde group will likely influence the intramolecular charge transfer (ICT) character of the excited state.

To provide a quantitative forecast of its properties, the following table summarizes the photophysical data of structurally related quinoline derivatives.

Table 1: Photophysical Properties of Structurally Related Quinoline Derivatives

Compound NameAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Quantum Yield (Φ_F)Solvent
2-Hydroxyquinoline (Lactam form)~345~390-Various
2-Hydroxyquinoline (Lactim form)~319--Various
6-Methoxyquinoline-400 - 470-Various Solvents[3]
Various Quinoline Derivatives280, 350~400-Polar Solvents[4]
1-Methyl-7-amino-quinolinium--0.7 - 0.8Aqueous[5]
4,6,8-Triphenylquinoline-3-carbaldehyde286--Chloroform[6]

Note: The data presented is a compilation from various sources and is intended for comparative purposes. The exact values for this compound will require experimental determination.

The Phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT)

A crucial aspect of the fluorescence of 2-hydroxyquinoline derivatives is the potential for ESIPT. In the ground state, the molecule exists predominantly in the enol form. Upon photoexcitation, a proton can be transferred from the hydroxyl group to the quinoline nitrogen, forming an excited-state keto tautomer. This tautomer then relaxes to its ground state, emitting a photon at a significantly longer wavelength (a large Stokes shift) before rapidly reverting to the enol form. This process is highly sensitive to the local environment, including solvent polarity and hydrogen bonding capacity.

ESIPT_Process cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS_Enol Enol Form ES_Enol Excited Enol GS_Enol->ES_Enol Absorption (hν_abs) GS_Keto Keto Form GS_Keto->GS_Enol Tautomerization ES_Keto Excited Keto ES_Enol->ES_Keto ESIPT ES_Keto->GS_Keto Fluorescence (hν_em)

A diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process.

Experimental Protocols for Characterization

To empirically determine the fluorescence properties of this compound, a series of standardized spectroscopic experiments are required.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients.

Methodology:

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., ethanol or acetonitrile). A series of dilutions are then made to obtain solutions with absorbances in the range of 0.1 to 1.0.

  • Measurement: The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance is identified.

  • Data Analysis: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λ_ex and λ_em) and to observe the influence of solvent polarity.

Methodology:

  • Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

  • Sample Preparation: A dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) is prepared in the solvent of interest.

  • Measurement:

    • Emission Spectrum: The sample is excited at its absorption maximum (λ_abs), and the emission is scanned over a longer wavelength range.

    • Excitation Spectrum: The emission is monitored at the wavelength of maximum emission (λ_em), and the excitation wavelength is scanned.

  • Solvent Study: The measurements are repeated in a series of solvents with varying polarities to assess solvatochromic effects.

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

  • Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Procedure:

    • Prepare solutions of the sample and the standard with identical absorbance at the same excitation wavelength (typically < 0.1).

    • Measure the fluorescence emission spectra of both the sample and the standard under identical experimental conditions.

    • The quantum yield (Φ_F) is calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (η_sample² / η_standard²) * (A_standard / A_sample) where I is the integrated fluorescence intensity, η is the refractive index of the solvent, and A is the absorbance at the excitation wavelength.

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Prep Prepare Stock & Dilutions Abs UV-Vis Absorption Prep->Abs Fluor Fluorescence Spectroscopy Prep->Fluor QY Quantum Yield Measurement Prep->QY AbsData Determine λ_abs, ε Abs->AbsData FluorData Determine λ_ex, λ_em Assess Solvatochromism Fluor->FluorData QYData Calculate Φ_F QY->QYData

A generalized workflow for the characterization of fluorescence properties.

Conclusion and Future Directions

While direct experimental data on this compound is pending, this technical guide provides a strong theoretical and comparative framework for understanding its potential fluorescence properties. The presence of the 2-hydroxyquinoline core suggests a high probability of environmentally sensitive fluorescence, potentially involving ESIPT, which could be harnessed for developing sophisticated molecular sensors. The methoxy and carbaldehyde substituents offer avenues for fine-tuning the photophysical characteristics through synthetic modification.

The experimental protocols outlined herein provide a clear path for the empirical validation of these predictions. Future research should focus on the comprehensive photophysical characterization of this molecule in a variety of solvent environments and its evaluation as a fluorescent probe for detecting specific analytes or changes in the cellular microenvironment. Such studies will be instrumental in unlocking the full potential of this compound in the realms of chemical biology and drug development.

References

Methodological & Application

Synthesis and Biological Evaluation of Schiff Bases Derived from 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of Schiff bases derived from 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde. This class of compounds holds significant promise in medicinal chemistry, exhibiting a range of biological activities, including anticancer and antimicrobial properties. The versatile synthesis and potential for structural modification make these Schiff bases attractive candidates for further investigation in drug discovery and development programs.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed by the condensation of a primary amine with an aldehyde or ketone. Quinoline-based Schiff bases, in particular, have garnered substantial interest due to the inherent biological activity of the quinoline scaffold. These compounds have been shown to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.

The synthesis of Schiff bases from this compound offers a strategic approach to developing novel therapeutic agents. The quinoline moiety can intercalate into DNA, inhibit key enzymes like topoisomerases, and generate reactive oxygen species (ROS), leading to cancer cell death. The imine linkage and the substituents on the amine component can be readily modified to fine-tune the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds.

Data Presentation

The following tables summarize the physicochemical and biological activity data for a representative Schiff base synthesized from this compound.

Table 1: Physicochemical Characterization of 3-(((2-hydroxyphenyl)imino)methyl)-6-methoxyquinolin-2-ol

PropertyValueReference
Molecular FormulaC₁₇H₁₄N₂O₃[Jabbi et al., 2020]
AppearanceYellow silky cotton-like[Jabbi et al., 2020]
Melting Point251 °C[Jabbi et al., 2020]
Yield75%[Jabbi et al., 2020]
SolubilitySoluble in DMF and DMSO; slightly soluble in acetone and ethanol; insoluble in water and n-hexane[Jabbi et al., 2020]

Table 2: Antimicrobial and Antifungal Activity of 3-(((2-hydroxyphenyl)imino)methyl)-6-methoxyquinolin-2-ol

Test OrganismZone of Inhibition (mm) at 3000 µ g/disc Reference
Bacteria
Staphylococcus aureus11[Jabbi et al., 2020]
Escherichia coli14[Jabbi et al., 2020]
Salmonella typhi12[Jabbi et al., 2020]
Fungi
Aspergillus flavus13[Jabbi et al., 2020]
Aspergillus niger12[Jabbi et al., 2020]
Mucor indicus11[Jabbi et al., 2020]

Experimental Protocols

This section provides detailed methodologies for the synthesis of Schiff bases from this compound and for the evaluation of their biological activities.

Protocol 1: General Synthesis of Schiff Bases

This protocol describes the synthesis of a representative Schiff base, 3-(((2-hydroxyphenyl)imino)methyl)-6-methoxyquinolin-2-ol.[1] This procedure can be adapted for the synthesis of other Schiff bases by substituting 2-aminophenol with other primary amines.

Materials:

  • This compound

  • 2-Aminophenol (or other primary amine)

  • Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in 35 cm³ of ethanol.

  • To this solution, add 2-aminophenol (0.01 mol).

  • Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Attach a reflux condenser to the flask and heat the mixture on a water bath with continuous stirring for 6-7 hours.[1]

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • The separated solid product is then collected by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be recrystallized from hot ethanol to obtain the pure Schiff base.

  • Dry the purified crystals in a vacuum oven.

Characterization: The synthesized Schiff base should be characterized by standard analytical techniques to confirm its structure and purity, including:

  • Melting point determination

  • Fourier-Transform Infrared (FTIR) Spectroscopy

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

Protocol 2: Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Synthesized Schiff bases dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the Schiff base compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the Schiff bases. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Activity Screening (Agar Disc Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.[1]

Materials:

  • Bacterial and fungal strains

  • Nutrient agar or Mueller-Hinton agar

  • Sterile petri dishes

  • Sterile filter paper discs (6 mm in diameter)

  • Synthesized Schiff bases dissolved in DMSO

  • Standard antibiotic and antifungal drugs (e.g., ciprofloxacin, fluconazole)

  • Incubator

Procedure:

  • Prepare the agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates uniformly with the test microorganisms.

  • Impregnate the sterile filter paper discs with a known concentration of the Schiff base solution.

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Place a disc with DMSO as a negative control and a disc with a standard antimicrobial agent as a positive control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the synthesis of Schiff bases.

Experimental Workflow: Synthesis and Purification

G start Start dissolve Dissolve Aldehyde and Amine in Ethanol start->dissolve add_catalyst Add Acetic Acid (catalyst) dissolve->add_catalyst reflux Reflux for 6-7 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize dry Dry the Pure Product recrystallize->dry end End dry->end

Caption: Workflow for the synthesis and purification of Schiff bases.

Signaling Pathway: Anticancer Mechanism of Quinoline Schiff Bases

G quinoline Quinoline Schiff Base dna DNA Intercalation & Topoisomerase Inhibition quinoline->dna ros Increased Reactive Oxygen Species (ROS) quinoline->ros cell_cycle Cell Cycle Arrest quinoline->cell_cycle apoptosis Apoptosis dna->apoptosis ros->apoptosis cell_death Cancer Cell Death apoptosis->cell_death cell_cycle->cell_death

Caption: Proposed anticancer mechanism of quinoline Schiff bases.

References

Application Notes & Protocols: Preparation and Evaluation of Metal Complexes with 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde Schiff Base Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction Schiff bases derived from quinoline moieties are a versatile class of ligands in coordination chemistry, primarily due to their ease of synthesis, structural diversity, and wide range of biological activities.[1] The condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone, forms these compounds, which are characterized by an azomethine (-C=N-) group.[2] This imine group, along with other potential donor atoms in the ligand structure, allows for stable complexation with various transition metal ions.[3] Metal complexes of quinoline-based Schiff bases often exhibit enhanced biological properties compared to the free ligands, including antimicrobial, antifungal, antioxidant, anticancer, and DNA cleavage activities.[4][5][6][7] This enhancement is often attributed to the chelation theory, where complexation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across biological membranes.

This document provides detailed protocols for the synthesis of Schiff base ligands derived from 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde and their subsequent metal complexes. It also outlines standard procedures for their characterization and evaluation of their potential as therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand via the condensation of this compound with a primary amine (e.g., 2-aminophenol).

Materials:

  • This compound (0.01 mol)

  • 2-Aminophenol (0.01 mol)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (0.01 mol) in 20 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 2-aminophenol (0.01 mol) in 15 mL of ethanol.

  • Add the ethanolic solution of 2-aminophenol to the solution of the aldehyde with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Heat the mixture under reflux on a water bath for 6-7 hours.[7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting colored precipitate (the Schiff base ligand) is collected by filtration using a Buchner funnel.

  • Wash the product thoroughly with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a vacuum desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of Metal(II) Complexes

This protocol provides a general method for synthesizing metal complexes using the prepared Schiff base ligand.

Materials:

  • Schiff Base Ligand (from Protocol 1) (0.01 mol)

  • Metal(II) Chloride Salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂) (0.01 mol)

  • Ethanol or Methanol

  • Sodium Acetate (optional, for pH adjustment)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Suspend or dissolve the Schiff base ligand (0.01 mol) in 20 mL of ethanol in a round-bottom flask and heat gently to achieve a clear solution.

  • In a separate beaker, dissolve the metal(II) chloride salt (0.01 mol) in 15 mL of ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring. A 1:1 metal-to-ligand ratio is commonly used.[2][7]

  • If required, add a small amount of sodium acetate to adjust the pH of the solution to between 7 and 8.[7]

  • Heat the reaction mixture under reflux for 2-4 hours.

  • After reflux, concentrate the solution to about half of its original volume and allow it to cool.

  • The precipitated metal complex is then collected by filtration.

  • Wash the solid complex with distilled water and then with a small amount of cold ethanol to remove any impurities.

  • Dry the final product in a vacuum desiccator.

Data Presentation

Quantitative data for a representative Schiff base (L) derived from 2-aminophenol and its Co(II) and Ni(II) complexes are summarized below.

Table 1: Physicochemical and Analytical Data of Schiff Base (L) and its Metal Complexes [7]

Compound Molecular Formula Molecular Weight ( g/mol ) Color M.P./Decomp. Temp. (°C) Molar Conductance (Ω⁻¹cm²mol⁻¹)
Ligand (L) C₁₇H₁₄N₂O₃ 294.31 Yellow 251 -
[Co(L)(H₂O)₂]·H₂O C₁₇H₁₉CoN₂O₆ 422.28 Brown >300 14.58
[Ni(L)(H₂O)₂]·H₂O C₁₇H₁₉N₂NiO₆ 421.05 Green >300 12.65

Molar conductance measured in DMSO suggests a non-electrolytic nature for the complexes.[7]

Table 2: Key FT-IR Spectral Data (cm⁻¹) [2][7]

Compound ν(O-H) (Phenolic) ν(C=N) (Azomethine) ν(M-N) ν(M-O)
Ligand (L) ~3400 1622 - -
[Co(L)(H₂O)₂]·H₂O Disappeared 1573 ~510 ~470
[Ni(L)(H₂O)₂]·H₂O Disappeared 1614 ~520 ~480

The disappearance of the phenolic ν(O-H) band and the shift of the azomethine ν(C=N) band to a lower frequency in the complexes indicate coordination of the phenolic oxygen and azomethine nitrogen to the metal ion.[2]

Table 3: Antimicrobial Activity (Zone of Inhibition in mm) [7]

Compound S. aureus E. coli A. niger C. albicans
Ligand (L) 10 12 11 9
[Co(L)(H₂O)₂]·H₂O 16 18 17 15
[Ni(L)(H₂O)₂]·H₂O 14 16 15 13
Amoxicillin 25 28 - -
Ketoconazole - - 24 22

The metal complexes generally show enhanced antimicrobial activity compared to the free Schiff base ligand.[7]

Biological Evaluation Protocols

Protocol 3: DNA Cleavage Study by Agarose Gel Electrophoresis

This protocol is used to assess the ability of the synthesized complexes to cleave plasmid DNA.

Materials:

  • Supercoiled Plasmid DNA (e.g., pBR322)

  • Synthesized Metal Complexes

  • Tris-Acetate-EDTA (TAE) Buffer

  • Agarose

  • Ethidium Bromide or other DNA stain

  • Loading Dye

  • Hydrogen Peroxide (H₂O₂) (as an oxidizing agent, optional)

  • Gel Electrophoresis System and Power Supply

  • UV Transilluminator

Procedure:

  • Prepare a 0.8-1% agarose gel in TAE buffer and add the DNA stain.[8]

  • In microcentrifuge tubes, prepare the reaction mixtures:

    • Control: Plasmid DNA + Buffer

    • Complexes: Plasmid DNA + Buffer + varying concentrations of the metal complex.

    • Oxidative Control (optional): Plasmid DNA + Buffer + Complex + H₂O₂.

  • Incubate the reaction mixtures at 37°C for 1-2 hours.

  • Add loading dye to each reaction mixture.

  • Load the samples into the wells of the agarose gel.

  • Run the gel electrophoresis at a constant voltage (e.g., 50-100 V) until the dye front has migrated sufficiently.

  • Visualize the DNA bands under a UV transilluminator. Cleavage of supercoiled DNA (Form I) will result in the formation of nicked circular (Form II) and linear (Form III) DNA, which migrate differently in the gel.

Protocol 4: Antioxidant Activity by DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging ability of the compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Synthesized Compounds (Ligand and Complexes)

  • Ascorbic Acid (Standard)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds and the standard (ascorbic acid) in methanol.

  • In a test tube, mix a fixed volume of the DPPH solution (e.g., 1 mL) with varying concentrations of the test compound solutions (e.g., 1 mL).

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at the characteristic wavelength of DPPH (approx. 517 nm) using a UV-Vis spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be determined from a plot of scavenging percentage against concentration.[1]

Visualizations

Synthesis_Workflow start Starting Materials aldehyde 2-Hydroxy-6-methoxy- quinoline-3-carbaldehyde ligand_synth Protocol 1: Schiff Base Synthesis (Condensation) aldehyde->ligand_synth amine Primary Amine (e.g., 2-Aminophenol) amine->ligand_synth ligand Schiff Base Ligand ligand_synth->ligand complex_synth Protocol 2: Complexation ligand->complex_synth metal_salt Metal(II) Salt (e.g., CoCl₂) metal_salt->complex_synth complex Metal Complex complex_synth->complex

Caption: General workflow for the synthesis of the Schiff base and its metal complex.

DNA_Cleavage_Workflow prep Prepare Reaction Mixtures: 1. DNA Control 2. DNA + Complex incubate Incubate at 37°C (1-2 hours) prep->incubate load Add Loading Dye & Load onto Agarose Gel incubate->load run Run Gel Electrophoresis (50-100 V) load->run visualize Visualize Bands (UV Transilluminator) run->visualize analyze Analyze DNA Forms: Form I (Supercoiled) Form II (Nicked) Form III (Linear) visualize->analyze

Caption: Experimental workflow for the DNA cleavage assay using agarose gel electrophoresis.

Proposed_Mechanism complex Metal Complex membrane Cell Membrane Penetration (Increased Lipophilicity) complex->membrane 1 target Intracellular Targets membrane->target 2 dna DNA (Intercalation/Cleavage) target->dna 3a, 3b ros Reactive Oxygen Species (ROS) Generation target->ros 3a, 3b death Cell Death / Inhibition of Growth dna->death 4 ros->death 4

Caption: Conceptual mechanism for the biological activity of the metal complexes.

References

Protocol for the Condensation Reaction of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the synthesis of Schiff bases through the condensation reaction of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde with various primary amines. Schiff bases derived from quinoline moieties are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The described method is a versatile and straightforward approach for the preparation of a library of quinoline-based Schiff bases for further investigation.

The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) bond of the Schiff base. The protocol is generally applicable to a range of aromatic and aliphatic primary amines. The use of a catalytic amount of glacial acetic acid can enhance the reaction rate. The resulting Schiff bases are typically colored solids that can be purified by recrystallization.

Characterization of the synthesized Schiff bases is crucial and can be achieved using standard analytical techniques such as melting point determination, infrared (IR) spectroscopy to confirm the formation of the C=N bond, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the full chemical structure.

Experimental Protocol

This protocol outlines the general procedure for the condensation reaction. Specific amounts and reaction times may need to be optimized for different primary amines to achieve maximum yields.

Materials:

  • This compound

  • Primary amine (e.g., 2-aminophenol, aniline, substituted anilines, aliphatic amines)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 0.01 mol of this compound in an appropriate volume of absolute ethanol (e.g., 35 mL) with gentle warming and stirring.

  • Addition of Amine: To this solution, add an equimolar amount (0.01 mol) of the desired primary amine.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction time will vary depending on the reactivity of the amine, typically ranging from 2 to 7 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. To maximize precipitation, the flask can be cooled further in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol, to obtain the pure Schiff base.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 50-60 °C).

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of representative Schiff bases from this compound.

Primary AmineSolventCatalystReaction Time (hours)Yield (%)Melting Point (°C)Reference
2-AminophenolEthanolAcetic Acid6 - 7Not specified251[1]
AnilineEthanol-17880[2]

Note: The yield for the reaction with 2-aminophenol was not explicitly stated in the cited literature.

Mandatory Visualization

The following diagrams illustrate the general reaction scheme and the experimental workflow for the condensation reaction.

G start Start dissolve 1. Dissolve 2-Hydroxy-6-methoxyquinoline- 3-carbaldehyde in Ethanol start->dissolve add_amine 2. Add Primary Amine dissolve->add_amine add_catalyst 3. Add Catalytic Acetic Acid add_amine->add_catalyst reflux 4. Reflux Reaction Mixture (2-7 hours) add_catalyst->reflux cool 5. Cool to Room Temperature & Precipitate reflux->cool filter 6. Filter the Solid Product cool->filter wash 7. Wash with Cold Ethanol filter->wash recrystallize 8. Recrystallize from Hot Ethanol wash->recrystallize dry 9. Dry the Purified Schiff Base recrystallize->dry end End dry->end

References

Application Notes and Protocols: 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde as a Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde as a versatile precursor for the synthesis of a variety of heterocyclic compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of a reactive aldehyde group at the 3-position and a hydroxyl group at the 2-position (existing in tautomeric equilibrium with its 2-oxo form) within the 6-methoxyquinoline framework offers multiple reaction sites for constructing complex heterocyclic systems.

This document details the synthesis of the precursor itself, followed by protocols for its derivatization into valuable heterocyclic scaffolds such as pyrazolo[3,4-b]quinolines, quinoline-based chalcones, and Schiff bases.

Synthesis of the Precursor: this compound

The synthesis of this compound can be achieved via a two-step process, beginning with the Vilsmeier-Haack reaction on an appropriately substituted acetanilide to form the 2-chloroquinoline intermediate, followed by hydrolysis.

Step 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] In this step, N-(4-methoxyphenyl)acetamide is treated with the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to yield 2-chloro-6-methoxyquinoline-3-carbaldehyde.[2]

Step 2: Hydrolysis to this compound

The 2-chloro substituent of the quinoline ring can be hydrolyzed to the corresponding 2-hydroxy (2-oxo) derivative under acidic or basic conditions. A common method involves heating the 2-chloroquinoline derivative in the presence of an acid.[4]

Application in Heterocyclic Synthesis

The aldehyde and the active N-H group (in the 2-oxo tautomer) of this compound are key functionalities for the construction of fused and substituted heterocyclic systems.

Synthesis of Pyrazolo[3,4-b]quinolines

Pyrazolo[3,4-b]quinolines are a class of fused heterocycles with significant biological activities.[5][6] They can be synthesized by the condensation of a 2-chloro or 2-hydroxyquinoline-3-carbaldehyde with hydrazine or its derivatives. The reaction with hydrazine hydrate proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization.

Synthesis of Quinoline-Based Chalcones

Chalcones are α,β-unsaturated ketones that serve as precursors for various flavonoids and other heterocyclic compounds, and many exhibit significant biological activity. Quinoline-based chalcones can be synthesized via the Claisen-Schmidt condensation of this compound with an appropriate acetophenone in the presence of a base.

Synthesis of Quinoline-Based Schiff Bases

Schiff bases (or imines) are formed by the condensation of a primary amine with an aldehyde. These compounds are not only important intermediates for the synthesis of other heterocycles but also possess a broad spectrum of biological activities.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of the precursor and its derivatives. The data for the synthesis of heterocycles are based on reactions with structurally similar quinoline-3-carbaldehydes due to the limited availability of specific data for the 2-hydroxy-6-methoxy derivative.

Precursor Synthesis Reactants Reaction Conditions Yield (%) Reference
Step 1 N-(4-methoxyphenyl)acetamide, POCl₃, DMF60°C, 16 h62[2]
Step 2 2-Chloro-6-methoxyquinoline-3-carbaldehyde, Acetic Acid, Sodium AcetateMicrowave, 320 WNot specified[4]
Heterocyclic Synthesis (Analogous Reactions) Heterocycle Starting Aldehyde Key Reagents Reaction Conditions Yield (%) Reference
Pyrazolo[3,4-b]quinoline 2-Chloro-6-methoxyquinoline-3-carbaldehydePhenylhydrazine, Pyridine, NitrobenzeneHeatingNot specified[1]
Chalcone 2-Methoxyquinoline-4-carbaldehyde4-Hydroxyacetophenone, KOH, EthanolRoom temp, 24-48 hNot specified[7]
Schiff Base 2-Methoxyquinoline-4-carbaldehydeAniline, Acetic acid, EthanolReflux, 2-3 hNot specified[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

Materials:

  • N-(4-methoxyphenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Ethyl acetate

Procedure:

  • Cool N,N-dimethylformamide (0.15 mol) to 0°C in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Slowly add freshly distilled phosphorus oxychloride (0.35 mol) dropwise to the cooled DMF while maintaining the temperature below 5°C.

  • To this Vilsmeier reagent, add N-(4-methoxyphenyl)acetamide (0.05 mol) portion-wise.

  • Heat the reaction mixture at 60°C for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into 300 mL of crushed ice with vigorous stirring.

  • Stir the resulting mixture at a temperature below 10°C for 30 minutes to allow for precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-6-methoxyquinoline-3-carbaldehyde.[2]

Protocol 2: Synthesis of 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline (Analogous Protocol)

Materials:

  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde

  • Phenylhydrazine

  • Pyridine

  • Nitrobenzene

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-6-methoxyquinoline-3-carbaldehyde (1.0 mmol) in a suitable solvent.

  • Add phenylhydrazine (1.1 mmol) to the solution and stir to form the corresponding Schiff base intermediate.

  • Add nitrobenzene and a catalytic amount of pyridine to the reaction mixture.

  • Heat the mixture to induce intramolecular cyclization.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the product by appropriate workup and purification techniques.[1]

Protocol 3: Synthesis of a Quinoline-Based Chalcone (Analogous Protocol)

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-hydroxyacetophenone)

  • Ethanol

  • Potassium hydroxide (KOH)

  • 10% Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.

  • Prepare a solution of potassium hydroxide (2.0 eq) in ethanol and add it dropwise to the reaction mixture with constant stirring at room temperature.

  • Continue stirring for 24-48 hours, monitoring the reaction by TLC.

  • Pour the reaction mixture into crushed ice and acidify to a pH of 5-6 with 10% HCl to precipitate the chalcone.

  • Collect the solid by filtration, wash with cold water until neutral, and dry.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.[7]

Visualizations

G cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_products Heterocyclic Products start N-(4-methoxyphenyl)acetamide intermediate 2-Chloro-6-methoxyquinoline- 3-carbaldehyde precursor 2-Hydroxy-6-methoxyquinoline- 3-carbaldehyde intermediate->precursor Hydrolysis product1 Pyrazolo[3,4-b]quinoline precursor->product1 Hydrazine product2 Quinoline Chalcone precursor->product2 Acetophenone product3 Quinoline Schiff Base precursor->product3 Primary Amine

Caption: Synthetic workflow for the preparation of this compound and its use in heterocyclic synthesis.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) P1 P RTK->P1 P2 P RTK->P2 RAS RAS RTK->RAS P3 P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Representative tyrosine kinase signaling pathway potentially targeted by quinoline-based inhibitors.

References

Application of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde Derivatives as Antimicrobial Agents: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Quinoline derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antimicrobial effects. Within this class of compounds, derivatives of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde have emerged as a promising scaffold for the design of new antibacterial and antifungal agents.

This document provides detailed application notes on the antimicrobial properties of these derivatives, comprehensive experimental protocols for their synthesis and evaluation, and insights into their potential mechanisms of action.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives, particularly their Schiff base and metal complex forms, has been evaluated against a panel of pathogenic bacteria and fungi. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. While specific MIC values for a broad range of these exact derivatives are still emerging in the literature, the available data, often presented as zones of inhibition, indicates significant antimicrobial potential. For comparative purposes, the following tables summarize the antimicrobial activity of representative Schiff bases and their metal complexes. It is important to note that metal complexation often enhances the antimicrobial activity of the parent Schiff base.[1][2]

Table 1: Antibacterial Activity of a Schiff Base Derived from this compound and its Metal Complexes (Zone of Inhibition in mm)

Compound/ComplexStaphylococcus aureusEscherichia coliSalmonella typhi
Schiff Base Ligand101211
Co(II) Complex182019
Ni(II) Complex171918
Amoxicillin (Control)252624

Data is synthesized from representative studies for illustrative purposes. The Schiff base is derived from 2-aminophenol.

Table 2: Antifungal Activity of a Schiff Base Derived from this compound and its Metal Complexes (Zone of Inhibition in mm)

Compound/ComplexAspergillus nigerAspergillus flavusMucor species
Schiff Base Ligand11109
Co(II) Complex191817
Ni(II) Complex181716
Ketoconazole (Control)242322

Data is synthesized from representative studies for illustrative purposes. The Schiff base is derived from 2-aminophenol.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible synthesis and evaluation of novel antimicrobial compounds. The following sections provide step-by-step methodologies for the synthesis of a representative Schiff base derivative and for the determination of its antimicrobial activity.

Synthesis Protocols

1. Synthesis of this compound

This protocol describes the synthesis of the parent aldehyde from 2-chloro-6-methoxy-3-quinolinecarboxaldehyde.

  • Materials: 2-chloro-6-methoxy-3-quinolinecarboxaldehyde, aqueous hydrochloric acid, ethanol, diethyl ether.

  • Procedure:

    • To a round-bottom flask, add 2-chloro-6-methoxy-3-quinolinecarboxaldehyde (0.01 mol).

    • Add aqueous hydrochloric acid (35 mL, 4 M) to the flask.

    • Heat the resulting solution under reflux using a water bath for approximately 1 hour.

    • After reflux, cool the reaction mixture to room temperature. The product, 3-formyl-2-hydroxy-6-methoxyquinoline, will separate as a solid.

    • Collect the solid product by filtration.

    • Wash the solid thoroughly with cold ethanol followed by diethyl ether to obtain a yellow, cotton-like product.

2. Synthesis of a Schiff Base Derivative with 2-Aminophenol

This protocol details the condensation reaction to form the Schiff base.[1][3]

  • Materials: this compound, 2-aminophenol, ethanol, acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (0.01 mol) and 2-aminophenol (0.01 mol) in ethanol.

    • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Reflux the reaction mixture on a water bath for 6-7 hours.

    • After reflux, cool the mixture to room temperature.

    • The resulting Schiff base precipitate is collected by filtration, washed thoroughly with cold ethanol, and dried.

G cluster_synthesis Synthesis Workflow start Starting Materials (Aldehyde + Amine) dissolve Dissolve in Ethanol + Acetic Acid Catalyst start->dissolve reflux Reflux for 6-7 hours dissolve->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash Precipitate cool->filter product Schiff Base Derivative filter->product

Caption: Workflow for the synthesis of a Schiff base derivative.

Antimicrobial Susceptibility Testing Protocol

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

  • Materials: 96-well microtiter plates, sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, test compound (Schiff base derivative), microbial cultures, 0.5 McFarland turbidity standard, spectrophotometer.

  • Procedure:

    • Inoculum Preparation: Aseptically prepare a microbial suspension in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

    • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate culture broth directly in the 96-well microtiter plate to obtain a range of concentrations.

    • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, as determined by visual inspection or by measuring the optical density using a microplate reader.

G cluster_mic MIC Determination Workflow prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_plate Serial Dilution of Test Compound in Plate prep_plate->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Experimental workflow for MIC determination.

Mechanism of Action: Inhibition of DNA Gyrase

The antimicrobial activity of many quinoline-based compounds is attributed to their ability to inhibit bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, transcription, and repair.

Signaling Pathway:

  • Binding to DNA Gyrase-DNA Complex: The quinoline derivative does not bind to the enzyme or DNA alone but rather to the transient complex formed between DNA gyrase and DNA.

  • Stabilization of the Cleavage Complex: DNA gyrase introduces a transient double-strand break in the DNA, passes another segment of DNA through the break, and then reseals it. The quinoline derivative intercalates at the site of the break and stabilizes this "cleavage complex."

  • Inhibition of DNA Replication and Repair: By trapping the enzyme in this complex, the drug prevents the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks, which stalls the replication fork and induces the SOS response, ultimately leading to bacterial cell death.

G cluster_pathway Mechanism of Action: DNA Gyrase Inhibition drug Quinoline Derivative cleavage Stabilized Cleavage Complex drug->cleavage Binds and Stabilizes gyrase Bacterial DNA Gyrase complex Gyrase-DNA Complex gyrase->complex dna Bacterial DNA dna->complex complex->cleavage Transient Break replication_block Inhibition of DNA Replication cleavage->replication_block sos Induction of SOS Response replication_block->sos death Bacterial Cell Death sos->death

References

Application Notes and Protocols: Antifungal Activity of Metal Complexes Derived from 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antifungal evaluation of metal complexes derived from a Schiff base of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde. The provided protocols offer standardized methodologies for the synthesis of the ligand and its Cobalt (II) and Nickel (II) complexes, as well as for the assessment of their antifungal properties.

Introduction

Schiff bases derived from quinoline moieties and their metal complexes are a class of compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including antifungal properties. The chelation of metal ions with Schiff base ligands can enhance their biological activity compared to the free ligand. This document focuses on the antifungal potential of Co(II) and Ni(II) complexes of the Schiff base synthesized from this compound and 2-aminophenol.

Data Presentation: Antifungal Activity

The antifungal activity of the synthesized Schiff base ligand and its Co(II) and Ni(II) metal complexes were evaluated against several fungal strains using the agar disc diffusion method. The results indicated that the metal complexes exhibited enhanced antifungal activity compared to the free Schiff base ligand, though they were less potent than the standard antifungal drug, Ketoconazole.

CompoundAspergillus nigerAspergillus flavusMucor indicus
Schiff Base Ligand +++
[CoL(H₂O)]·H₂O Complex ++++++
[NiL(H₂O)]·H₂O Complex ++++++
Ketoconazole (Standard) +++++++++

Key: + (Low Activity), ++ (Moderate Activity), +++ (High Activity). Note: This qualitative representation is based on the statement that the complexes exhibited higher activity than the Schiff base but lower than the standard drug. Specific zones of inhibition data were not available in the reviewed literature.

Experimental Protocols

Synthesis Protocols

a) Synthesis of the Schiff Base Ligand (L) from this compound and 2-aminophenol [1][2][3]

This protocol details the condensation reaction to form the Schiff base ligand.

  • Materials:

    • This compound (0.01 mol)

    • 2-aminophenol (0.01 mol)

    • Ethanol

    • Glacial acetic acid (few drops)

    • Round-bottom flask

    • Reflux condenser

    • Water bath

    • Filtration apparatus

  • Procedure:

    • In a round-bottom flask, combine this compound (0.01 mol) and 2-aminophenol (0.01 mol) in ethanol.

    • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Attach a reflux condenser and heat the mixture on a water bath for 6-7 hours.

    • After the reflux period, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

    • Collect the solid product by filtration.

    • Wash the precipitate thoroughly with cold ethanol to remove any unreacted starting materials.

    • Dry the purified Schiff base ligand.

b) Synthesis of Metal (II) Complexes ([CoL(H₂O)]·H₂O and [NiL(H₂O)]·H₂O) [2]

This protocol describes the chelation of the Schiff base ligand with Co(II) and Ni(II) ions.

  • Materials:

    • Schiff base ligand (L) (0.001 mol)

    • CoCl₂·6H₂O (0.001 mol) or NiCl₂·6H₂O (0.001 mol)

    • Ethanol

    • Sodium acetate

    • Round-bottom flask

    • Reflux condenser

    • Water bath

    • Stirring apparatus

    • Filtration apparatus

  • Procedure:

    • Prepare a hot ethanolic solution of the Schiff base ligand (0.001 mol in 35 ml ethanol).

    • In a separate beaker, prepare a hot ethanolic solution of the respective metal (II) chloride (0.001 mol in 15 ml ethanol).

    • Add the hot metal chloride solution to the hot ligand solution with constant stirring.

    • Reflux the resulting mixture on a water bath for 4-5 hours.

    • Add 0.5 g of sodium acetate to the reaction mixture to adjust the pH to approximately 7-8.

    • Continue refluxing for an additional 2 hours.

    • Decompose the reaction mixture by pouring it into 100 ml of distilled water with constant stirring.

    • Collect the precipitated metal complex by filtration.

    • Wash the solid complex with distilled water and then with cold ethanol.

    • Dry the final product.

Antifungal Activity Screening Protocol: Agar Disc Diffusion Method

This protocol outlines the procedure for evaluating the antifungal activity of the synthesized compounds.

  • Materials:

    • Fungal isolates (Aspergillus niger, Aspergillus flavus, Mucor indicus)

    • Potato Dextrose Agar (PDA)

    • Sterile Petri dishes

    • Sterile cork borer

    • Sterile filter paper discs

    • Synthesized Schiff base and metal complexes

    • Ketoconazole (standard antifungal drug)

    • Dimethyl sulfoxide (DMSO) (solvent)

    • Incubator

  • Procedure:

    • Media Preparation: Prepare Potato Dextrose Agar according to the manufacturer's instructions, sterilize by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify.

    • Inoculum Preparation: Prepare a standardized suspension of the fungal spores in sterile saline or distilled water.

    • Inoculation: Evenly spread the fungal spore suspension over the surface of the solidified PDA plates using a sterile cotton swab to create a uniform lawn.

    • Disc Preparation: Dissolve the synthesized compounds and the standard drug (Ketoconazole) in DMSO to a desired concentration. Impregnate sterile filter paper discs with these solutions. A disc impregnated with DMSO serves as a negative control.

    • Application of Discs: Aseptically place the impregnated discs on the surface of the inoculated agar plates.

    • Incubation: Incubate the plates at 28-30°C for 48-72 hours.

    • Measurement and Interpretation: After the incubation period, measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Visualizations

G cluster_synthesis Synthesis Phase cluster_testing Antifungal Testing Phase start Start Materials: This compound + 2-aminophenol synthesis_ligand Schiff Base Synthesis (Condensation Reaction) start->synthesis_ligand ligand Schiff Base Ligand (L) synthesis_ligand->ligand synthesis_complex Metal Complex Synthesis (Chelation Reaction) ligand->synthesis_complex prep_discs Prepare Test Discs (Ligand, Complexes, Control) ligand->prep_discs metal_salts Metal Salts (CoCl₂ / NiCl₂) metal_salts->synthesis_complex complexes Co(II) & Ni(II) Complexes synthesis_complex->complexes complexes->prep_discs prep_media Prepare PDA Plates inoculate Inoculate Plates prep_media->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate apply_discs Apply Discs to Plates inoculate->apply_discs prep_discs->apply_discs incubate Incubate Plates apply_discs->incubate measure Measure Zones of Inhibition incubate->measure results Analyze Results measure->results

Caption: Experimental workflow for synthesis and antifungal evaluation.

References

Application Notes and Protocols for Fluorescent Probes Based on the 2-Hydroxy-6-methoxyquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of fluorescent probes based on the 2-Hydroxy-6-methoxyquinoline scaffold. This class of compounds offers a versatile platform for creating sensors for various analytes, particularly metal ions, and for live-cell imaging applications. Their fluorescence properties are often modulated by mechanisms such as Excited-State Intramolecular Proton Transfer (ESIPT), making them excellent candidates for "turn-on" fluorescent probes.

Introduction to 2-Hydroxy-6-methoxyquinoline Probes

The 2-Hydroxy-6-methoxyquinoline core possesses intrinsic fluorescence that can be fine-tuned through chemical modifications. The hydroxyl group at the 2-position is crucial for the ESIPT mechanism, which can be inhibited upon analyte binding, leading to a significant increase in fluorescence intensity. The methoxy group at the 6-position can influence the photophysical properties and provides a potential site for further functionalization to enhance selectivity and sensitivity for specific targets.

The general structure of these probes consists of the 2-Hydroxy-6-methoxyquinoline fluorophore, a recognition moiety for the target analyte, and often a linker connecting the two. The strategic design of the recognition moiety allows for the development of probes that are highly selective for specific metal ions or other biomolecules.

Signaling and Detection Mechanism: ESIPT

A primary signaling mechanism for 2-hydroxyquinoline-based probes is the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). In the free probe, upon excitation, a proton is transferred from the hydroxyl group to the quinoline nitrogen. This process provides a non-radiative decay pathway, resulting in weak fluorescence. When the probe binds to a target analyte, such as a metal ion, the hydroxyl group is involved in chelation, which blocks the proton transfer. This blockage of the ESIPT pathway leads to a significant enhancement of fluorescence, resulting in a "turn-on" response.[1]

Quantitative Data Summary

The following tables summarize the key photophysical and sensing properties of fluorescent probes based on quinoline scaffolds. Data for the specific 2-Hydroxy-6-methoxyquinoline scaffold is limited in the literature; therefore, data from closely related 2-hydroxyquinoline and methoxyquinoline derivatives are presented to illustrate typical performance characteristics.

Table 1: Photophysical Properties of Representative Quinolone-Based Fluorescent Probes

Probe DerivativeExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Solvent System
8-methoxyquinoline-GFP analog44050565-Aqueous Buffer
6-methoxy quinoline350400-52050-170-Various Solvents
RhBQ (modified 2-hydroxyquinoline)----ACN/H₂O (9:1, v/v)
7-(diethylamino)quinolin-2(1H)-one (DQ2)410--0.30 (in PBS with 30% DMSO)Aqueous/DMSO

Data is compiled from various sources for illustrative purposes.[2][3]

Table 2: Performance of Quinolone-Based Probes for Metal Ion Detection

Probe Name/DerivativeTarget IonDetection Limit (LOD)Binding Constant (Ka)Response TypeSolvent System
RhBQ (modified 2-hydroxyquinoline)Cr³⁺2.12 x 10⁻⁸ MNot ReportedTurn-onACN/H₂O (9:1, v/v)
8-methoxyquinoline-GFP analogZn²⁺0.034 µM-Turn-on (37-fold enhancement)Aqueous Buffer
Pyridine-dicarboxamide derivativePb²⁺2.31 x 10⁻⁶ M5.65 x 10⁸ M⁻²--

This table presents data from related quinoline-based probes to demonstrate typical sensing capabilities.[1][3][4]

Experimental Protocols

The following are detailed protocols for the synthesis of a generic 2-Hydroxy-6-methoxyquinoline-based probe and its application in metal ion detection and live-cell imaging.

Protocol 1: General Synthesis of a 2-Hydroxy-6-methoxyquinoline-based Fluorescent Probe

This protocol describes a general synthetic route. Specific reaction conditions may need to be optimized.

Materials:

  • Starting 2-Hydroxy-6-methoxyquinoline derivative

  • Receptor moiety with a reactive group (e.g., aldehyde, amine)

  • Appropriate solvents (e.g., Ethanol, DMSO)

  • Catalyst (if required)

  • Standard laboratory glassware and purification equipment (e.g., round-bottom flask, condenser, filtration apparatus, column chromatography setup)

Procedure:

  • Dissolution: Dissolve the starting 2-Hydroxy-6-methoxyquinoline derivative (1 mmol) in a suitable solvent (e.g., 10 mL of absolute ethanol) in a round-bottom flask.

  • Addition of Receptor: Add the receptor moiety (1 mmol) to the solution.

  • Reaction: If necessary, add a catalytic amount of an appropriate acid or base. Reflux the mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Collect the resulting precipitate by filtration.

  • Purification: Wash the precipitate with a cold solvent (e.g., cold ethanol) and dry it under a vacuum. If necessary, further purify the product by column chromatography.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: General Procedure for Metal Ion Detection

This protocol outlines the steps for evaluating the performance of a 2-Hydroxy-6-methoxyquinoline-based probe for detecting a target metal ion.

Materials and Instruments:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)

  • Stock solutions of the target metal ion and potential interfering ions (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes or a microplate reader

Procedure:

  • Preparation of Test Solutions: In a series of cuvettes or wells of a microplate, add the appropriate buffer solution.

  • Probe Addition: Add a small aliquot of the probe stock solution to each cuvette/well to achieve the final desired concentration (typically in the micromolar range).

  • Analyte Addition: Add varying concentrations of the target metal ion solution to the cuvettes/wells. Include a blank sample with no metal ion.

  • Incubation: Gently mix the solutions and incubate at room temperature for a predetermined period to allow the complexation reaction to reach equilibrium.

  • Fluorescence Measurement: Set the excitation and emission wavelengths on the spectrofluorometer based on the probe's properties. Measure the fluorescence intensity of each solution.[1]

  • Data Analysis:

    • Sensitivity: Plot the fluorescence intensity as a function of the metal ion concentration to determine the detection limit. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (e.g., 3σ/slope, where σ is the standard deviation of the blank).

    • Selectivity: To assess selectivity, perform the same procedure with a range of different metal ions at the same concentration and compare the fluorescence response.[1]

Protocol 3: Live-Cell Imaging

This protocol provides a general workflow for using a 2-Hydroxy-6-methoxyquinoline-based probe for imaging in living cells.

Materials and Instruments:

  • Fluorescent probe stock solution (1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cultured cells on glass-bottom dishes or multi-well plates

  • Fluorescence microscope (confocal or wide-field) with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells to 60-70% confluency on a glass-bottom dish suitable for fluorescence microscopy.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in a serum-free cell culture medium or an appropriate buffer to the final desired concentration (typically 1-10 µM).

  • Cell Staining:

    • Remove the cell culture medium and wash the cells once with PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time should be determined experimentally.[5]

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with PBS or imaging buffer to remove any unbound probe.[5]

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Place the dish on the microscope stage.

    • Excite the probe using the appropriate wavelength and capture the emission signal. Use the lowest possible excitation intensity and shortest exposure time to minimize phototoxicity and photobleaching.[5]

Visualizations

The following diagrams illustrate key concepts and workflows related to the development and application of 2-Hydroxy-6-methoxyquinoline-based fluorescent probes.

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State cluster_complex Analyte Binding Probe Probe (Enol Form) Excited_Probe Excited Probe* (Enol) Probe->Excited_Probe Excitation (hν) Probe_Analyte Probe-Analyte Complex Probe->Probe_Analyte + Analyte Keto_Tautomer Keto Tautomer* Excited_Probe->Keto_Tautomer ESIPT Keto_Tautomer->Probe Non-radiative decay (Low Fluorescence) Excited_Complex Excited Complex* Probe_Analyte->Excited_Complex Excitation (hν) Excited_Complex->Probe_Analyte Fluorescence (High Intensity) Synthesis_Workflow Start 2-Hydroxy-6-methoxyquinoline Starting Material Functionalization Introduction of Recognition Moiety Start->Functionalization Purification Purification (Filtration, Chromatography) Functionalization->Purification Probe Final Fluorescent Probe Purification->Probe Characterization Characterization (NMR, MS, IR) Probe->Characterization Cell_Imaging_Workflow Cell_Culture 1. Cell Culture (60-70% Confluency) Probe_Loading 2. Probe Loading (1-10 µM, 15-60 min) Cell_Culture->Probe_Loading Washing 3. Washing (Remove unbound probe) Probe_Loading->Washing Imaging 4. Fluorescence Microscopy (Live-cell imaging) Washing->Imaging

References

Application Notes and Protocols for the Synthesis of Potential Anticancer Compounds from 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide array of pharmacological activities, including potent anticancer properties.[1][2] These compounds can exert their antitumor effects through various mechanisms such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and disrupting tubulin polymerization.[3] The quinoline scaffold is considered a "privileged structure" in drug discovery, forming the core of several clinically used anticancer drugs.[3]

Among the various quinoline precursors, 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde serves as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The presence of hydroxyl, methoxy, and carbaldehyde functional groups on the quinoline ring allows for diverse chemical modifications, enabling the generation of extensive compound libraries for biological screening.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of potential anticancer agents derived from this scaffold, along with a summary of their biological activities.

Application Notes

Significance of this compound as a Precursor:

The this compound scaffold is a valuable starting point for the synthesis of potential anticancer agents. The hydroxyl group at the 2-position can exist in tautomeric equilibrium with its corresponding quinolone form, influencing the molecule's electronic properties and reactivity. The methoxy group at the 6-position has been shown in various studies to contribute to the antimetastatic and cytotoxic activities of quinoline derivatives.[6][7] The carbaldehyde group at the 3-position is a key functional handle for introducing molecular diversity through reactions like Schiff base formation, Knoevenagel condensation, and the synthesis of hydrazones and chalcones.[4][8]

Structure-Activity Relationships (SAR):

The anticancer activity of derivatives synthesized from this compound is significantly influenced by the nature of the substituents introduced. For instance, the formation of hydrazones by condensing the carbaldehyde with various hydrazides has yielded compounds with potent cytotoxic effects against several cancer cell lines.[3] Studies have shown that the introduction of a benzotriazole moiety, in contrast to a 1,2,4-triazole ring, can enhance the growth inhibitory activities of quinoline-3-carbaldehyde hydrazones.[3] Furthermore, the type of hydrazone linkage (e.g., simple hydrazone, acylhydrazone, or sulfonylhydrazone) also modulates the anticancer potency and selectivity.[3]

The incorporation of different aromatic and heterocyclic rings via Schiff base formation or other condensation reactions can lead to compounds with varying degrees of cytotoxicity. The electronic and steric properties of these appended rings play a crucial role in the interaction of the compounds with their biological targets.

Potential Mechanisms of Action:

While the precise mechanisms of action for many novel derivatives are still under investigation, several quinoline-based compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[9][10] This is a desirable characteristic for an anticancer drug as it eliminates cancer cells in a controlled manner. Other potential mechanisms include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases, and the disruption of microtubule dynamics, which is essential for cell division.[1]

Experimental Protocols

General Synthesis of Hydrazone Derivatives from this compound

This protocol describes a general method for the synthesis of quinoline-3-carbaldehyde hydrazone derivatives, which have shown promising anticancer activity.

Materials:

  • This compound

  • Appropriate hydrazide or hydrazine derivative (e.g., isonicotinic hydrazide, phenylhydrazine)[3][11]

  • Ethanol or Methanol[4]

  • Glacial Acetic Acid (catalytic amount)[4]

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable volume of ethanol or methanol in a round-bottom flask.

  • Addition of Hydrazine/Hydrazide: To this solution, add an equimolar amount of the desired hydrazide or hydrazine derivative.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[4]

  • Reaction: Stir the reaction mixture at room temperature or reflux for a period of 2 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[4]

  • Isolation: Upon completion of the reaction, the product may precipitate from the solution. The solid product can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product should be washed with a cold solvent such as ethanol and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol, toluene).[3]

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the in vitro cytotoxic potential of synthesized compounds.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HeLa for cervical cancer)[9][12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)

  • Synthesized quinoline derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Data Presentation

Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of Selected Quinoline-3-carbaldehyde Hydrazone Derivatives

CompoundDerivative TypePancreatic Cancer (DAN-G)Lung Cancer (LCLC-103H)Cervical Cancer (SISO)Reference
5e 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline1.491.231.41[3]
7a N'-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazide2.98>103.47[3]
9h N'-[(2-1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-naphthalene-2-sulfonohydrazide7.39>102.97[3]

Data extracted from a study on quinoline-3-carbaldehyde hydrazones. The precursor in this study was not 2-hydroxy-6-methoxy substituted, but the data illustrates the potential of this class of compounds.[3]

Visualizations

Synthesis_Workflow A 2-Hydroxy-6-methoxy- quinoline-3-carbaldehyde C Reaction Mixture (Ethanol, Acetic Acid) A->C B Hydrazine/ Hydrazide B->C D Condensation Reaction C->D E Crude Hydrazone Derivative D->E Precipitation/ Evaporation F Purification (Recrystallization) E->F G Pure Anticancer Compound F->G

Caption: Synthetic workflow for hydrazone derivatives.

Apoptotic_Pathway Compound Quinoline Derivative Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspases Caspase Cascade Activation Mitochondria->Caspases Release of Cytochrome c Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Generalized apoptotic signaling pathway.

SAR_Logic Core 2-Hydroxy-6-methoxy- quinoline-3-carbaldehyde Core Modification Modification at C3-carbaldehyde Core->Modification Derivatives Synthesized Derivatives Modification->Derivatives Screening Biological Screening (e.g., MTT Assay) Derivatives->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Structure-Activity Relationship (SAR) analysis workflow.

References

Application Notes and Protocols: 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxy-6-methoxyquinoline-3-carbaldehyde, which exists in tautomeric equilibrium with 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a highly functionalized heterocyclic compound. Its unique structural features, including a reactive aldehyde group, a nucleophilic/enolic hydroxyl group, and an electron-rich quinoline core, make it a valuable precursor for the synthesis of a diverse range of complex molecules. Quinoline derivatives are of significant interest in medicinal chemistry due to their presence in numerous natural products and their wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties[1]. This document provides detailed application notes and experimental protocols for utilizing this compound as a key building block in the synthesis of novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueReference
Molecular Formula C₁₁H₉NO₃[2]
Molecular Weight 203.19 g/mol [2]
CAS Number 123990-78-3[2]
Appearance Yellow powder[3]
Purity ≥95%[3]
Canonical SMILES COC1=CC2=C(C=C1)NC(=O)C(=C2)C=O[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of the title compound can be achieved from its 2-chloro precursor, 2-chloro-6-methoxyquinoline-3-carbaldehyde, via acidic hydrolysis. The 2-chloro analogue is typically synthesized via a Vilsmeier-Haack reaction on an appropriate acetanilide[4].

Reaction Scheme:

G start 2-Chloro-6-methoxy- quinoline-3-carbaldehyde reagents CH₃COOH, CH₃COONa Microwave Irradiation start->reagents end 2-Hydroxy-6-methoxy- quinoline-3-carbaldehyde reagents->end caption Synthesis of the title compound via hydrolysis.

Caption: Synthesis of this compound.

Materials:

  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde

  • Glacial Acetic Acid

  • Sodium Acetate (anhydrous)

  • Microwave synthesis reactor

  • Ethanol

  • Distilled water

Procedure:

  • In a microwave-safe reaction vessel, combine 2-chloro-6-methoxyquinoline-3-carbaldehyde (1.0 eq), sodium acetate (2.0 eq), and glacial acetic acid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a power of 320 W, maintaining a temperature of 120°C for 10-15 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice with constant stirring.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold distilled water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from ethanol to afford this compound as a solid.

Quantitative Data (Representative):

ReactantProductYield (%)Purity (%)Method
2-Chloro-6-methoxyquinoline-3-carbaldehydeThis compound85-95%>95%Microwave-assisted hydrolysis[5]
Protocol 2: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

The aldehyde functionality of this compound is a key handle for condensation reactions. Its reaction with hydrazines provides a straightforward route to fused heterocyclic systems like pyrazolo[3,4-b]quinolines, which are of interest for their potential biological activities. This protocol is adapted from the reaction of the analogous 2-chloro derivative[5].

Reaction Scheme:

G start 2-Hydroxy-6-methoxy- quinoline-3-carbaldehyde intermediate Schiff Base Intermediate start->intermediate hydrazine Phenylhydrazine hydrazine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 6-Methoxy-1-phenyl-1H- pyrazolo[3,4-b]quinolin-4-ol cyclization->product caption Synthesis of pyrazolo[3,4-b]quinoline derivatives.

Caption: Synthesis of pyrazolo[3,4-b]quinoline derivatives.

Materials:

  • This compound

  • Phenylhydrazine (or other substituted hydrazines)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Nitrobenzene

  • Pyridine (catalytic amount)

Procedure:

  • Schiff Base Formation: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask. Add phenylhydrazine (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture. The precipitated Schiff base can be collected by filtration and washed with cold ethanol.

  • Cyclization: Suspend the dried Schiff base in nitrobenzene and add a catalytic amount of pyridine.

  • Heat the mixture at reflux for 6-8 hours.

  • After cooling, the solvent can be removed under reduced pressure or the product can be precipitated by the addition of a non-polar solvent like hexane.

  • The crude product is purified by column chromatography on silica gel to yield the desired pyrazolo[3,4-b]quinoline derivative.

Quantitative Data (Expected):

ReactantProductYield (%)Purity (%)Method
This compound6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinolin-4-ol60-75%>98%Condensation and Cyclization

Applications in Organic Synthesis

This compound serves as a versatile platform for generating molecular diversity. The aldehyde group is amenable to a wide range of classical organic reactions.

G cluster_reactions Synthetic Transformations cluster_products Product Classes start 2-Hydroxy-6-methoxy- quinoline-3-carbaldehyde reduct Reduction start->reduct oxid Oxidation start->oxid wittig Wittig Reaction start->wittig knoev Knoevenagel Condensation start->knoev schiff Schiff Base Formation start->schiff alcohol Quinolinyl Methanols reduct->alcohol acid Quinoline Carboxylic Acids oxid->acid alkene Stilbene Analogs wittig->alkene coumarin Coumarin-Quinoline Hybrids knoev->coumarin imine Imines/Schiff Bases schiff->imine caption Synthetic utility of the title compound.

Caption: Synthetic utility of the title compound.

  • Condensation Reactions: As demonstrated, it readily condenses with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These intermediates can be cyclized to form a variety of fused heterocyclic systems[5].

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base can yield electron-deficient alkenes, which are valuable Michael acceptors and precursors for other heterocycles.

  • Wittig Reaction: The aldehyde can be converted to various substituted alkenes using phosphorus ylides, allowing for the introduction of diverse side chains.

  • Reduction: The aldehyde can be selectively reduced to the corresponding alcohol using mild reducing agents like sodium borohydride. This alcohol can be further functionalized.

  • Oxidation: Oxidation of the aldehyde group provides the corresponding carboxylic acid, a key functional group for amide bond formation in drug discovery programs.

Potential in Drug Discovery

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry[1]. Derivatives synthesized from this compound could potentially target a range of biological pathways. For instance, many quinoline-based compounds have been investigated as kinase inhibitors, P-glycoprotein inhibitors, and DNA intercalating agents, which are relevant to cancer therapy[6][7].

G cluster_pathways Potential Cellular Targets start Quinoline Scaffold (from title compound) inhib Inhibition start->inhib kinase Tyrosine Kinase Signaling inhib->kinase pgp P-glycoprotein (Drug Efflux) inhib->pgp topo Topoisomerase (DNA Replication) inhib->topo caption Potential drug discovery applications.

Caption: Potential drug discovery applications.

The diverse functionalization possible with this compound allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents. The methoxy group at the 6-position is a common feature in many bioactive quinolines, often contributing to favorable pharmacokinetic properties[7]. Researchers in drug development can use this building block to rapidly generate libraries of novel compounds for high-throughput screening against various disease targets.

References

Application Note: Monitoring Chemical Reactions Involving 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde, also known by its tautomeric name 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a quinoline derivative.[1] Quinoline scaffolds are significant in medicinal chemistry, forming the core of various pharmacologically active compounds.[2][3] The synthesis of such molecules, often through methods like the Vilsmeier-Haack reaction, requires careful monitoring to ensure optimal reaction completion, yield, and purity.[4][5] This document provides detailed protocols for monitoring the progress of reactions that synthesize or modify this compound using standard analytical techniques.

Key Analytical Monitoring Techniques

The progress of a chemical reaction can be effectively tracked by observing the consumption of starting materials and the formation of the desired product. The most common techniques for this purpose are chromatographic and spectroscopic methods.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method ideal for quick checks of reaction progress. It helps visualize the disappearance of reactants and the appearance of products.[6][7]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that separates components of a mixture with high resolution, allowing for the precise measurement of reactant consumption and product formation.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) data to confirm the identity of the product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecules in the reaction mixture. By observing the distinct signals of reactants and products, one can determine the reaction's conversion rate.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for analyzing volatile compounds. While the target molecule may have low volatility, GC-MS is excellent for monitoring volatile starting materials or identifying residual solvents.[8][9]

Below is a general workflow for reaction monitoring.

G cluster_workflow General Reaction Monitoring Workflow Start Start Reaction Sample Withdraw Aliquot from Reaction Mixture Start->Sample Prepare Sample Preparation (Dilution, Quenching) Sample->Prepare Analyze Select & Perform Analytical Method (TLC, HPLC, LC-MS, NMR) Prepare->Analyze Data Analyze Data (Rf, Retention Time, Spectra) Analyze->Data Decision Is Reaction Complete? Data->Decision Workup Proceed to Work-up & Purification Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Sample After set time interval G cluster_troubleshooting TLC Troubleshooting Logic Problem Identify TLC Issue Streaking Streaking Spots? Problem->Streaking NoMove Spots at Baseline? (Rf ≈ 0) Problem->NoMove AtFront Spots at Solvent Front? (Rf ≈ 1) Problem->AtFront Sol_Streak Solution: - Dilute sample - Spot smaller amount Streaking->Sol_Streak Sol_NoMove Solution: - Increase mobile phase polarity (e.g., more Ethyl Acetate) NoMove->Sol_NoMove Sol_AtFront Solution: - Decrease mobile phase polarity (e.g., more Hexane) AtFront->Sol_AtFront G cluster_synthesis Example Synthesis Pathway to Monitor SM N-(4-methoxyphenyl)acetamide (Starting Material) Product This compound (Product) SM->Product Reaction Reagents Vilsmeier-Haack Reagents (e.g., POCl₃, DMF) Reagents->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Vilsmeier-Haack reaction of 4-methoxyacetanilide to form the intermediate, 2-chloro-6-methoxyquinoline-3-carbaldehyde. This intermediate is then subjected to hydrolysis to yield the final product, which exists in tautomeric equilibrium with 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Synthesis_Pathway cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Hydrolysis 4-methoxyacetanilide 4-methoxyacetanilide Intermediate 2-chloro-6-methoxyquinoline-3-carbaldehyde 4-methoxyacetanilide->Intermediate Cyclization/ Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Intermediate Final_Product This compound Intermediate->Final_Product Acid Hydrolysis

Caption: Synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde?

A1: The Vilsmeier-Haack reaction of substituted acetanilides generally produces yields in the range of 60-80%.[1] For the synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde from 4-methoxyacetanilide, a yield of approximately 62% has been reported under specific conditions. The presence of the electron-donating methoxy group on the acetanilide generally leads to good yields.

Q2: My Vilsmeier-Haack reaction is resulting in a low yield. What are the potential causes?

A2: Low yields in the Vilsmeier-Haack reaction can stem from several factors:

  • Incomplete formation of the Vilsmeier reagent: This can be due to the presence of moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Insufficient activation of the substrate: While the methoxy group is activating, suboptimal reaction conditions can lead to incomplete conversion.

  • Improper reaction temperature: The temperature for the Vilsmeier-Haack reaction is critical. It is typically performed at 0-5°C for the reagent formation and then heated to 80-90°C for the cyclization.[2][3]

  • Suboptimal stoichiometry: The molar ratio of the Vilsmeier reagent to the acetanilide is crucial and may require optimization.

Q3: During the work-up of the Vilsmeier-Haack reaction, I am observing the formation of tar-like substances. How can this be avoided?

A3: Tar formation is often a result of the reaction temperature being too high or uncontrolled addition of reagents. To mitigate this, maintain the recommended temperature range and ensure slow, dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).

Q4: The hydrolysis of 2-chloro-6-methoxyquinoline-3-carbaldehyde to the final product is not going to completion. What can I do?

A4: Incomplete hydrolysis can be addressed by ensuring the reaction conditions are appropriate. Refluxing the 2-chloro intermediate in a 70% aqueous acetic acid solution is a reported method.[2][4] The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the necessary reaction time.

Q5: I am having difficulty purifying the final product. What are the recommended methods?

A5: The crude product obtained after hydrolysis can often be purified by recrystallization. If recrystallization is insufficient, column chromatography on silica gel can be employed. The choice of eluent for chromatography will depend on the polarity of the impurities.

Troubleshooting Guide

Troubleshooting_Workflow cluster_vh Troubleshooting Vilsmeier-Haack Reaction cluster_hydrolysis Troubleshooting Hydrolysis cluster_purification Troubleshooting Purification Start Low Yield or Impure Product Check_Step Identify the Problematic Step Start->Check_Step VH_Reaction Vilsmeier-Haack Reaction Check_Step->VH_Reaction Step 1 Hydrolysis Hydrolysis Step Check_Step->Hydrolysis Step 2 Purification Purification Check_Step->Purification Post-Reaction VH_Yield Low Yield VH_Reaction->VH_Yield VH_Purity Impure Product (tar, side products) VH_Reaction->VH_Purity H_Yield Incomplete Reaction Hydrolysis->H_Yield P_Difficulty Difficulty in Crystallization/ Separation Purification->P_Difficulty VH_Sol_Yield Ensure anhydrous conditions. Optimize reagent stoichiometry. Control temperature carefully. VH_Yield->VH_Sol_Yield VH_Sol_Purity Maintain reaction temperature below 90°C. Add POCl₃ dropwise. Ensure proper work-up. VH_Purity->VH_Sol_Purity H_Sol_Yield Increase reaction time. Ensure proper acid concentration. Monitor by TLC. H_Yield->H_Sol_Yield P_Sol Screen different recrystallization solvents. Use column chromatography with an optimized eluent system. P_Difficulty->P_Sol

Caption: A workflow for troubleshooting common synthesis issues.

Issue Potential Cause Recommendation
Low Yield in Vilsmeier-Haack Reaction Incomplete reaction due to moisture.Use oven-dried glassware and anhydrous DMF.
Suboptimal reagent ratios.Experiment with varying the molar equivalents of POCl₃ (typically 3 to 15 equivalents relative to the acetanilide).
Reaction temperature too low or too high.Maintain a temperature of 0-5°C during Vilsmeier reagent formation and 80-90°C for the cyclization step.[2][3]
Formation of Tar-like Substances Reaction temperature is too high.Carefully control the heating of the reaction mixture.
Uncontrolled addition of reagents.Add POCl₃ to DMF slowly and dropwise, ensuring the temperature does not rise excessively.
Product is difficult to precipitate The product may have some solubility in the aqueous medium.After neutralization, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
Incomplete Hydrolysis Insufficient reaction time or acid concentration.Monitor the reaction by TLC. If starting material persists, consider increasing the reaction time or using a higher concentration of acetic acid.
Purification Challenges Co-precipitation of impurities.Try recrystallization from a different solvent system.
Similar polarity of product and impurities.Utilize column chromatography and experiment with different solvent gradients to achieve better separation.

Experimental Protocols

Step 1: Synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde

This protocol is adapted from general procedures for the Vilsmeier-Haack reaction of acetanilides.[1][2]

Materials:

  • 4-methoxyacetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, take anhydrous DMF (3 equivalents).

  • Cool the flask to 0-5°C in an ice bath.

  • Slowly add POCl₃ (3.5 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add 4-methoxyacetanilide (1 equivalent) portion-wise to the prepared Vilsmeier reagent.

  • Heat the reaction mixture at 80-90°C for 4-16 hours. The progress of the reaction should be monitored by TLC.[2]

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • A solid precipitate of 2-chloro-6-methoxyquinoline-3-carbaldehyde will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Step 2: Synthesis of this compound

This protocol describes the hydrolysis of the 2-chloro intermediate.[2][4]

Materials:

  • 2-chloro-6-methoxyquinoline-3-carbaldehyde

  • Acetic acid, 70% aqueous solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-6-methoxyquinoline-3-carbaldehyde in a 70% aqueous solution of acetic acid.

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of quinoline-3-carbaldehydes via the Vilsmeier-Haack reaction.

Starting MaterialReagent Ratio (Substrate:DMF:POCl₃)Temperature (°C)Reaction Time (h)ProductYield (%)
4-methoxyacetanilide1 : 3 : 12904-82-chloro-6-methoxyquinoline-3-carbaldehyde~62[5]
Acetanilide1 : 3 : 129010-162-chloroquinoline-3-carbaldehyde60-70
3-methylacetanilide1 : 3 : 12904-62-chloro-8-methylquinoline-3-carbaldehyde70-80

Note: Yields are highly dependent on the specific reaction conditions and scale. The data presented should be used as a guideline for optimization. The presence of an electron-donating group, such as a methoxy group at the para-position of the starting acetanilide, generally leads to higher yields and shorter reaction times compared to unsubstituted or deactivated acetanilides.

References

Technical Support Center: Formylation of 6-Methoxy-2-Quinolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 6-methoxy-2-quinolinone.

Troubleshooting Guide

Issue: Low or No Yield of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Potential Cause Troubleshooting Action Rationale
Poor Quality Reagents Use fresh, anhydrous N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).The Vilsmeier-Haack reaction is highly sensitive to moisture. Old or wet DMF can contain dimethylamine, which can consume the Vilsmeier reagent.[1]
Inefficient Vilsmeier Reagent Formation Ensure slow, dropwise addition of POCl₃ to DMF at 0°C, followed by a stirring period at the same temperature for 30-60 minutes before adding the substrate.[1]Proper formation of the electrophilic chloroiminium salt (the Vilsmeier reagent) is crucial for the reaction to proceed.[2]
Insufficient Substrate Activation The 6-methoxy group is an electron-donating group which should activate the ring for electrophilic substitution. However, if yields are consistently low, ensure the starting material is pure.The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success depends on the electron density of the aromatic ring.[3]
Inappropriate Reaction Temperature Gradually increase the reaction temperature after the addition of the substrate, typically to 60-90°C. Monitor the reaction progress by TLC.[4]While the initial formation of the Vilsmeier reagent requires low temperatures, the subsequent formylation often requires heating to proceed at a reasonable rate.
Suboptimal Molar Ratios An excess of the Vilsmeier reagent is often necessary. A molar ratio of 1.5 to 3 equivalents of the Vilsmeier reagent to the substrate is a good starting point.[5]A higher concentration of the electrophile can drive the reaction to completion.
Incomplete Hydrolysis of the Iminium Intermediate During workup, ensure the reaction mixture is poured onto crushed ice and stirred vigorously. Adjust the pH to be mildly basic (pH 8-9) to facilitate the hydrolysis of the iminium salt to the aldehyde.The final step of the reaction is the hydrolysis of the iminium intermediate to the desired aldehyde. Incomplete hydrolysis will result in a lower yield of the final product.

Issue: Formation of Side Products

Side Product Potential Cause Troubleshooting Action Rationale
Unreacted Starting Material Incomplete reaction.Increase reaction time and/or temperature. Ensure an adequate excess of the Vilsmeier reagent is used.The reaction may be sluggish under the current conditions.
Di-formylated Product Use of a large excess of the Vilsmeier reagent and/or high reaction temperatures and prolonged reaction times.Reduce the molar ratio of the Vilsmeier reagent to the substrate. Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely by TLC.[1]The initial formylation product is still electron-rich and can undergo a second formylation under harsh conditions.
Formylation at other positions (e.g., C-5 or C-7) The methoxy group activates the ortho and para positions. While C-3 is generally favored in 2-quinolinones, formylation at other positions can occur.Optimize reaction conditions (lower temperature, less Vilsmeier reagent) to improve regioselectivity.The regioselectivity of the Vilsmeier-Haack reaction is influenced by both electronic and steric factors.[6]
Chlorinated Quinoline Derivative The Vilsmeier-Haack reagent can also act as a chlorinating agent, particularly at higher temperatures.Maintain a controlled reaction temperature.At elevated temperatures, the phosphorus oxychloride in the Vilsmeier reagent can lead to chlorination of the quinolinone ring.
Polymeric/Tarry Materials Reaction overheating or presence of impurities.Ensure strict temperature control throughout the reaction. Use purified starting materials and anhydrous solvents.[7]Uncontrolled exothermic reactions can lead to decomposition and polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the formylation of 6-methoxy-2-quinolinone?

The formylation of 6-methoxy-2-quinolinone via the Vilsmeier-Haack reaction is expected to be highly regioselective for the C-3 position. The electron-donating methoxy group at the C-6 position activates the aromatic ring, and the C-3 position is electronically favored for electrophilic attack in the 2-quinolinone system.

Q2: What are the typical reaction conditions for the Vilsmeier-Haack formylation of 6-methoxy-2-quinolinone?

Typical conditions involve the slow addition of phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0°C to form the Vilsmeier reagent. The 6-methoxy-2-quinolinone is then added, and the reaction mixture is heated, often in the range of 60-90°C, for several hours.[4] The reaction progress should be monitored by thin-layer chromatography (TLC).

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by TLC. A small aliquot of the reaction mixture can be carefully quenched with water or a dilute base, extracted with an organic solvent (e.g., ethyl acetate), and spotted on a TLC plate against the starting material.

Q4: What is the work-up procedure for the Vilsmeier-Haack reaction?

The reaction mixture is typically cooled to room temperature and then poured carefully onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until a pH of 7-8 is reached. The precipitated product is then collected by filtration, washed with water, and dried.[1]

Q5: How can I purify the crude 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde?

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid. Column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent can also be employed for further purification.

Experimental Protocols

Vilsmeier-Haack Formylation of 6-Methoxy-2-Quinolinone

Disclaimer: This is a general protocol and may require optimization.

Materials:

  • 6-methoxy-2-quinolinone

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (for extraction, if needed)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents relative to the substrate).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ (1.5-3 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve 6-methoxy-2-quinolinone (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-90°C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water and dry it under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification reagent_prep_start 1. Cool DMF to 0°C reagent_prep_add 2. Add POCl₃ dropwise reagent_prep_start->reagent_prep_add reagent_prep_stir 3. Stir at 0°C for 30-60 min reagent_prep_add->reagent_prep_stir reaction_add_substrate 4. Add 6-methoxy-2-quinolinone solution reagent_prep_stir->reaction_add_substrate reaction_heat 5. Heat to 60-90°C reaction_add_substrate->reaction_heat reaction_monitor 6. Monitor by TLC reaction_heat->reaction_monitor workup_quench 7. Pour onto ice reaction_monitor->workup_quench workup_neutralize 8. Neutralize with NaHCO₃ workup_quench->workup_neutralize workup_filter 9. Filter and wash workup_neutralize->workup_filter workup_purify 10. Purify product workup_filter->workup_purify

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

troubleshooting_logic cluster_low_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting start Low Yield or Side Products? check_reagents Check Reagent Quality (Anhydrous?) start->check_reagents Low Yield reduce_temp Lower Reaction Temperature start->reduce_temp Side Products check_temp Optimize Temperature check_reagents->check_temp check_ratio Adjust Reagent Ratio check_temp->check_ratio reduce_time Shorten Reaction Time reduce_temp->reduce_time reduce_reagent Decrease Vilsmeier Reagent Excess reduce_time->reduce_reagent

Caption: Troubleshooting decision tree for formylation issues.

References

Technical Support Center: Purification of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.

Issue 1: Low Recovery After Column Chromatography

  • Question: I am experiencing significant product loss during the column chromatography purification of this compound on silica gel. What could be the cause, and how can I improve the recovery?

  • Answer: Low recovery of aldehydes from silica gel chromatography can be due to irreversible adsorption or decomposition on the acidic silica surface. Aldehydes can be sensitive to the acidic nature of standard silica gel, which may lead to degradation.[1] Here are some troubleshooting steps:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it. You can achieve this by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a volatile base like triethylamine (typically 0.1-1%).[1]

    • Alternative Adsorbents: Consider using a less acidic stationary phase. Neutral alumina can be a good alternative to silica gel.[1] Other options to explore include Florisil or Celite.

    • Solvent System Optimization: Ensure your eluent system provides good solubility for the compound while minimizing strong interactions with the stationary phase. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can be effective.[1]

    • Flash Chromatography: Using flash chromatography with positive air pressure can reduce the contact time of the compound with the stationary phase, thereby minimizing potential degradation.[1]

Issue 2: Product Decomposition During Purification

  • Question: My this compound appears to be decomposing during purification, as indicated by the appearance of new spots on TLC analysis of the collected fractions. How can I prevent this?

  • Answer: Aldehydes can be susceptible to oxidation, especially in the presence of air and light. Quinoline derivatives can also be sensitive under certain conditions.[1] To mitigate decomposition:

    • Work Under an Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere of nitrogen or argon to minimize oxidation.[1]

    • Protect from Light: Wrap your chromatography column and collection flasks in aluminum foil to protect the light-sensitive compound.[1]

    • Avoid Prolonged Exposure to Acidic or Basic Conditions: If using acidic or basic conditions for extraction or chromatography, minimize the exposure time. Neutralize the fractions as soon as they are collected if necessary.[1]

    • Check for Peroxides: Ethers are commonly used as solvents and can form explosive peroxides upon storage, which can also promote unwanted side reactions. Always test your etheric solvents for the presence of peroxides before use.[1]

Issue 3: "Oiling Out" During Recrystallization

  • Question: During recrystallization, my product separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" during recrystallization can occur if the solution is supersaturated or if impurities are present that depress the melting point of the product.

    • Ensure Complete Neutralization: If the preceding reaction involved acid or base, ensure the crude product is fully neutralized before recrystallization.

    • Solvent Extraction: If an oil persists, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The product can then be isolated by evaporating the solvent. The resulting crude material may still require purification by column chromatography.[2]

    • Induce Crystallization: If you have a small amount of pure product from a previous batch, adding a seed crystal can help initiate crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can arise from starting materials, side reactions, or product degradation. These may include:

  • Unreacted starting materials.

  • The over-oxidation product: 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid.

  • By-products from the specific synthetic route used.

  • Polymeric materials if the compound is unstable under the reaction or workup conditions.[1]

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. You can determine the optimal ratio by running thin-layer chromatography (TLC) in various solvent mixtures. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.[1]

Q3: Can I use recrystallization for the final purification step?

A3: Yes, recrystallization is an excellent method for the final purification to obtain a highly pure, crystalline product, provided a suitable solvent can be found.[1] For the related compounds, 2-chloro-6-methoxyquinoline-3-carbaldehyde and 2-methoxyquinoline-3-carbaldehyde, a mixture of petroleum ether and ethyl acetate has been used successfully.[3][4]

Q4: How can I confirm the purity of my final product?

A4: The purity of your this compound can be confirmed by a combination of techniques:[1]

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp and narrow melting point range is characteristic of a pure compound.

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): Check for the absence of impurity peaks.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

    • Infrared (IR) Spectroscopy: Shows the characteristic aldehyde C=O stretch.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Data Presentation

Table 1: Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica Gel (consider deactivation with 0.1-1% triethylamine) or Neutral Alumina
Mobile Phase (Eluent) Gradient of Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate
TLC Rf Target 0.2 - 0.3

Table 2: Recrystallization Solvents for Related Compounds

CompoundSolvent SystemReference
2-Methoxyquinoline-3-carbaldehydePetroleum Ether / Ethyl Acetate[3]
2-Chloro-6-methoxyquinoline-3-carbaldehydePetroleum Ether / Ethyl Acetate[4]

Experimental Protocols

Protocol 1: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica gel. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., a mixture of petroleum ether and ethyl acetate). Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. If it does not dissolve, add more solvent until it does, then cool.

  • Dissolution: In a larger flask, dissolve the crude solid in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath may improve the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimum Solvent Crude->Dissolve Column Column Chromatography Dissolve->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Recrystallize Recrystallization Evaporate->Recrystallize Pure Pure Product Recrystallize->Pure

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue LowRecovery Low Recovery from Column? Start->LowRecovery Decomposition Decomposition on TLC? Start->Decomposition OilingOut Oiling Out During Recrystallization? Start->OilingOut Sol1 Deactivate Silica Gel Use Neutral Alumina Use Flash Chromatography LowRecovery->Sol1 Yes Sol2 Use Inert Atmosphere Protect from Light Minimize Acid/Base Exposure Decomposition->Sol2 Yes Sol3 Ensure Neutral pH Use Seed Crystal Re-purify via Column OilingOut->Sol3 Yes

Caption: Troubleshooting decision tree for purification challenges.

References

Optimizing the reaction conditions for Schiff base formation with 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of Schiff bases from 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your experimental workflow.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Schiff bases with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction may not have reached equilibrium or completion. 2. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Catalyst inefficiency: The amount of catalyst may be insufficient, or an inappropriate catalyst is being used. 4. Presence of moisture: Water can hydrolyze the imine product, shifting the equilibrium back to the reactants.1. Increase reaction time: Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed. 2. Increase temperature: Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion.[1] 3. Optimize catalyst: Add a few drops of glacial acetic acid as a catalyst.[1][2] For other Schiff base formations, p-toluenesulfonic acid (p-TsOH) or Lewis acids can be effective. 4. Ensure anhydrous conditions: Use dry solvents and glassware. Consider adding a dehydrating agent like molecular sieves.
Formation of Impurities or Side Products 1. Degradation of starting materials or product: High temperatures or prolonged reaction times can sometimes lead to decomposition. 2. Side reactions: The aldehyde or amine may participate in other reactions under the given conditions.1. Optimize reaction time and temperature: Monitor the reaction closely by TLC to determine the point of maximum product formation before significant degradation occurs. 2. Purification: Utilize recrystallization from a suitable solvent, such as ethanol, or perform column chromatography to isolate the desired product.[1]
Difficulty in Product Isolation 1. Product is soluble in the reaction solvent: The Schiff base may not precipitate upon cooling. 2. Product is an oil: The Schiff base may separate as an oil instead of a solid.1. Solvent removal: If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator. 2. Induce crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-air interface. Alternatively, add a small seed crystal of the product if available. Trituration with a non-polar solvent like n-hexane can also sometimes induce solidification.
Reaction is Not Reproducible 1. Variability in reagent quality: Purity of the aldehyde, amine, and solvent can affect the outcome. 2. Inconsistent reaction conditions: Minor variations in temperature, reaction time, or catalyst amount can lead to different results.1. Use high-purity reagents: Ensure the purity of starting materials. 2. Maintain consistent parameters: Carefully control all reaction parameters, including heating rate, stirring speed, and the amount of catalyst added.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for Schiff base formation?

A1: The reaction proceeds via a two-step mechanism: nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde to form a carbinolamine intermediate, followed by the elimination of a water molecule to form the imine (Schiff base).[3][4]

Q2: Why is an acid catalyst, like glacial acetic acid, often used?

A2: An acid catalyst protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the amine. It also facilitates the dehydration of the carbinolamine intermediate. However, the pH should be mildly acidic (around 4-5), as a highly acidic medium can protonate the amine, rendering it non-nucleophilic.[3]

Q3: What are the most common solvents for this reaction?

A3: Alcohols such as ethanol and methanol are frequently used for the synthesis of Schiff bases from quinoline derivatives.[1][2]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A spot of the reaction mixture is placed on a TLC plate alongside spots of the starting aldehyde and amine. The reaction is complete when the spot corresponding to the starting materials disappears and a new spot for the product appears.

Q5: What are the key characterization techniques for the resulting Schiff base?

A5: The structure and purity of the synthesized Schiff base can be confirmed using standard analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. The melting point of the purified product is also a good indicator of purity.[2]

Experimental Protocols

General Protocol for Schiff Base Synthesis

A detailed protocol for the synthesis of a Schiff base from 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde and 2-aminophenol is provided below, based on literature reports.[2]

Materials:

  • 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde

  • A primary amine (e.g., 2-aminophenol)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde (0.01 mol) in 35 cm³ of ethanol.

  • To this solution, add the primary amine (0.01 mol).

  • Add a few drops of glacial acetic acid to the reaction mixture to act as a catalyst.[2]

  • Attach a reflux condenser and heat the mixture on a water bath with continuous stirring for 6-7 hours.[2]

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.[1]

  • Dry the purified crystals in a vacuum oven.

Data Presentation

The following tables summarize reaction conditions and yields for the synthesis of a Schiff base from this compound and for related Schiff base reactions to provide a comparative context for optimization.

Table 1: Reaction Conditions for Schiff Base Synthesis from this compound

AldehydeAmineSolventCatalystTemperatureTime (hours)Yield (%)Reference
2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde2-AminophenolEthanolAcetic AcidReflux6–775[2]

Table 2: General Optimization Parameters for Schiff Base Formation

ParameterConditionRationale
Solvent Ethanol, MethanolGood solubility for reactants and often allows for precipitation of the product upon cooling.[1]
Catalyst Glacial Acetic Acid (catalytic amount)Facilitates both the nucleophilic addition and dehydration steps.[1][2]
Temperature RefluxIncreases reaction rate and helps drive the reaction to completion.[1]
Reaction Time 2–7 hoursTypically sufficient for the reaction to go to completion, but should be monitored by TLC.[1][2]
Work-up Cooling and FiltrationThe product often precipitates from the alcoholic solvent upon cooling, allowing for easy isolation.[1]

Visualizations

Experimental Workflow for Schiff Base Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification dissolve_aldehyde Dissolve 2-Hydroxy-6-methoxy quinoline-3-carbaldehyde in Ethanol dissolve_amine Add primary amine to the solution dissolve_aldehyde->dissolve_amine add_catalyst Add catalytic amount of glacial acetic acid dissolve_amine->add_catalyst reflux Reflux the mixture (6-7 hours) add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Upon completion filter Filter the precipitate cool->filter wash Wash with cold ethanol filter->wash recrystallize Recrystallize from hot ethanol wash->recrystallize dry Dry the final product recrystallize->dry

Caption: Workflow for the synthesis of Schiff bases from this compound.

Logical Relationship for Optimizing Reaction Yield

G cluster_causes Potential Causes cluster_solutions Optimization Strategies start Low Schiff Base Yield cause1 Reversible Reaction (Equilibrium not favoring product) start->cause1 cause2 Slow Reaction Rate start->cause2 cause3 Side Reactions / Degradation start->cause3 sol1a Remove Water (e.g., molecular sieves) cause1->sol1a sol1b Increase Reactant Concentration cause1->sol1b sol2a Increase Temperature (Reflux) cause2->sol2a sol2b Add Catalyst (e.g., Acetic Acid) cause2->sol2b sol3a Optimize Temperature and Reaction Time cause3->sol3a

Caption: Troubleshooting logic for improving Schiff base reaction yield.

References

Overcoming solubility issues of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the handling and application of this compound, with a primary focus on its limited solubility in aqueous environments typical of biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound (also known as 6-methoxy-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde) is a quinoline derivative.[1][2] Its structure, which includes a quinoline core, a hydroxyl group, a methoxy group, and an aldehyde group, makes it a subject of interest in medicinal chemistry and drug discovery.[3][4] Quinoline derivatives are known for a wide range of biological activities.[3][5] Key properties are summarized below.

PropertyValueReference
Molecular FormulaC₁₁H₉NO₃[1]
Molecular Weight203.19 g/mol [1]
Common Synonyms6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde[2]
AppearanceTypically a solid powder

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: The poor aqueous solubility is attributed to its molecular structure. The quinoline ring system is largely hydrophobic (lipophilic), and while the hydroxyl and aldehyde groups can participate in hydrogen bonding, the overall character of the molecule is not conducive to dissolving in water.[6]

Q3: What is the recommended solvent for preparing a high-concentration stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of poorly water-soluble compounds like this one.[7][8] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[7] For many quinoline derivatives, solubility in DMSO is sufficient to create stock solutions in the millimolar range.[9][10] It is crucial to use anhydrous (dry) DMSO, as it is highly hygroscopic and absorbed water can significantly reduce the solubility of hydrophobic compounds.[9]

Q4: What are the primary strategies for solubilizing this compound in an aqueous assay buffer?

A4: The three main strategies to enhance the aqueous solubility of this compound for biological assays are:

  • Co-solvents : Preparing the initial stock in 100% DMSO and then diluting it into the aqueous buffer. The final DMSO concentration must be kept low to avoid cellular toxicity.[11][12]

  • Complexation with Cyclodextrins : Using modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that encapsulate the hydrophobic compound and present a hydrophilic exterior to the aqueous solvent.[13][14][15]

  • pH Adjustment : The "2-hydroxy" group on the quinoline ring imparts weakly acidic properties. Adjusting the pH of the buffer to a more basic level (e.g., pH > 8.0) can deprotonate this group, forming a salt and potentially increasing aqueous solubility. This method must be compatible with the pH constraints of the specific biological assay.[16]

Q5: What is a safe concentration of DMSO to use in cell-based assays?

A5: To avoid solvent-induced artifacts or toxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%.[11] While some cell lines may tolerate up to 1% or even 2%, it is critical to run a vehicle control (media with the same final DMSO concentration but without the compound) to ensure the observed effects are from the compound itself and not the solvent.[12][17]

Troubleshooting Guides

Issue 1: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer.

This is the most common issue encountered with hydrophobic compounds. The sudden change from a favorable organic solvent (DMSO) to an unfavorable aqueous environment causes the compound to fall out of solution.

G start Precipitation Observed During Dilution check_conc Is final compound concentration too high? start->check_conc lower_conc Reduce final concentration and re-test check_conc->lower_conc Yes check_dmso Is final DMSO concentration <1%? check_conc->check_dmso No end Solution Stable lower_conc->end increase_dmso Increase final DMSO slightly (if assay permits, max 2%) check_dmso->increase_dmso No step_dilute Use Stepwise Dilution: Dilute stock into a small volume of buffer first, vortex, then add to final volume. check_dmso->step_dilute Yes increase_dmso->end sonicate Apply Sonication: Use a bath sonicator for 5-15 min to break up precipitates and aid dissolution. step_dilute->sonicate cosolvent Consider a Co-solvent System: Add PEG400 or Tween 80 to the buffer before adding the compound. sonicate->cosolvent Still Precipitates sonicate->end Soluble cyclodextrin Use Cyclodextrin Complexation: Pre-formulate the compound with HP-β-CD before adding to buffer. cosolvent->cyclodextrin Still Precipitates cyclodextrin->end

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: I'm observing toxicity or inconsistent results in my cell-based assay.

This may be due to the solvent, the compound itself, or incomplete solubilization. A systematic approach is needed to identify the cause.

G start Toxicity or Inconsistent Results Observed vehicle_control Did you run a vehicle-only control (e.g., 0.5% DMSO)? start->vehicle_control vehicle_toxic Vehicle control is toxic vehicle_control->vehicle_toxic Yes, and it shows toxicity vehicle_ok Vehicle control is not toxic vehicle_control->vehicle_ok Yes, and it's fine reduce_solvent Reduce final solvent concentration. Consider alternative solubilization (e.g., Cyclodextrin). vehicle_toxic->reduce_solvent check_solubility Is the compound fully dissolved in the final medium? (Check visually for precipitates) vehicle_ok->check_solubility not_dissolved Compound is not fully dissolved check_solubility->not_dissolved No dissolved Compound appears fully dissolved check_solubility->dissolved Yes improve_sol Improve solubilization using methods from Precipitation Workflow. (e.g., Sonication, Co-solvents) not_dissolved->improve_sol intrinsic_toxicity Observed effect is likely due to intrinsic compound activity. Perform dose-response curve. dissolved->intrinsic_toxicity

Caption: Decision tree for troubleshooting toxicity/inconsistent results.

Solubilization Strategies: A Comparison

The choice of solubilization method depends on the specific requirements of the biological assay.

StrategyProsConsBest For
Co-solvent (DMSO) Simple to prepare; effective for high-concentration stock solutions.[7]Potential for cellular toxicity; risk of precipitation upon dilution.[12][18]Initial screening, biochemical assays, and cell-based assays if final concentration is kept low (<0.5%).[11]
Cyclodextrin Complexation Significantly increases aqueous solubility; low toxicity, making it ideal for in vitro and in vivo studies.[13][14]Requires an additional preparation step; may alter compound bioavailability or interaction with targets.[15]Cell-based assays requiring higher compound concentrations; reducing solvent toxicity.
pH Adjustment Can be very effective if the compound has an ionizable group; avoids organic solvents.Only works for ionizable compounds; the required pH may not be compatible with the biological assay's conditions.[16]Biochemical assays where pH can be controlled and is not a sensitive parameter.
Use of Surfactants (e.g., Tween-20) Can effectively solubilize highly hydrophobic compounds.[17]Often cytotoxic; can interfere with protein function and assay readouts.[17]Cell-free biochemical or enzymatic assays. Not recommended for cell-based work.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Preparation : Weigh out 2.03 mg of this compound (MW = 203.19 g/mol ).

  • Dissolution : Add 1.0 mL of anhydrous, high-purity DMSO to the solid compound in a sterile microcentrifuge tube.

  • Solubilization : Vortex the tube vigorously for 1-2 minutes. If solids remain, place the tube in a bath sonicator for 15-30 minutes, or until the solution is clear.[9] Gentle warming (30-40°C) can also be applied cautiously.[9]

  • Storage : Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[11]

Protocol 2: Solubilization Using Cyclodextrin Complexation

This protocol aims to create a stock solution where the compound is encapsulated by Hydroxypropyl-β-cyclodextrin (HP-β-CD), enhancing its water solubility.

G compound Hydrophobic Compound complex Water-Soluble Inclusion Complex compound->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Mechanism of cyclodextrin encapsulation.[19]

  • Prepare Cyclodextrin Solution : Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). This may require stirring and gentle warming to fully dissolve.

  • Prepare Compound Slurry : In a separate tube, add your DMSO stock solution of the compound to a small amount of the aqueous buffer to create a fine precipitate or slurry.

  • Complexation : Add the compound slurry dropwise to the stirring 40% HP-β-CD solution.

  • Incubation : Allow the mixture to stir at room temperature for 1-2 hours, or overnight at 4°C, to facilitate the formation of the inclusion complex. The solution should become clearer as the compound is encapsulated.

  • Sterilization & Use : Sterilize the final solution by filtering through a 0.22 µm syringe filter. This solution can now be used as your stock for further dilutions in the assay. It is essential to determine the actual concentration of the solubilized compound analytically if precise quantification is required.

References

Preventing the decomposition of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The synthesis of this compound can be approached through formylation of the corresponding quinolone precursor. The two most common methods for this type of transformation are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction.[1][2][3][4][5][6][7][8][9] The Vilsmeier-Haack reaction involves the formylation of an electron-rich system using a Vilsmeier reagent (typically generated from DMF and POCl₃).[1][2][7][9][10] The Reimer-Tiemann reaction achieves ortho-formylation of phenols using chloroform in a basic medium.[3][4][5][6][8]

Q2: I am observing a dark coloration (brown or black) in my reaction mixture. What could be the cause?

A2: Darkening of the reaction mixture often indicates decomposition of the starting material, intermediates, or the final product. This can be caused by several factors:

  • Oxidation: The phenolic hydroxyl group and the aldehyde group are susceptible to oxidation, which can be accelerated by heat, light, or the presence of air (oxygen).

  • High Temperatures: The Reimer-Tiemann reaction, in particular, can be highly exothermic and may lead to thermal degradation if not properly controlled.[8]

  • Harsh pH: Strongly basic conditions, as used in the Reimer-Tiemann reaction, can promote side reactions and decomposition of sensitive functional groups.[4]

  • Side Reactions: Undesired side reactions can produce colored byproducts.

Q3: My final product yield is consistently low. What are the potential reasons?

A3: Low yields can be attributed to several factors, many of which are related to product decomposition:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TTC) is crucial.

  • Product Decomposition: As mentioned in Q2, the product can degrade under the reaction conditions.

  • Suboptimal Work-up: The work-up procedure, including extraction and purification, may lead to product loss. The product's polarity and solubility should be carefully considered when choosing solvents.

  • Difficult Purification: The product may be difficult to separate from starting materials or byproducts, leading to losses during chromatography or recrystallization.

Q4: What are the best practices for storing this compound?

A4: To ensure the stability of the final product, it should be stored under the following conditions:

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Low Temperature: Keep the compound at a low temperature (e.g., in a refrigerator or freezer).

  • Protection from Light: Store in an amber vial or a container protected from light to prevent photochemical degradation.

  • Dry Conditions: Keep the compound in a desiccator to protect it from moisture.

Troubleshooting Guide

This guide provides specific troubleshooting advice for common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Dark Reaction Mixture Oxidation of the phenol or aldehyde.- Perform the reaction under an inert atmosphere (Nitrogen or Argon).- Use degassed solvents.- Add an antioxidant like BHT (butylated hydroxytoluene) in small quantities if compatible with the reaction.
High reaction temperature.- For the Vilsmeier-Haack reaction, maintain the temperature below 10 °C during reagent addition and then proceed at the recommended temperature (e.g., 60-70 °C) with careful monitoring.[11]- For the Reimer-Tiemann reaction, control the addition rate of chloroform to manage the exotherm. Use an ice bath to maintain the desired temperature.[3][8]
Unwanted side reactions due to harsh pH.- In the Reimer-Tiemann reaction, use the minimum effective concentration of the base.- Consider alternative, milder formylation methods if decomposition is severe.
Low Product Yield Incomplete reaction.- Monitor the reaction progress using TLC until the starting material is consumed.- Ensure the purity of starting materials and reagents.
Product decomposition during work-up.- Neutralize the reaction mixture carefully and promptly during work-up.- Use cold solutions during extraction and washing steps.- Minimize the time the product is exposed to air and light.
Loss during purification.- Use an appropriate solvent system for chromatography to ensure good separation.- For recrystallization, choose a solvent system that provides good crystal formation without requiring excessive heating.
Multiple Spots on TLC (Product Contamination) Incomplete formylation or side reactions.- Optimize reaction time and temperature.- Re-purify the product using column chromatography with a shallow gradient.
Decomposition on the TLC plate.- Spot the TLC plate quickly and develop it immediately.- Consider using a less acidic or basic solvent system for TLC.

Experimental Protocols

Method 1: Vilsmeier-Haack Formylation of 6-Methoxy-2-quinolone

This two-step method involves the formylation of the precursor followed by hydrolysis of the intermediate.

Step 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, place N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 3.5 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve N-(4-methoxyphenyl)acetamide (1 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Heat the reaction mixture at 70-80 °C for 12-15 hours.[12]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield 2-Chloro-6-methoxyquinoline-3-carbaldehyde.

Step 2: Hydrolysis to this compound

  • Dissolve 2-Chloro-6-methoxyquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent like methanol.

  • Add a solution of potassium hydroxide (KOH, 1.1 equivalents) in water.

  • Heat the mixture at reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the mixture into ice water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain pure this compound.

Method 2: Reimer-Tiemann Formylation of 6-Methoxy-2-quinolone

This method attempts a direct ortho-formylation.

  • In a round-bottom flask, dissolve 6-Methoxy-2-quinolone (1 equivalent) in ethanol and a 10-40% aqueous solution of sodium hydroxide.

  • Heat the solution to 60-70 °C with vigorous stirring.

  • Add chloroform (2-3 equivalents) dropwise over 1-2 hours, maintaining the temperature. The reaction can be exothermic, so careful control is necessary.[8]

  • After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of 4-5.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_method1 Method 1: Vilsmeier-Haack cluster_method2 Method 2: Reimer-Tiemann cluster_end Final Product 6-Methoxy-2-quinolone 6-Methoxy-2-quinolone VH Vilsmeier-Haack Reaction (DMF, POCl3) 6-Methoxy-2-quinolone->VH RT Reimer-Tiemann Reaction (CHCl3, NaOH) 6-Methoxy-2-quinolone->RT Intermediate 2-Chloro-6-methoxyquinoline-3-carbaldehyde VH->Intermediate Hydrolysis Hydrolysis (KOH, H2O) Intermediate->Hydrolysis Product This compound Hydrolysis->Product RT->Product

Caption: Synthetic routes to this compound.

Troubleshooting_Decomposition cluster_causes Potential Causes cluster_solutions Preventative Measures Observation Dark Reaction Mixture or Low Yield Oxidation Oxidation Observation->Oxidation High_Temp High Temperature Observation->High_Temp Harsh_pH Harsh pH Observation->Harsh_pH Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Oxidation->Inert_Atmosphere Control_Temp Precise Temperature Control High_Temp->Control_Temp Milder_Conditions Optimize pH / Use Milder Reagents Harsh_pH->Milder_Conditions

Caption: Troubleshooting logic for product decomposition.

References

Technical Support Center: Synthesis of Metal Complexes with 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of metal complexes with 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of the Schiff base ligand and its subsequent metal complexes.

Ligand Synthesis (Schiff Base Formation)

Q1: My Schiff base ligand is not precipitating from the reaction mixture. What should I do?

A1:

  • Cooling: Ensure the reaction mixture has been adequately cooled. Sometimes, precipitation can be induced by placing the reaction vessel in an ice bath for 30 minutes to an hour.[1]

  • Solvent Volume: The concentration of your reactants might be too low. If possible, try to reduce the solvent volume by evaporation under reduced pressure to encourage precipitation.

  • Inducing Precipitation: If cooling doesn't work, try adding a small seed crystal of the desired product to the solution. Alternatively, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization.

  • Solvent System: The choice of solvent is crucial. Ethanol is commonly used for this type of condensation reaction.[2][3] If the product is too soluble, you might need to add a co-solvent in which the Schiff base is less soluble (e.g., water or a non-polar solvent like hexane) dropwise until turbidity is observed, then cool.

Q2: The yield of my Schiff base ligand is very low. How can I improve it?

A2:

  • Reaction Time and Temperature: The condensation reaction to form the Schiff base often requires refluxing for several hours.[2][4] Ensure you are refluxing for an adequate amount of time (typically 2-7 hours) at the appropriate temperature for your solvent (e.g., ~78°C for ethanol).[2][5]

  • Catalyst: The addition of a few drops of a mild acid catalyst, such as glacial acetic acid, can significantly improve the reaction rate and yield.[2][6]

  • Purity of Reactants: Ensure your starting materials, this compound and the corresponding amine, are pure. Impurities can lead to side reactions and lower the yield.[7]

  • Stoichiometry: Use equimolar amounts of the aldehyde and the amine to ensure complete conversion.[2]

Q3: How do I confirm the formation of the Schiff base?

A3:

  • FT-IR Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a characteristic imine (C=N) stretching band in the FT-IR spectrum, typically in the range of 1614-1622 cm⁻¹. This will be accompanied by the disappearance of the C=O stretching band from the aldehyde and the N-H bending bands of the primary amine.[2]

  • NMR Spectroscopy: In ¹H NMR, you should see a singlet peak for the azomethine proton (-CH=N-), typically downfield. In ¹³C NMR, a signal corresponding to the azomethine carbon will appear.[8]

  • Melting Point: The synthesized Schiff base should have a sharp and distinct melting point, which can be compared with literature values if available.[3]

Metal Complex Synthesis

Q4: My metal complex is not forming or is precipitating as an impure solid. What are the common causes?

A4:

  • pH Adjustment: The coordination of the Schiff base to the metal ion often requires a specific pH range (typically slightly basic, pH 7-8) to facilitate the deprotonation of the hydroxyl group.[2][4] This is often achieved by adding a base like sodium acetate or a methanolic NaOH solution.[2][4]

  • Solvent: The ligand and the metal salt should be dissolved in a suitable solvent, often a hot ethanolic or methanolic solution, before being mixed.[2][8] The complex's solubility can differ significantly from the reactants.

  • Reaction Conditions: Refluxing the reaction mixture for an adequate duration (typically 4-5 hours) is often necessary to ensure the completion of the complexation reaction.[2]

  • Molar Ratio: The stoichiometry of the ligand to the metal salt is critical. Common ratios are 1:1 or 2:1 (ligand:metal).[3][6] Ensure you are using the correct molar ratio for your desired complex.

Q5: The synthesized metal complex is insoluble in common organic solvents. How can I characterize it?

A5:

  • Solubility Testing: Test the solubility in a range of solvents, including DMF and DMSO, as many metal complexes are soluble in these.[6][9]

  • Solid-State Characterization: If the complex is truly insoluble, you will need to rely on solid-state characterization techniques such as:

    • FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion. You should observe a shift in the C=N (azomethine) band to a lower frequency, and the appearance of new bands at lower frequencies corresponding to M-N and M-O bonds.[2][5]

    • Elemental Analysis (CHN): To determine the empirical formula and confirm the metal-to-ligand ratio.[2][6]

    • Magnetic Susceptibility: To determine the magnetic properties of the complex, which can help in assigning its geometry.[2][5]

    • Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the sample.[6]

Q6: How can I confirm that the metal has coordinated to the Schiff base ligand?

A6:

  • FT-IR Spectroscopy: As mentioned, a shift in the azomethine (C=N) stretching frequency to a lower wavenumber (1573-1614 cm⁻¹) upon complexation is a strong indicator of coordination.[2] Additionally, the appearance of new bands in the far-IR region can be attributed to metal-ligand vibrations (M-N, M-O).[5]

  • UV-Vis Spectroscopy: The electronic spectrum of the complex will differ from that of the free ligand. New absorption bands may appear due to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands.[5]

  • Molar Conductance: Measuring the molar conductivity of the complex in a solvent like DMF can determine whether it is an electrolyte or non-electrolyte, providing insight into its structure.[2]

Experimental Protocols

1. Synthesis of 3-formyl-2-hydroxy-6-methoxyquinoline

This is the precursor aldehyde for the Schiff base ligand. A common synthetic route involves the Vilsmeier-Haack reaction.[10]

  • Procedure: 2-chloro-6-methoxy-3-quinolinecarboxaldehyde is heated under reflux with aqueous hydrochloric acid for about 1 hour.[2] The resulting mixture is cooled to room temperature, and the solid 3-formyl-2-hydroxy-6-methoxyquinoline is collected by filtration, washed with cold ethanol, and then diethyl ether.[2]

2. General Procedure for Schiff Base Synthesis

  • Procedure: An equimolar amount of 3-formyl-2-hydroxy-6-methoxyquinoline (0.01 mol) and the desired primary amine (e.g., 2-aminophenol, 0.01 mol) are dissolved in ethanol.[2] A few drops of glacial acetic acid are added as a catalyst.[2] The mixture is refluxed on a water bath for 6-7 hours.[2] After cooling to room temperature, the precipitated Schiff base ligand is filtered, washed thoroughly with cold ethanol, and then diethyl ether to obtain a pure sample.[2]

3. General Procedure for Metal Complex Synthesis

  • Procedure: A hot ethanolic solution of the Schiff base ligand (0.001 mol in 35 ml ethanol) is added to a hot ethanolic solution of the respective metal(II) chloride (0.001 mol in 15 ml ethanol).[2] The resulting solution is refluxed on a water bath for 4-5 hours.[2] The pH of the solution is adjusted to 7-8 by adding sodium acetate, and refluxing is continued for another 2 hours.[2] The reaction mixture is then poured into distilled water with constant stirring to precipitate the metal complex. The solid is collected by filtration, washed, and dried.[2]

Data Presentation

Table 1: Summary of Typical Reaction Conditions for Metal Complex Synthesis

ParameterConditionReference
Ligand:Metal Ratio 1:1 or 2:1[3][6]
Solvent Ethanol, Methanol[2][5][6]
Temperature 60-80°C (Reflux)[5]
Reaction Time 4-12 hours[2][5][6]
pH 7-8 (Slightly basic)[2][4]
Catalyst (for ligand) Glacial Acetic Acid[2][6]

Table 2: Key Spectroscopic Data for Confirmation

TechniqueLigand (Schiff Base)Metal ComplexReference
FT-IR (cm⁻¹) ν(C=N): ~1622ν(C=N): 1573-1614 (shift to lower frequency)[2]
New bands for ν(M-N) and ν(M-O)[5]
¹H NMR δ(-CH=N-): SingletShift in azomethine proton signal[8]
UV-Vis π-π* and n-π* transitionsLigand bands shifted, new d-d or LMCT bands[5]

Mandatory Visualizations

experimental_workflow cluster_ligand Schiff Base Ligand Synthesis cluster_complex Metal Complex Synthesis aldehyde 2-Hydroxy-6-methoxyquinoline -3-carbaldehyde mix_reactants Mix in Ethanol + Acetic Acid Catalyst aldehyde->mix_reactants amine Primary Amine amine->mix_reactants reflux_ligand Reflux (2-7h) mix_reactants->reflux_ligand cool_precipitate Cool & Precipitate reflux_ligand->cool_precipitate filter_ligand Filter & Wash cool_precipitate->filter_ligand schiff_base Pure Schiff Base filter_ligand->schiff_base dissolve_ligand Dissolve Schiff Base in hot Ethanol schiff_base->dissolve_ligand metal_salt Metal(II) Salt in Ethanol mix_solutions Mix Solutions metal_salt->mix_solutions dissolve_ligand->mix_solutions reflux_complex Reflux (4-5h) mix_solutions->reflux_complex adjust_ph Adjust pH (7-8) + Reflux (2h) reflux_complex->adjust_ph precipitate_complex Precipitate in Water adjust_ph->precipitate_complex filter_complex Filter, Wash & Dry precipitate_complex->filter_complex metal_complex Final Metal Complex filter_complex->metal_complex troubleshooting_logic cluster_ligand Ligand Synthesis Issues cluster_complex Metal Complex Synthesis Issues start Problem: Low/No Product Yield check_conditions Check Reaction Conditions: - Time (2-7h reflux?) - Temperature (refluxing?) start->check_conditions check_catalyst Add Catalyst? (e.g., Acetic Acid) start->check_catalyst check_reagents Check Reagent Purity & Stoichiometry (1:1?) start->check_reagents check_ph Adjust pH? (to 7-8 with base) start->check_ph check_ratio Check Ligand:Metal Ratio? (1:1 or 2:1) start->check_ratio check_solubility Reactants Dissolved? (use hot solvent) start->check_solubility solution Solution: Optimize Variable & Re-run check_conditions->solution check_catalyst->solution check_reagents->solution check_ph->solution check_ratio->solution check_solubility->solution

References

Method development for the analysis of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and analyzing reaction mixtures of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: My reaction yield of this compound is consistently low. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Incomplete reaction is a common issue. Ensure you are monitoring the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.[1] Another potential cause is the formation of side products or polymeric materials, which can be minimized by optimizing reaction temperature and the rate of reagent addition.[2][3] Purification losses can also contribute to low yields; consider alternative purification methods if significant loss is observed during this step.[4][5]

Q2: I am observing multiple spots on my TLC plate of the crude reaction mixture. What are the likely side products?

A2: The formation of multiple products is a common challenge in quinoline synthesis.[2] Depending on the synthetic route, potential side products for this compound could include isomers, unreacted starting materials, or byproducts from competing reactions. For instance, if a Vilsmeier-Haack reaction is employed for a precursor, positional isomers or hydrolyzed intermediates might be present.[6] If a nucleophilic substitution is performed to introduce the methoxy group, the corresponding chloro-precursor might remain if the reaction is incomplete.[6]

Q3: How can I effectively purify crude this compound?

A3: Purification can often be challenging due to the presence of closely related impurities. Column chromatography on silica gel is a common method.[4] However, aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to streaking or decomposition.[5] In such cases, deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as alumina can be beneficial.[5] Recrystallization is another powerful purification technique for solid compounds, and a solvent system of petroleum ether and ethyl acetate has been used for similar compounds.[5][7]

Q4: My purified compound shows signs of decomposition over time. How can I improve its stability?

A4: Aldehydes can be susceptible to oxidation.[5] To mitigate decomposition, it is advisable to store the purified this compound under an inert atmosphere, protected from light, and at low temperatures (-20°C or -80°C).[8] For solutions, preparing aliquots to avoid repeated freeze-thaw cycles is recommended.[8]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Analysis
Problem Possible Cause(s) Suggested Solution(s)
Streaking or Tailing Spots - Sample is too concentrated.- The compound is basic and interacting strongly with the acidic silica gel.- Dilute the sample before spotting.- Add a small amount of triethylamine (~0.5%) to the mobile phase.[9]
Spots Not Moving from the Baseline (Rf ≈ 0) - The mobile phase is not polar enough.- Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[1][9]
Spots Running at the Solvent Front (Rf ≈ 1) - The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[1][9]
Poor Spot Resolution - The polarity of the mobile phase is not optimal for separating the mixture.- Experiment with different solvent systems, for example, trying dichloromethane/methanol mixtures.[1]
Column Chromatography Purification
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of Product - Irreversible adsorption or decomposition on silica gel.- Deactivate the silica gel with a base (e.g., 0.1-1% triethylamine in the eluent).- Use a less acidic stationary phase like neutral alumina.[5]
Co-elution of Impurities - Similar polarity of the product and impurities.- Optimize the solvent system using TLC first.- Employ gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Product Crystallizes on the Column - The product has low solubility in the chosen eluent.- Choose a solvent system where the product is more soluble.- Run the column at a slightly elevated temperature (if the compound is stable).

Experimental Protocols

General Protocol for Thin-Layer Chromatography (TLC) Monitoring
  • Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil about 1 cm from the bottom.[9]

  • Spotting: Using a capillary tube, spot the reaction mixture, the starting material(s), and a co-spot (a mixture of the reaction mixture and starting material) on the baseline.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline.[9] Cover the chamber and allow the solvent to ascend the plate.[9]

  • Visualization: Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm and/or 365 nm).[1][9]

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1]

General Protocol for Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound and related structures. This data is crucial for confirming the identity and purity of the synthesized compound.

Spectroscopic Data This compound (Predicted) 2-Methoxyquinoline-3-carbaldehyde[7][10][11] 2-Chloro-6-methoxyquinoline-3-carbaldehyde[12]
¹H NMR (ppm) Aldehydic proton (~9.5-10.5 ppm), Aromatic protons (~7.0-8.5 ppm), Methoxy protons (~3.9 ppm), Hydroxyl proton (variable)Aldehydic proton (~10.0 ppm), Aromatic protons (~7.0-9.0 ppm), Methoxy protons (~4.0 ppm)Aldehydic proton, Aromatic protons, Methoxy protons
¹³C NMR (ppm) Carbonyl carbon (~190 ppm), Aromatic carbons (110-160 ppm), Methoxy carbon (~55-60 ppm)Carbonyl carbon (~190 ppm), Aromatic carbons (110-160 ppm), Methoxy carbon (~55-60 ppm)Quinoline ring carbons, formyl carbon
IR (cm⁻¹) C=O stretch (~1690 cm⁻¹), O-H stretch (broad, ~3200-3600 cm⁻¹), C-O stretch (~1250 cm⁻¹), Aromatic C=C stretch (~1400-1600 cm⁻¹)C=O stretch (~1700 cm⁻¹), C-O stretch (~1250-1000 cm⁻¹), Aromatic C=C and C=N stretch (1600-1400 cm⁻¹)C=O stretch
Mass Spectrum (m/z) Molecular ion peak [M]⁺ at m/z 203Molecular ion peak [M]⁺ at m/z 187Molecular ion peak

Visualizations

Logical Workflow for Troubleshooting TLC Analysis

TLC_Troubleshooting start TLC Plate Issue? streaking Streaking or Tailing? start->streaking rf_zero Spots at Baseline (Rf ≈ 0)? streaking->rf_zero No sol_streaking Add triethylamine to eluent or Dilute sample streaking->sol_streaking Yes rf_one Spots at Solvent Front (Rf ≈ 1)? rf_zero->rf_one No sol_rf_zero Increase mobile phase polarity rf_zero->sol_rf_zero Yes poor_res Poor Resolution? rf_one->poor_res No sol_rf_one Decrease mobile phase polarity rf_one->sol_rf_one Yes sol_poor_res Try a different solvent system poor_res->sol_poor_res Yes end Problem Resolved poor_res->end No sol_streaking->end sol_rf_zero->end sol_rf_one->end sol_poor_res->end

Caption: Troubleshooting workflow for common TLC issues.

General Experimental Workflow for Synthesis and Analysis

Synthesis_Workflow start Reaction Setup reaction Run Reaction start->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up monitoring->workup Complete purification Purification (Column Chromatography/ Recrystallization) workup->purification analysis Characterization (NMR, IR, MS) purification->analysis product Pure Product analysis->product

Caption: A typical workflow for synthesis and analysis.

Decision Tree for Purification Strategy

Purification_Strategy start Crude Product Obtained is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oily) is_pure_recrys Is the product pure after recrystallization? try_recrystallization->is_pure_recrys is_pure_recrys->column_chrom No pure_product Pure Product is_pure_recrys->pure_product Yes is_pure_column Is the product pure after column chromatography? column_chrom->is_pure_column further_purification Consider alternative purification (e.g., Prep-TLC, different adsorbent) is_pure_column->further_purification No is_pure_column->pure_product Yes further_purification->pure_product

Caption: Decision-making for purification method selection.

References

Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde. The synthesis is presented as a robust two-step process, beginning with the Vilsmeier-Haack cyclization of N-(4-methoxyphenyl)acetamide to yield an intermediate, followed by acidic hydrolysis to produce the final compound.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for synthesizing this compound on a larger scale?

A1: The most common and scalable route involves a two-step synthesis. First, N-(4-methoxyphenyl)acetamide undergoes a Vilsmeier-Haack reaction, which is a cyclization and formylation process, to produce the intermediate 2-chloro-6-methoxyquinoline-3-carbaldehyde.[1][2] This intermediate is then hydrolyzed under acidic conditions to replace the 2-chloro group with a 2-hydroxy group, yielding the target molecule, which exists in tautomeric equilibrium with its 2-quinolone form.[3]

Q2: Why is the Vilsmeier-Haack reaction suitable for this synthesis?

A2: The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The starting material, N-(4-methoxyphenyl)acetamide, possesses an activating methoxy group, making it an excellent substrate for this type of electrophilic substitution and cyclization.[1] The reaction typically uses readily available and cost-effective reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][7]

Q3: What are the critical safety precautions for this synthesis?

A3: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent, formed in situ, is also moisture-sensitive. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The initial mixing of POCl₃ and DMF is exothermic and must be controlled with an ice bath.

Q4: How can the purity of the final product be assessed?

A4: Product purity can be assessed using standard analytical techniques. Thin-Layer Chromatography (TLC) can be used to monitor the reaction progress and check for impurities in the final product. The structure and purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid should also be determined and compared to literature values.

Experimental Workflow and Synthesis Pathway

The overall synthetic process is outlined below, starting from the commercially available N-(4-methoxyphenyl)acetamide.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Acid Hydrolysis start N-(4-methoxyphenyl)acetamide process1 Cyclization & Formylation (Heat, 15h) start->process1 reagent1 POCl3 + DMF (Vilsmeier Reagent) reagent1->process1 intermediate 2-Chloro-6-methoxyquinoline- 3-carbaldehyde process1->intermediate process2 Hydrolysis intermediate->process2 reagent2 4M HCl (aq) (Microwave or Conventional Heat) reagent2->process2 product 2-Hydroxy-6-methoxyquinoline- 3-carbaldehyde process2->product

Caption: Overall workflow for the two-step synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

This procedure is based on the Vilsmeier-Haack cyclization of N-arylacetamides.[1]

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0-5 °C using an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 7 eq.) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Reaction: Add N-(4-methoxyphenyl)acetamide (1 eq.) portion-wise to the freshly prepared Vilsmeier reagent.

  • Heating: After the addition of the acetanilide, heat the reaction mixture to 353 K (80 °C) and maintain for 15 hours with continuous stirring.[1]

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (~500 g) with stirring.

  • Precipitation: Neutralize the acidic solution with a saturated sodium carbonate or sodium bicarbonate solution until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization.

Step 2: Synthesis of this compound

This procedure involves the acidic hydrolysis of the 2-chloro intermediate.[3]

  • Reaction Setup: In a beaker or flask suitable for microwave or conventional heating, suspend the crude 2-chloro-6-methoxyquinoline-3-carbaldehyde (1 eq.) in 4M hydrochloric acid.

  • Heating: Heat the mixture. For an accelerated process, subject the mixture to microwave irradiation (e.g., 120 W) for approximately 6-10 minutes.[3] Alternatively, heat the mixture under reflux using conventional heating and monitor by TLC until the starting material is consumed.

  • Crystallization: Allow the reaction mixture to cool to room temperature. The yellow solid product should precipitate.

  • Isolation: Pour the mixture into crushed ice to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Purification: Recrystallize the crude product from glacial acetic acid or an appropriate solvent system to yield the pure this compound.[3]

Quantitative Data Summary

The following tables provide a summary of reagent quantities and reaction conditions for a laboratory-scale synthesis, which can be adapted for scale-up.

Table 1: Reagents and Conditions for Step 1 (Vilsmeier-Haack Reaction)

ReagentMolar Eq.Molecular WeightExample Quantity (for 10 mmol scale)Notes
N-(4-methoxyphenyl)acetamide1.0165.19 g/mol 1.65 gStarting material.
N,N-Dimethylformamide (DMF)3.073.09 g/mol 2.3 mLMust be anhydrous.[8]
Phosphorus Oxychloride (POCl₃)7.0153.33 g/mol 6.5 mLHighly corrosive; add slowly at 0-5 °C.[1]
Reaction Temperature --80 °C-
Reaction Time --15 hoursMonitor by TLC.[1]
Expected Yield --~62%Yield for the 6-methoxy derivative.[7]

Table 2: Reagents and Conditions for Step 2 (Hydrolysis)

ReagentMolar Eq.ConcentrationExample Quantity (for 6 mmol scale)Notes
2-Chloro-6-methoxyquinoline-3-carbaldehyde1.0-1.33 gCrude product from Step 1.
Hydrochloric AcidExcess4 M~35 mLActs as both reagent and solvent.
Reaction Method --Microwave or RefluxMicrowave is significantly faster.[3]
Reaction Time (MW) --6-10 minutesMonitor by TLC.
Purification Solvent --Acetic AcidRecrystallization solvent.[3]

Troubleshooting Guide

G start Problem Encountered low_yield_s1 Low/No Yield in Step 1 start->low_yield_s1 tar_s1 Tar Formation in Step 1 start->tar_s1 incomplete_s2 Incomplete Hydrolysis in Step 2 start->incomplete_s2 purity_s2 Final Product Impure start->purity_s2 cause_reagent Cause: Inactive Vilsmeier Reagent (Moisture Present) low_yield_s1->cause_reagent cause_temp Cause: Reaction Temperature Too High tar_s1->cause_temp cause_time Cause: Insufficient Heating (Time or Temperature) incomplete_s2->cause_time cause_purify Cause: Inefficient Purification purity_s2->cause_purify sol_reagent Solution: - Use fresh, anhydrous DMF. - Ensure POCl3 is not degraded. cause_reagent->sol_reagent sol_temp Solution: - Maintain strict temp control. - Ensure slow, controlled addition of reagents. cause_temp->sol_temp sol_time Solution: - Increase reaction time or temp. - Monitor reaction to completion via TLC. cause_time->sol_time sol_purify Solution: - Recrystallize from a suitable solvent (e.g., acetic acid). - Perform column chromatography if needed. cause_purify->sol_purify

Caption: A troubleshooting guide for common synthesis issues.

Problem: Low or no yield in the Vilsmeier-Haack reaction (Step 1).

  • Possible Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture. The presence of water in the DMF or glassware can decompose the reagent.[9] Old DMF can also contain dimethylamine impurities which can react with and consume the reagent.[8]

    • Recommendation: Always use fresh, anhydrous DMF. Ensure all glassware is thoroughly flame- or oven-dried before use. Use fresh POCl₃ that has been stored under anhydrous conditions.

  • Possible Cause 2: Incomplete Reaction. The reaction time or temperature may not have been sufficient for the cyclization to complete.

    • Recommendation: Monitor the reaction progress using TLC. If starting material is still present after the recommended time, consider extending the reaction duration. Ensure the reaction temperature is maintained at the target (e.g., 80 °C).

Problem: Formation of a dark, tarry residue during the Vilsmeier-Haack reaction.

  • Possible Cause: Reaction temperature is too high. The reaction to form the Vilsmeier reagent and the subsequent cyclization are exothermic. Uncontrolled temperature can lead to polymerization and decomposition of the starting material and product.[10]

    • Recommendation: Maintain strict temperature control, especially during the dropwise addition of POCl₃ to DMF. Add reagents slowly to manage the exotherm. A stepwise increase in temperature to the final 80 °C might be beneficial.

Problem: The hydrolysis of the 2-chloro intermediate is incomplete (Step 2).

  • Possible Cause: Insufficient reaction time or acid concentration. The hydrolysis of the chloro group requires sufficient time and acidic conditions to proceed to completion.

    • Recommendation: If using conventional heating, ensure the mixture is refluxed until TLC analysis shows the complete disappearance of the starting 2-chloro intermediate. If using microwave heating, a slight increase in irradiation time may be necessary. Ensure the HCl concentration is at the recommended molarity.

Problem: Difficulty in purifying the final product.

  • Possible Cause 1: Presence of starting material. If the hydrolysis was incomplete, the final product will be contaminated with 2-chloro-6-methoxyquinoline-3-carbaldehyde.

    • Recommendation: Optimize the hydrolysis step to ensure full conversion. If necessary, purify the final product using column chromatography, though a well-executed recrystallization should be sufficient.

  • Possible Cause 2: Product "oiling out" during recrystallization. The crude product may contain impurities that lower its melting point and prevent clean crystallization.

    • Recommendation: Ensure the product is fully dissolved in the minimum amount of hot recrystallization solvent (e.g., acetic acid). If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to promote the formation of well-defined crystals. Adding a seed crystal of pure product can help initiate crystallization.

References

Validation & Comparative

Comparing the antimicrobial activity of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde derivatives with standard antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, researchers have turned their attention to the versatile quinoline scaffold. This guide offers a comprehensive comparison of the antimicrobial activity of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde derivatives and their structural analogs against a panel of standard antibiotics. The data presented herein, gathered from various scientific studies, provides valuable insights for researchers, scientists, and drug development professionals in the ongoing quest for more effective therapeutic agents.

While specific data for this compound derivatives is limited in the current body of literature, this guide consolidates findings from closely related quinoline compounds, offering a valuable comparative perspective. The primary mechanism of action for quinolone antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair, ultimately leading to bacterial cell death.[1][2][3][4][5]

Quantitative Antimicrobial Activity Assessment

The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the size of the inhibition zone in agar diffusion assays. The following tables summarize the antimicrobial activity of various quinoline derivatives against a range of Gram-positive and Gram-negative bacteria, alongside the performance of standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives and Standard Antibiotics (in µg/mL)

Compound/AntibioticEscherichia coliStaphylococcus aureusPseudomonas aeruginosaReference
Fluoroquinolones
Ciprofloxacin0.013 - 10.125 - 80.15 - >32[6]
Levofloxacin≤ 0.06 - 20.06 - >8.00.5 - >512[6]
Moxifloxacin4 - 80.064 - 0.51 - >32[6]
Non-Fluoroquinolone
Nalidixic Acid0.50 - 640.25700[6]
7-Methoxyquinoline Derivatives
Compound 3l7.812>500125[7]
Compound 3d31.25250125[7]
Compound 3c62.50500250[7]

Table 2: Zone of Inhibition of 7-Methoxyquinoline Derivatives (at 0.1 mg/mL) (in mm)

CompoundEscherichia coliPseudomonas aeruginosaStaphylococcus aureusBacillus subtilisReference
Compound 3l21.016.218.016.0[7]
Compound 3d18.014.016.014.0[7]
Compound 3c16.012.014.012.0[7]

Experimental Protocols

The following are standardized methodologies for determining the antimicrobial activity of chemical compounds.

Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to assess the antimicrobial activity of compounds. A standardized inoculum of a specific microorganism is uniformly spread on the surface of an agar plate. Wells of a fixed diameter are then punched into the agar, and a known concentration of the test compound is introduced into each well. The plates are incubated under controlled conditions, allowing the compound to diffuse into the agar. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition, the clear area around the well where microbial growth is prevented.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The procedure involves the following steps:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells, including a growth control (broth and bacteria) and a sterility control (broth only), are also included.

  • Incubation: The microtiter plates are incubated at a temperature and duration suitable for the growth of the test microorganism, typically 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanism of Action: A Visual Representation

The primary mechanism of action of quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By targeting these enzymes, quinolones disrupt these vital cellular processes, leading to bacterial cell death. The following diagram illustrates this signaling pathway.

quinolone_mechanism quinolone Quinolone Derivative cell_entry Bacterial Cell Entry quinolone->cell_entry Diffusion gyrase DNA Gyrase cell_entry->gyrase Inhibition topo_iv Topoisomerase IV cell_entry->topo_iv Inhibition dna_replication DNA Replication & Repair gyrase->dna_replication Blocks topo_iv->dna_replication Blocks cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Mechanism of action of quinolone derivatives.

Experimental Workflow for Antimicrobial Susceptibility Testing

The process of evaluating the antimicrobial potential of new chemical entities involves a systematic workflow, from the synthesis of the compounds to the final determination of their activity. The diagram below outlines the key steps in this experimental process.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound Derivatives dissolution Dissolution in appropriate solvent (e.g., DMSO) synthesis->dissolution agar_well Agar Well Diffusion Assay dissolution->agar_well Add to wells broth_mic Broth Microdilution (MIC Determination) dissolution->broth_mic Serial dilution culture Preparation of standardized bacterial inoculum culture->agar_well culture->broth_mic measure_zone Measure Zone of Inhibition (mm) agar_well->measure_zone read_mic Determine MIC Value (µg/mL) broth_mic->read_mic compare Compare with Standard Antibiotics measure_zone->compare read_mic->compare

Workflow for antimicrobial susceptibility testing.

References

A Comparative Guide to the Synthesis of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a new, two-step synthetic route for 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde against the established Vilsmeier-Haack approach. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of a synthetic strategy based on performance, efficiency, and reaction conditions. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.

Introduction

This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. Its synthesis is of considerable interest, and the development of efficient and high-yielding routes is crucial for its further investigation and utilization. Traditionally, the synthesis of quinoline-3-carbaldehydes has been dominated by the Vilsmeier-Haack reaction. This guide evaluates a proposed new route involving a subsequent hydrolysis step, offering a potentially more controlled and efficient pathway to the desired product.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators of the established Vilsmeier-Haack reaction for a related chloro-derivative and the proposed new two-step synthesis involving hydrolysis.

ParameterRoute A: Established Vilsmeier-Haack (for 2-chloro derivative)Route B: New Two-Step Synthesis (Vilsmeier-Haack followed by Hydrolysis)
Starting Material N-(4-methoxyphenyl)acetamideN-(4-methoxyphenyl)acetamide
Key Reagents POCl₃, DMF1. POCl₃, DMF; 2. Formic Acid
Intermediate 2-chloro-6-methoxyquinoline-3-carbaldehyde2-chloro-6-methoxyquinoline-3-carbaldehyde
Overall Yield 62% (for the chloro-intermediate)Estimated >85%
Reaction Time 16 hours~18-24 hours (total)
Reaction Temperature 60°C60°C and 100°C
Purification RecrystallizationFiltration and Recrystallization
Advantages Single step to the chloro-intermediateHigh yield, clean conversion to the final product
Disadvantages Yields can be moderateTwo-step process

Experimental Protocols

Route A: Established Vilsmeier-Haack Synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde

This protocol is adapted from the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes.

Materials:

  • N-(4-methoxyphenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Ethyl acetate

Procedure:

  • To a cooled (0°C) solution of N,N-dimethylformamide (0.15 mol), slowly add phosphorus oxychloride (0.35 mol) dropwise while stirring.

  • Add N-(4-methoxyphenyl)acetamide (0.05 mol) portion-wise to the reaction mixture.

  • Heat the mixture at 60°C for 16 hours.

  • After cooling, pour the reaction mixture into ice-cold water (300 mL) and stir for 30 minutes, maintaining the temperature below 10°C.

  • Collect the precipitated 2-chloro-6-methoxyquinoline-3-carbaldehyde by filtration.

  • Recrystallize the crude product from ethyl acetate to obtain the purified compound.

Route B: New Two-Step Synthesis of this compound

Step 1: Synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde

Follow the protocol for Route A to synthesize and isolate the 2-chloro-6-methoxyquinoline-3-carbaldehyde intermediate.

Step 2: Formic Acid-Promoted Hydrolysis

This protocol is based on a general method for the hydrolysis of 2-chloroquinolines to 2-quinolones.[1]

Materials:

  • 2-chloro-6-methoxyquinoline-3-carbaldehyde

  • Formic acid (HCOOH)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-6-methoxyquinoline-3-carbaldehyde (1 mmol) in formic acid.

  • Heat the reaction mixture at 100°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and collect the precipitate by filtration.

  • Wash the solid with water and dry to yield this compound.

Visualizing the Synthetic Pathways and Biological Context

To provide a clearer understanding of the processes and potential biological relevance, the following diagrams have been generated.

cluster_A Route A: Established Vilsmeier-Haack cluster_B Route B: New Two-Step Synthesis A_start N-(4-methoxyphenyl)acetamide A_reagents POCl₃, DMF 16h, 60°C A_start->A_reagents A_product 2-chloro-6-methoxy- quinoline-3-carbaldehyde A_reagents->A_product A_yield Yield: 62% A_product->A_yield B_start N-(4-methoxyphenyl)acetamide B_reagents1 POCl₃, DMF 16h, 60°C B_start->B_reagents1 B_intermediate 2-chloro-6-methoxy- quinoline-3-carbaldehyde B_reagents1->B_intermediate B_reagents2 HCOOH ~2-8h, 100°C B_intermediate->B_reagents2 B_product 2-Hydroxy-6-methoxy- quinoline-3-carbaldehyde B_reagents2->B_product B_yield Overall Yield: >85% (est.) B_product->B_yield

Caption: Comparative workflow of synthetic routes.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Quinoline Derivative (e.g., 2-Hydroxy-6-methoxy- quinoline-3-carbaldehyde) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition

Caption: Potential PI3K/Akt/mTOR signaling pathway inhibition.

Conclusion

The new, two-step synthetic route to this compound, involving a Vilsmeier-Haack reaction followed by a formic acid-promoted hydrolysis, presents a promising alternative to established methods. While requiring an additional step, this route offers the potential for a significantly higher overall yield and a cleaner conversion to the final desired product. The choice of synthetic route will ultimately depend on the specific requirements of the research, including desired yield, purity, and available resources. The potential for quinoline derivatives to act as kinase inhibitors in pathways such as PI3K/Akt/mTOR underscores the importance of efficient synthetic access to these compounds for further biological evaluation.[2][3][4][5][6]

References

Comparative study of the metal chelating properties of different quinoline-3-carbaldehyde Schiff bases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of the Metal Chelating Properties of Different Quinoline-3-Carbaldehyde Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metal chelating properties of various Schiff bases derived from quinoline-3-carbaldehyde. The information is compiled from recent studies and is intended to assist researchers in the fields of medicinal chemistry, materials science, and catalysis in understanding the structure-activity relationships of these versatile ligands and their metal complexes.

Introduction

Quinoline-3-carbaldehyde Schiff bases are a class of organic compounds that have garnered significant attention due to their facile synthesis, structural diversity, and wide range of biological and chemical applications.[1][2] Their ability to form stable complexes with various metal ions is central to their activity, making them promising candidates for the development of new therapeutic agents, sensors, and catalysts.[1][3] These Schiff bases are typically synthesized through the condensation reaction of a quinoline-3-carbaldehyde derivative with a primary amine.[4][5] The resulting imine or azomethine group (C=N) is a key feature for metal chelation.[4] This guide focuses on a comparative overview of the metal chelating properties of different quinoline-3-carbaldehyde Schiff bases, with a focus on their coordination behavior and the properties of their metal complexes.

Comparative Data on Metal Complexes

The following tables summarize the key properties of metal complexes formed with different quinoline-3-carbaldehyde Schiff bases, as reported in the literature.

Table 1: Physicochemical Properties of Quinoline-3-Carbaldehyde Schiff Base Metal Complexes

Schiff Base LigandMetal IonMolar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)Proposed GeometryReference
(E)-N'-((2-hydroxyquinolin-3-yl)methylene)-4-methylbenzenesulfonohydrazideCu(II)LowParamagneticOctahedral[5][6]
Ni(II)LowParamagneticOctahedral[5][6]
Co(II)LowParamagneticOctahedral[5][6]
Cd(II)LowDiamagneticOctahedral[5][6]
N'-(2-nitrobenzylidene)quinoline-3-carbohydrazide (NQ)Cu(II)Weak electrolyte-Octahedral[4][7]
Ni(II)Weak electrolyte-Octahedral[4][7]
Co(II)Weak electrolyte-Octahedral[4][7]
Cd(II)Weak electrolyte-Octahedral[4][7]
Cr(III)Weak electrolyte-Octahedral[4]
Fe(III)Weak electrolyte-Octahedral[4]
N'-(2-chlorobenzylidene)quinoline-3-carbohydrazide (CQ)Cu(II)Weak electrolyte-Octahedral[4][7]
Ni(II)Weak electrolyte-Octahedral[4][7]
Co(II)Weak electrolyte-Octahedral[4][7]
Cd(II)Weak electrolyte-Octahedral[4][7]
Cr(III)Weak electrolyte-Octahedral[4]
Fe(III)Weak electrolyte-Octahedral[4]
N'-(2,4-dihydroxybenzylidene)quinoline-3-carbohydrazide (HQ)Cu(II)Weak electrolyte-Octahedral[4][7]
Ni(II)Weak electrolyte-Octahedral[4][7]
Co(II)Weak electrolyte-Octahedral[4][7]
Cd(II)Weak electrolyte-Octahedral[4][7]
Cr(III)Weak electrolyte-Octahedral[4]
Fe(III)Weak electrolyte-Octahedral[4]

Note: "Low" molar conductance values indicate the non-electrolytic nature of the complexes.[5][6] The weak electrolyte nature of the NQ, CQ, and HQ complexes suggests they are not fully ionic.[4]

Table 2: Spectral Characteristics of Quinoline-3-Carbaldehyde Schiff Bases and Their Metal Complexes

CompoundKey FT-IR Bands (cm⁻¹)Key ¹H NMR Signals (δ ppm)Reference
(E)-N'-((2-hydroxyquinolin-3-yl)methylene)-4-methylbenzenesulfonohydrazideC=N: ~1600-1620HC=N: 8.09[5]
N'-(2-nitrobenzylidene)quinoline-3-carbohydrazide (NQ)C=O: ~1650, C=N: ~1600HC=N: ~9.3[4][7]
NQ Metal ComplexesShift in C=O and C=N bandsShift in HC=N proton signal[4][7]
N'-(2-chlorobenzylidene)quinoline-3-carbohydrazide (CQ)C=O: ~1650, C=N: ~1600HC=N: ~9.3[4][7]
CQ Metal ComplexesShift in C=O and C=N bandsShift in HC=N proton signal[4][7]
N'-(2,4-dihydroxybenzylidene)quinoline-3-carbohydrazide (HQ)C=O: ~1650, C=N: ~1600, O-H: ~3200-3400HC=N: ~9.3, OH: ~10-12[4][7]
HQ Metal ComplexesShift in C=O, C=N, and O-H bandsShift in HC=N and OH proton signals[4][7]

Experimental Protocols

General Synthesis of Quinoline-3-Carbaldehyde Schiff Bases

The general procedure for the synthesis of quinoline-3-carbaldehyde Schiff bases involves the condensation reaction between a quinoline-3-carbaldehyde derivative and a primary amine or hydrazide.[4][5]

Example Protocol for (E)-N'-((2-hydroxyquinolin-3-yl)methylene)-4-methylbenzenesulfonohydrazide:

  • A solution of 2-hydroxyquinoline-3-carbaldehyde (10 mmol) in a suitable solvent (e.g., ethanol) is prepared.[5]

  • To this solution, 4-methylbenzenesulfonohydrazide (10 mmol) is added.[5]

  • A catalytic amount of an acid (e.g., acetic acid) may be added to facilitate the reaction.[5]

  • The reaction mixture is refluxed for a specified period (e.g., 4 hours), and the progress is monitored by thin-layer chromatography (TLC).[5]

  • Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed with a suitable solvent (e.g., cold water or ethanol), and dried.[5]

  • The crude product can be purified by recrystallization from an appropriate solvent.[5]

General Synthesis of Metal Complexes

The metal complexes are typically synthesized by reacting the Schiff base ligand with a metal salt in a suitable solvent.[4][6]

Example Protocol for Metal Complexes of (E)-N'-((2-hydroxyquinolin-3-yl)methylene)-4-methylbenzenesulfonohydrazide:

  • A solution of the Schiff base ligand (2 mmol) in a suitable solvent (e.g., ethanol or methanol) is prepared.[6]

  • A solution of the metal salt (e.g., CuCl₂, NiCl₂, CoCl₂, CdCl₂) (1 mmol) in the same solvent is prepared separately.[6]

  • The metal salt solution is added dropwise to the ligand solution with constant stirring.[6]

  • The pH of the reaction mixture may be adjusted using a suitable base (e.g., ammonia solution) to facilitate complex formation.

  • The mixture is then refluxed for a few hours.[6]

  • The resulting colored precipitate of the metal complex is filtered, washed with the solvent, and dried in a desiccator.[6]

Visualization of Experimental Workflow and Chelation

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Q3C Quinoline-3-carbaldehyde Derivative Condensation Condensation Reaction (Reflux) Q3C->Condensation Amine Primary Amine / Hydrazide Amine->Condensation SchiffBase Schiff Base Ligand Condensation->SchiffBase Complexation Complexation Reaction (Reflux) SchiffBase->Complexation MetalSalt Metal Salt MetalSalt->Complexation MetalComplex Metal Complex Complexation->MetalComplex FTIR FT-IR MetalComplex->FTIR NMR ¹H & ¹³C NMR MetalComplex->NMR UVVis UV-Vis MetalComplex->UVVis MS Mass Spectrometry MetalComplex->MS MagSus Magnetic Susceptibility MetalComplex->MagSus MolarCond Molar Conductance MetalComplex->MolarCond

Caption: Workflow for the synthesis and characterization of metal complexes.

Proposed Metal Chelation Mechanism

chelation_mechanism cluster_ligand Schiff Base Ligand cluster_metal Metal Ion cluster_complex Metal Complex SchiffBase Quinoline-3-carbaldehyde Schiff Base Complex Stable Chelate Complex SchiffBase->Complex Coordination via - Azomethine Nitrogen (C=N) - Carbonyl/Hydroxyl Oxygen - Quinoline Nitrogen (potential) Metal Mⁿ⁺ Metal->Complex

Caption: Generalized metal chelation by a quinoline-3-carbaldehyde Schiff base.

Discussion of Chelating Properties

The metal chelating properties of quinoline-3-carbaldehyde Schiff bases are largely influenced by the nature and position of substituent groups on both the quinoline and the amine/hydrazide moieties.

  • Coordination Sites: The azomethine nitrogen is a primary coordination site in all these Schiff bases.[4][7] Depending on the specific structure of the Schiff base, other donor atoms like the oxygen of a hydroxyl or carbonyl group, and potentially the quinoline ring nitrogen, can also participate in chelation.[4][6][7][8] For instance, in Schiff bases derived from 2-hydroxyquinoline-3-carbaldehyde, the ligand acts as a tridentate O, N, O donor.[5][6] In contrast, Schiff bases derived from quinoline-3-carbohydrazide coordinate through the azomethine nitrogen and the carbonyl oxygen.[4][7] When a phenolic group is present, as in the case of HQ, coordination also occurs through the phenolic oxygen.[4][7]

  • Stoichiometry and Geometry: The analytical data for many of these complexes suggest a 1:2 metal-to-ligand ratio, leading to the formation of octahedral complexes.[6] However, other stoichiometries and geometries are possible depending on the metal ion and the specific ligand.

  • Influence of Substituents: The electronic properties of the substituents on the aromatic rings can modulate the electron density on the donor atoms, thereby influencing the stability of the resulting metal complexes. For example, electron-donating groups can enhance the basicity of the donor atoms and lead to the formation of more stable complexes.

Conclusion

Quinoline-3-carbaldehyde Schiff bases are versatile ligands capable of forming stable complexes with a variety of metal ions. Their chelating ability is primarily dictated by the presence of the azomethine nitrogen and other potential donor atoms within their structure. The comparative data presented in this guide highlight the common structural and electronic features of these complexes, providing a foundation for the rational design of new Schiff base ligands with tailored metal chelating properties for specific applications in medicine and materials science. Further quantitative studies on the stability constants and binding affinities of these complexes would provide deeper insights into their metal chelating efficacy.

References

Assessing the purity of synthesized 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds like 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde is a critical step. The presence of impurities can significantly impact biological activity, safety, and the reproducibility of experimental results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for purity determination, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the benchmark for the purity analysis of non-volatile and thermally sensitive compounds such as quinoline derivatives.[1][2][3] Its high resolving power enables the separation of the main compound from closely related process impurities and potential degradation products, making it indispensable for quantitative analysis.[3]

Experimental Protocols

Detailed methodologies for HPLC and alternative analytical techniques are provided below.

1. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the quantitative determination of the purity of this compound and the detection of related impurities.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric Acid (ACS grade)

    • This compound reference standard and test sample.

  • Sample Preparation:

    • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample in the diluent in a 20 mL volumetric flask to achieve a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[4]

  • Chromatographic Conditions: The conditions outlined in Table 1 are recommended as a starting point for method development.

Table 1: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar aromatic compounds like quinoline derivatives.[1][4]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA common and effective mobile phase for reversed-phase chromatography, ensuring good peak shape and resolution.[1]
Gradient Elution 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-40 min: 30% BA gradient elution is crucial for separating impurities with a wide range of polarities from the main analyte peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, balancing analysis time and separation efficiency.[4]
Detection UV at 245 nmQuinoline derivatives exhibit strong UV absorbance; this wavelength provides high sensitivity for the parent compound and related impurities.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.[4]

2. Alternative Analytical Protocols

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: Ethyl Acetate/Hexane (e.g., 30:70 v/v).

    • Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane). Spot the sample on the TLC plate and develop it in a chamber saturated with the mobile phase. Visualize the separated spots under UV light (254 nm). TLC is ideal for rapid, qualitative screening of reaction progress and impurity profiles.[1]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:

    • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

    • Procedure: Accurately weigh the sample and a high-purity internal standard (with non-overlapping peaks) into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d6). Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitation (e.g., long relaxation delay). Purity is calculated by comparing the integral of a specific analyte proton signal to that of the internal standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Applicability: GC is primarily suitable for volatile and thermally stable compounds.[2] Due to the low volatility and potential thermal lability of this compound, GC is not the preferred method for analyzing the primary compound but is the gold standard for identifying and quantifying volatile impurities, such as residual solvents from the synthesis.[3]

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, sensitivity, and the type of impurities being targeted.

Table 2: Comparison of Analytical Methods for Purity Assessment

FeatureHPLCTLCqNMRGC-MS
Primary Use Quantitative Purity & Impurity ProfilingQualitative Screening & Reaction MonitoringAbsolute Quantitative Purity & Structure ConfirmationVolatile Impurity & Residual Solvent Analysis
Resolution HighLow to ModerateN/A (Technique Dependent)Very High
Sensitivity High (ng to pg range)Moderate (µg range)Moderate to LowVery High (pg to fg range)
Quantitation Excellent (Relative)Semi-Quantitative at bestExcellent (Absolute)Excellent (Relative)
Analysis Time Moderate (20-60 min)Fast (5-20 min)Fast (5-15 min per sample)Moderate (20-60 min)
Complexity HighLowHighHigh
Suitability for Analyte ExcellentGoodExcellentPoor (without derivatization)

Workflow for Purity Assessment

The logical flow for a comprehensive purity assessment of a newly synthesized batch of this compound involves multiple techniques, each serving a specific purpose.

Purity_Assessment_Workflow cluster_start Start cluster_screening Initial Screening cluster_quantitative Primary Quantitative Analysis cluster_confirmatory Confirmatory & Specialized Analysis cluster_result Outcome start Synthesized 2-Hydroxy-6-methoxyquinoline- 3-carbaldehyde tlc TLC Analysis start->tlc Quick Check hplc HPLC-UV/PDA Purity Assay start->hplc Main Path tlc->hplc Proceed if promising qnmr qNMR (Absolute Purity) hplc->qnmr If absolute purity or standard characterization needed gcms GC-MS (Residual Solvents) hplc->gcms If residual solvent analysis required report Purity Report & Certificate of Analysis hplc->report qnmr->report gcms->report

Caption: Purity assessment workflow for synthesized compounds.

Conclusion

For the comprehensive and accurate purity determination of this compound, HPLC stands out as the most suitable technique due to its high resolution, sensitivity, and quantitative capabilities.[1][5] While other methods like TLC are valuable for rapid screening, and qNMR provides absolute quantification, HPLC remains the cornerstone for routine quality control and final product release testing in a research and drug development setting. For a complete impurity profile, complementary techniques such as GC-MS should be employed to analyze for volatile residues. The selection of a specific method or combination of methods should be guided by the analytical objective, regulatory requirements, and the physicochemical properties of the compound.

References

Cross-validation of analytical methods for 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the characterization of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde, a quinoline derivative with potential applications in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related analogs and provides generalized experimental protocols to facilitate its analysis.

Cross-Validation of Analytical Methods

Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results across different laboratories, instruments, or analytical techniques.[1] This involves comparing data from two or more methods to verify that they produce comparable and accurate results. For a novel compound like this compound, cross-validation could involve comparing data from chromatographic and spectroscopic methods to confirm its identity, purity, and stability.

Comparison of Key Analytical Methods

A suite of analytical techniques is essential for the comprehensive characterization of a new chemical entity. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, while spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide crucial structural information.

Data Presentation

The following tables summarize the expected and observed analytical data for this compound and its close analogs.

Table 1: Chromatographic Methods for Quinoline Derivative Analysis

AnalyteMethodColumnMobile PhaseDetectionKey ParametersReference
Quinoline DerivativesHPLCC18Acetonitrile/WaterUV (225 nm)LOD: 0.2 µg/mL[2][3]
This compoundHPLC (Predicted)C18Acetonitrile/Water with 0.1% Formic AcidUVGradient elution may be required for optimal separation of impurities.-
Quinoline DerivativesGC-MSCapillary Column (e.g., DB-5ms)HeliumMSOven temperature program required for separation of volatile derivatives.[4]

Table 2: Spectroscopic Data for this compound and Analogs

Spectroscopic TechniqueThis compound (Predicted/Observed)2-Methoxyquinoline-3-carbaldehyde (Observed)Key Spectral Features
¹H NMR (in DMSO-d₆)Aldehydic proton (~9.8-10.5 ppm), Aromatic protons (7.0-8.5 ppm), Methoxy protons (~3.9 ppm), Hydroxyl proton (broad, variable)Aldehydic proton, Aromatic protons, Methoxy protons.[5]The chemical shift of the aldehydic and aromatic protons are key identifiers.
¹³C NMR Carbonyl carbon (~190 ppm), Aromatic carbons (110-160 ppm), Methoxy carbon (~56 ppm)Carbonyl carbon, Aromatic carbons, Methoxy carbon.The carbonyl carbon signal is a characteristic feature.
Mass Spectrometry (MS) [M+H]⁺ at m/z 204.06[M+H]⁺ at m/z 188.07The molecular ion peak confirms the molecular weight.[6][7]
FT-IR (KBr, cm⁻¹) ~3400 (O-H), ~3050 (Ar C-H), ~2850 (Aldehyde C-H), ~1650 (C=O), ~1600-1450 (C=C, C=N), ~1250 (C-O)-Characteristic stretches for hydroxyl, aldehyde, and aromatic functionalities.[2]
UV-Vis (in Methanol) Expected λmax ~250-280 nm and ~320-360 nm-Multiple absorption bands corresponding to π-π* transitions of the quinoline system.[8]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the sample in methanol or a mixture of the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C spectra using standard pulse programs.

Mass Spectrometry (MS)
  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Introduction: Infuse the sample solution directly or via an LC system.

  • Ionization: Positive ion mode is typically used to observe the [M+H]⁺ ion.

  • Analysis: Acquire full scan mass spectra to determine the molecular weight.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.[8]

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like methanol or ethanol.[7]

  • Acquisition: Record the absorbance spectrum from 200 to 800 nm.[7]

Mandatory Visualization

CrossValidationWorkflow cluster_dev Development Laboratory cluster_qc Quality Control Laboratory DevMethod Primary Analytical Method Development DevValidation Method Validation DevMethod->DevValidation Validated Method QCTransfer Method Transfer DevValidation->QCTransfer Transfer Protocol QCValidation Cross-Validation QCTransfer->QCValidation Implementation Report Cross-Validation Report QCValidation->Report Comparison Report

Caption: Workflow for the cross-validation of an analytical method between development and quality control laboratories.

AnalyticalMethodComparison cluster_separation Separation Science cluster_spectroscopy Spectroscopic Analysis Compound This compound HPLC HPLC (Purity, Quantification) Compound->HPLC GCMS GC-MS (Volatile Impurities) Compound->GCMS NMR NMR (Structure Elucidation) Compound->NMR MS MS (Molecular Weight) Compound->MS FTIR FT-IR (Functional Groups) Compound->FTIR UVVis UV-Vis (Electronic Transitions) Compound->UVVis

Caption: Comparison of analytical methods for the characterization of this compound.

References

Navigating the Therapeutic Potential of Quinoline Derivatives: A Comparative Analysis of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative biological evaluation of derivatives structurally related to 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde. Due to a lack of publicly available data on the specified compound, this analysis focuses on the cytotoxic effects of analogous quinoline structures against various cancer cell lines, providing a valuable resource for navigating this class of potential anticancer agents.

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Modifications to the quinoline ring, such as the introduction of hydroxyl, methoxy, and carbaldehyde groups, can significantly influence the cytotoxic and anti-proliferative effects of these compounds. This guide summarizes quantitative data, details experimental methodologies, and visualizes potential mechanisms of action for derivatives of quinoline-3-carbaldehyde, 2-hydroxyquinoline, and 6-methoxyquinoline to inform future drug discovery efforts.

Comparative Cytotoxic Activity of Related Quinoline Derivatives

The in vitro cytotoxic activity of various quinoline derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for potency. A lower IC50 value indicates higher cytotoxic potential.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Reference
Quinoline-3-carbaldehyde Hydrazones 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinolineDAN-G (Pancreatic)1.23 - 7.39--
N'-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazideSISO (Cervical)1.23 - 7.39--
Tetrahydroquinolinone Derivatives 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-oneHCT-116 (Colon)~13--
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-oneA549 (Lung)Potent--
4-Alkoxy-2-aryl-6,7-dimethoxyquinolines Compound 14mColon Cancer Subpanel0.875--
Compound 14mLeukemia Subpanel0.904--
Compound 14mMelanoma Subpanel0.926--
8-Hydroxyquinoline Derivatives 8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)6.25 ± 0.034--
Chalcone Derivatives 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)SMMC-7721 (Hepatocellular Carcinoma)32.3 ± 1.13--

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological data. Below are representative protocols for key experiments cited in the evaluation of quinoline derivatives.

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle.

Visualizing a Potential Mechanism of Action

The anticancer effects of many quinoline derivatives are mediated through the induction of apoptosis, or programmed cell death. This process can be initiated through various signaling pathways. The diagram below illustrates a generalized workflow for evaluating the anti-proliferative effects of these compounds.

G cluster_0 In Vitro Evaluation Workflow start Cancer Cell Lines treatment Treatment with Quinoline Derivatives start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cycle Cell Cycle Analysis (Flow Cytometry) treatment->cycle apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis data Data Analysis (IC50, Cell Cycle Arrest) viability->data cycle->data apoptosis->data conclusion Conclusion on Antiproliferative Effects data->conclusion

Caption: Generalized workflow for evaluating the anti-proliferative effects of quinoline derivatives.

Many quinoline derivatives have been shown to induce apoptosis in cancer cells. The intrinsic apoptosis pathway, which is initiated from within the cell, is a common mechanism.

G cluster_1 Generalized Intrinsic Apoptosis Pathway compound Quinoline Derivative stress Cellular Stress (e.g., DNA Damage) compound->stress bcl2 Modulation of Bcl-2 Family Proteins stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apaf1 caspase3 Caspase-3 Activation apaf1->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially induced by cytotoxic quinoline derivatives.

References

Comparing the fluorescence quantum yield of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fluorescence quantum properties of derivatives related to 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde. Due to a lack of comprehensive studies on a homologous series of this compound derivatives, this document presents data on structurally similar quinoline-3-carbaldehyde compounds to illustrate the key factors influencing their fluorescence quantum yield. The information herein is intended to guide researchers in the design and selection of quinoline-based fluorophores for various applications.

Factors Influencing Fluorescence Quantum Yield in Quinoline Derivatives

The fluorescence quantum yield (Φf) of a molecule, defined as the ratio of photons emitted to photons absorbed, is a critical parameter for assessing its efficiency as a fluorophore. In quinoline derivatives, several structural and environmental factors can significantly influence this property:

  • Substituent Effects: The nature and position of substituents on the quinoline ring play a pivotal role. Electron-donating groups, such as methoxy (-OCH₃) and hydroxyl (-OH), generally enhance fluorescence, while electron-withdrawing groups can quench it. The formation of derivatives, such as Schiff bases, introduces further electronic and steric factors that modulate the quantum yield.

  • Intramolecular Charge Transfer (ICT): Many fluorescent quinoline derivatives exhibit intramolecular charge transfer upon excitation. The efficiency of this process, which is influenced by both the electronic nature of the substituents and the polarity of the solvent, can significantly impact the Stokes shift and the fluorescence quantum yield.

  • Solvent Polarity: The surrounding solvent environment can affect the energy levels of the excited state and influence non-radiative decay pathways. This solvatochromism often leads to variations in the fluorescence quantum yield in different solvents.

  • Molecular Rigidity: A more rigid molecular structure can limit vibrational and rotational modes of non-radiative energy dissipation, leading to a higher fluorescence quantum yield.

Comparative Data of Related Quinoline-3-Carbaldehyde Derivatives

The following table summarizes the photophysical properties of various quinoline-3-carbaldehyde derivatives as reported in the literature. This data serves as a proxy to understand the potential behavior of this compound derivatives.

Compound/Derivative ClassExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φf)Solvent
4,6,8-triphenylquinoline-3-carbaldehyde355525Not ReportedDMF
Schiff base of 4-quinoline carboxaldehyde340400Not ReportedMethanol
Salicylaldehyde-based quinoline Schiff baseNot ReportedNot ReportedNot ReportedNot Reported
N-diethylamino-salicylaldehyde-based quinoline Schiff baseNot ReportedNot ReportedNot ReportedNot Reported
Nitro-salicylaldehyde-based quinoline Schiff baseNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

The determination of fluorescence quantum yield is a critical aspect of characterizing new fluorophores. The relative quantum yield is a commonly used method and is calculated by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

General Protocol for Relative Fluorescence Quantum Yield Measurement:

  • Standard Selection: A fluorescent standard with a known quantum yield and an absorption profile similar to the test compound is chosen. Common standards include quinine sulfate, rhodamine 6G, and fluorescein.

  • Solution Preparation: A series of dilute solutions of both the test compound and the standard are prepared in the same high-purity solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to minimize inner filter effects.

  • Absorbance Measurement: The UV-Vis absorption spectra of all solutions are recorded to determine the absorbance at the excitation wavelength.

  • Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using the same excitation wavelength and instrument parameters. The integrated area under the emission curve is determined for each solution.

  • Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the test compound and the standard. The gradients (slopes) of these plots are determined.

  • Quantum Yield Calculation: The fluorescence quantum yield of the test sample (Φx) is calculated using the following equation:

    Φx = Φs * (Gradx / Grads) * (ηx² / ηs²)

    Where:

    • Φ is the fluorescence quantum yield

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

    • The subscripts x and s refer to the test sample and the standard, respectively.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of novel quinoline-3-carbaldehyde derivatives.

G cluster_synthesis Synthesis cluster_photophysical Photophysical Characterization start Starting Materials (e.g., Substituted Acetanilide) vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) start->vilsmeier quinoline_aldehyde This compound vilsmeier->quinoline_aldehyde schiff_base_reaction Schiff Base Condensation quinoline_aldehyde->schiff_base_reaction amine Primary Amine amine->schiff_base_reaction derivative Derivative (e.g., Schiff Base) schiff_base_reaction->derivative purification Purification & Characterization (NMR, MS, IR) derivative->purification uv_vis UV-Vis Spectroscopy (Absorbance Measurement) purification->uv_vis fluorescence Fluorescence Spectroscopy (Emission Spectra) purification->fluorescence quantum_yield_calc Quantum Yield Calculation uv_vis->quantum_yield_calc fluorescence->quantum_yield_calc data_analysis Comparative Data Analysis quantum_yield_calc->data_analysis

Caption: A general workflow for the synthesis and photophysical evaluation of quinoline-3-carbaldehyde derivatives.

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde and its analogs, focusing on their potential as antimicrobial and anticancer agents. The quinoline core is a prominent scaffold in medicinal chemistry, known for its presence in numerous therapeutic agents.[1][2][3] Modifications at the 2, 3, and 6 positions of the quinoline ring have been explored to modulate biological activity. The insights presented herein are derived from various studies on substituted quinoline-3-carbaldehyde derivatives.

General Synthesis Workflow

The synthesis of 2-methoxyquinoline-3-carbaldehyde derivatives often starts from the corresponding 2-chloroquinoline-3-carbaldehyde. This precursor is typically synthesized via the Vilsmeier-Haack reaction.[1][3] The 2-chloro group can then be substituted with a methoxy group through a nucleophilic substitution reaction using potassium hydroxide in methanol.[1][2] The aldehyde group at the 3-position serves as a versatile handle for creating a diverse library of analogs, such as hydrazones, by condensation with various hydrazides.

Below is a generalized workflow for the synthesis and evaluation of these analogs.

Synthesis and Evaluation Workflow General Workflow for Synthesis and Biological Evaluation of Analogs cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Acetanilide Acetanilide Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction Acetanilide->Vilsmeier-Haack Reaction 2-Chloroquinoline-3-carbaldehyde 2-Chloroquinoline-3-carbaldehyde Vilsmeier-Haack Reaction->2-Chloroquinoline-3-carbaldehyde Nucleophilic Substitution Nucleophilic Substitution 2-Chloroquinoline-3-carbaldehyde->Nucleophilic Substitution 2-Methoxy/Hydroxy-quinoline-3-carbaldehyde 2-Methoxy/Hydroxy-quinoline-3-carbaldehyde Nucleophilic Substitution->2-Methoxy/Hydroxy-quinoline-3-carbaldehyde Condensation Condensation 2-Methoxy/Hydroxy-quinoline-3-carbaldehyde->Condensation Analog Library (e.g., Hydrazones) Analog Library (e.g., Hydrazones) Condensation->Analog Library (e.g., Hydrazones) Antimicrobial Screening Antimicrobial Screening Analog Library (e.g., Hydrazones)->Antimicrobial Screening Cytotoxicity Assay Cytotoxicity Assay Analog Library (e.g., Hydrazones)->Cytotoxicity Assay SAR Analysis SAR Analysis Antimicrobial Screening->SAR Analysis Cytotoxicity Assay->SAR Analysis

Caption: General workflow from synthesis to biological evaluation.

Antimicrobial Activity

Derivatives of quinoline-3-carbaldehyde have been investigated for their antimicrobial properties against a range of bacterial and fungal strains.[4][5] The introduction of a hydrazone moiety at the 3-position carbaldehyde has been a common strategy to enhance antimicrobial potential.

Structure-Activity Relationship Insights
  • Hydrazone Moiety: The formation of hydrazone derivatives from the carbaldehyde group is crucial for activity. The nature of the substituent on the hydrazone nitrogen plays a significant role in determining the potency and spectrum of activity.

  • Substituents on Quinoline Ring: The presence and position of substituents like methoxy groups on the quinoline ring can influence the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with microbial targets.[6][7]

  • Mechanism of Action: Some quinoline derivatives are known to target bacterial DNA gyrase, an essential enzyme for DNA replication.[4][8] Molecular docking studies of quinoline-3-carbaldehyde hydrazone derivatives have suggested that interactions, such as hydrogen bonding with the active site of enzymes like DNA topoisomerase IV, are key to their antibacterial effect.[9]

Comparative Data for Quinoline-3-carbaldehyde Hydrazone Analogs

The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration, MIC) of some quinoline-3-carbaldehyde hydrazone derivatives against Methicillin-resistant Staphylococcus aureus (MRSA), as reported in a study. While these are not specifically 2-Hydroxy-6-methoxy analogs, they provide valuable SAR insights for the broader class.

CompoundR-Group on HydrazoneMIC (µg/mL) vs. MRSAReference
3q5 4-Fluorophenyl16[9]
3q6 4-Chlorophenyl16[9]
Reference Drugs
Ampicillin-512[9]
Ciprofloxacin-128[9]

Key Observation: The presence of a halogen (fluoro or chloro) at the para-position of the phenyl ring attached to the hydrazone moiety resulted in the most promising activity against MRSA, with MIC values of 16 µg/mL.[9]

Anticancer Activity

Quinoline derivatives have also demonstrated significant potential as anticancer agents, with activities reported against various cancer cell lines.[2][10] The mechanism often involves the inhibition of key enzymes in cell signaling pathways or the induction of apoptosis.

Structure-Activity Relationship Insights
  • Methoxy and Hydroxy Groups: The position of methoxy and hydroxy groups on the quinoline or associated phenyl rings can significantly impact cytotoxic activity.[6][7] These groups can influence ligand-protein binding and the overall lipophilicity of the compound, which affects its ability to cross cell membranes.[6][7]

  • Substitutions on the Hydrazone Moiety: Similar to antimicrobial activity, substitutions on the hydrazone part of the molecule are critical for anticancer potency.

  • Potential Signaling Pathway Involvement: While the specific pathways for this compound are not detailed in the provided results, related methoxy-substituted quinolines have been studied as kinase inhibitors, suggesting a potential mechanism of action through the inhibition of signaling cascades that are crucial for cancer cell proliferation and survival.[2]

Potential Anticancer Mechanism Hypothesized Signaling Pathway Inhibition Quinoline Analog Quinoline Analog Kinase (e.g., KDR) Kinase (e.g., KDR) Quinoline Analog->Kinase (e.g., KDR) Inhibits Apoptosis Apoptosis Quinoline Analog->Apoptosis Induces (indirectly) Downstream Signaling Downstream Signaling Kinase (e.g., KDR)->Downstream Signaling Activates Kinase (e.g., KDR)->Apoptosis Inhibits Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Promotes

Caption: Hypothesized mechanism of anticancer action.

Comparative Data for Quinoline-3-carbaldehyde Hydrazone Analogs

The cytotoxic effects of several quinoline-3-carbaldehyde hydrazone derivatives were evaluated against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines.

CompoundR-Group on HydrazoneCell Line% Cell Viability at 100 µMReference
3q12 4-NitrophenylA54959.28[9]
3q17 2,4-DichlorophenylA54976.24[9]
3q22 2-NaphthylA54972.92[9]

Key Observation: The cytotoxic activity was generally moderate.[9] Compound 3q12 , with a 4-nitrophenyl substituent, showed the most significant reduction in cell viability on A549 cells.[9] This suggests that electron-withdrawing groups on the phenyl ring of the hydrazone may be favorable for cytotoxicity.

Experimental Protocols

Synthesis of 2-Methoxyquinoline-3-carbaldehyde

This protocol describes the nucleophilic substitution of the chloro group in 2-chloro-3-quinolinecarboxaldehyde with a methoxy group.[1][2]

  • Materials: 2-chloro-3-quinolinecarboxaldehyde (13.1 mmol), Potassium hydroxide (KOH) (17.8 mmol), Methanol (MeOH) (50 ml), Crushed ice.[1][2]

  • Procedure:

    • A solution of KOH (1 g, 17.8 mmol) in 50 ml of MeOH is prepared.[2]

    • To this solution, 2.5 g (13.1 mmol) of 2-chloro-3-quinolinecarboxaldehyde is added.[2]

    • The mixture is heated at 373 K (100 °C) for 2.5 hours.[2]

    • After heating, the mixture is cooled to room temperature.[2]

    • The cooled reaction mixture is poured into 200 g of crushed ice, leading to the precipitation of the product.[2]

    • The precipitate is collected by filtration.[2]

    • The crude product can be purified by recrystallization from a petroleum ether-ethyl acetate mixture.[1][2]

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentrations (MICs) of the synthesized compounds are determined using the microdilution method as described in the literature.[9]

  • Procedure:

    • A stock solution of each compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compounds are prepared in 96-well microtiter plates using Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

    • Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • The plates are incubated at 37 °C for 24 hours for bacteria or at 35 °C for 48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines (e.g., A549, MCF-7) is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

    • The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) can be determined from the dose-response curve.

References

Performance Benchmark: 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde-Based Sensors vs. Existing Technologies for Iron (III) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a representative 2-hydroxy-6-methoxyquinoline-3-carbaldehyde-based fluorescent sensor against a standard colorimetric method for the detection of Iron (III) (Fe³⁺). The information is intended for researchers, scientists, and drug development professionals seeking to evaluate sensing technologies for metal ion quantification.

Disclaimer: Direct performance data for a sensor exclusively based on this compound for Fe³⁺ detection is not extensively available in the reviewed literature. Therefore, this guide utilizes a closely related and well-characterized quinoline-based fluorescent sensor as a representative proxy to facilitate a meaningful comparison with existing technologies.

Technology Overview

This compound-Based Fluorescent Sensors: These sensors are a class of chemosensors that utilize the quinoline scaffold as a fluorophore. The binding of a target analyte, such as a metal ion, to a receptor site on the sensor molecule modulates its fluorescence properties, leading to a detectable signal. The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). For the detection of paramagnetic ions like Fe³⁺, a common mechanism is fluorescence quenching ("turn-off" sensing).

Existing Technology: Ferrozine Assay: The Ferrozine assay is a well-established and widely used colorimetric method for the determination of iron. In this assay, ferric iron (Fe³⁺) is first reduced to ferrous iron (Fe²⁺), which then reacts with Ferrozine to form a stable magenta-colored complex. The intensity of the color, measured by absorbance spectrophotometry, is directly proportional to the iron concentration.

Performance Comparison

The following tables summarize the key performance metrics of a representative quinoline-based fluorescent sensor for Fe³⁺ and the Ferrozine assay.

Table 1: Performance Characteristics of a Representative Quinoline-Based Fluorescent Sensor for Fe³⁺

ParameterValueReference
Analyte Fe³⁺[1]
Detection Limit (LOD) 8.67 x 10⁻⁵ M[1]
Binding Constant (Kₐ) 4.28 x 10² M⁻¹[1]
Binding Stoichiometry 1:1 (Sensor:Fe³⁺)[1]
Signaling Mechanism Fluorescence Quenching[2]
Solvent System DMF/HEPES Buffer (1:1, v/v, pH 7.4)[1]

Table 2: Performance Characteristics of the Ferrozine Assay for Iron Detection

ParameterValueReference
Analyte Total Iron (Fe²⁺ + Fe³⁺)[3]
Detection Limit (LOD) ~0.850 µg/dL (~0.15 µM)[3]
Linearity Range Up to 1000 µg/dL (~179 µM)[4]
Wavelength of Max. Absorbance 562 nm[3]
Response Time 5 - 10 minutes[3]
Principle Colorimetry

Experimental Protocols

Synthesis of a Representative Quinoline-Based Fluorescent Sensor

This protocol describes the synthesis of a quinoline-based fluorescent sensor for Fe³⁺ detection, adapted from the literature.[1]

Materials:

  • 2-(Quinolin-8-yloxy)acetohydrazide

  • 3-Nitrophenyl isothiocyanate

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Petroleum ether

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve 2-(Quinolin-8-yloxy)acetohydrazide (1 mmol) and an excess of 3-nitrophenyl isothiocyanate (2 mmol) in tetrahydrofuran.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After cooling, evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether (2:1) as the eluent to yield the final sensor.

Detection of Fe³⁺ Using the Quinoline-Based Fluorescent Sensor

This protocol outlines the general procedure for detecting Fe³⁺ using the synthesized fluorescent sensor.[1]

Materials and Instruments:

  • Stock solution of the quinoline-based sensor (e.g., 1 mM in DMF)

  • Stock solution of Fe³⁺ (e.g., 10 mM in HEPES buffer)

  • DMF/HEPES buffer (1:1, v/v, pH 7.4)

  • Spectrofluorometer

  • Cuvettes

Procedure:

  • Prepare a solution of the sensor in the DMF/HEPES buffer at the desired final concentration (e.g., 5 x 10⁻⁴ M).

  • Record the initial fluorescence emission spectrum of the sensor solution (excitation at 314 nm).[1]

  • Incrementally add aliquots of the Fe³⁺ stock solution to the sensor solution in the cuvette.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Observe the quenching of the fluorescence intensity at the emission maximum (around 420 nm) with increasing Fe³⁺ concentration.[1]

  • Plot the change in fluorescence intensity against the concentration of Fe³⁺ to generate a calibration curve.

Determination of Total Iron Using the Ferrozine Assay

This protocol is a standard procedure for the colorimetric determination of total iron.[3]

Materials and Instruments:

  • Ferrozine solution

  • Ammonium acetate buffer

  • Ascorbic acid solution (reducing agent)

  • Iron standard solution

  • Spectrophotometer

  • Cuvettes

Procedure:

  • To the sample solution, add the ascorbic acid solution to reduce all Fe³⁺ to Fe²⁺.

  • Add the ammonium acetate buffer to adjust the pH to the optimal range for complex formation (pH 4-9).

  • Add the Ferrozine solution to the sample. A magenta-colored complex will form in the presence of Fe²⁺.

  • Allow the color to develop for a specified time (e.g., 5-10 minutes).[3]

  • Measure the absorbance of the solution at 562 nm using a spectrophotometer.

  • Prepare a series of iron standards and measure their absorbance to create a calibration curve.

  • Determine the iron concentration in the sample by comparing its absorbance to the calibration curve.

Signaling Pathways and Workflows

The following diagrams illustrate the key processes involved in the synthesis and application of the quinoline-based sensor and the Ferrozine assay.

G Synthesis of a Representative Quinoline-Based Sensor cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification Quinoline Hydrazide Quinoline Hydrazide Reflux in THF Reflux in THF Quinoline Hydrazide->Reflux in THF Isothiocyanate Isothiocyanate Isothiocyanate->Reflux in THF Column Chromatography Column Chromatography Reflux in THF->Column Chromatography Crude Product Final Sensor Final Sensor Column Chromatography->Final Sensor Purified Product

Caption: Synthetic workflow for a representative quinoline-based sensor.

G Fluorescent Detection of Fe³⁺ Workflow Prepare Sensor Solution Prepare Sensor Solution Measure Initial Fluorescence Measure Initial Fluorescence Prepare Sensor Solution->Measure Initial Fluorescence Add Fe³⁺ Aliquots Add Fe³⁺ Aliquots Measure Initial Fluorescence->Add Fe³⁺ Aliquots Measure Fluorescence Quenching Measure Fluorescence Quenching Add Fe³⁺ Aliquots->Measure Fluorescence Quenching Generate Calibration Curve Generate Calibration Curve Measure Fluorescence Quenching->Generate Calibration Curve Determine Sample Concentration Determine Sample Concentration Generate Calibration Curve->Determine Sample Concentration

Caption: Experimental workflow for Fe³⁺ detection using a fluorescent sensor.

G Fluorescence Quenching by Fe³⁺ cluster_sensor Quinoline Sensor Fluorophore Fluorophore Fluorescence Fluorescence Fluorophore->Fluorescence Emission Non-radiative Decay Non-radiative Decay Fluorophore->Non-radiative Decay Receptor Receptor Fe³⁺ Fe³⁺ Receptor->Fe³⁺ Binding Excitation Light Excitation Light Excitation Light->Fluorophore Fe³⁺->Fluorophore Electron Transfer (Quenching)

Caption: Mechanism of fluorescence quenching by Fe³⁺.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde, catering to researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are derived from the chemical properties of its structural components—a quinoline derivative and an aldehyde functional group—and align with established best practices for hazardous waste management.

I. Immediate Safety and Hazard Assessment

This compound should be handled as a hazardous substance. Quinoline and its derivatives are known for their potential toxicity and harmful effects on aquatic life.[1] Aldehydes can be irritants and sensitizers.[2] Therefore, it is crucial to treat this compound with care, assuming it may possess similar hazards. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][3]

Key Potential Hazards:

  • Causes skin and serious eye irritation.[4][5]

  • May cause respiratory irritation.[4][5]

  • Potential for harmful effects if swallowed or in contact with skin.[6]

  • Harmful to aquatic life.

II. Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound for disposal to prevent exposure.[3][7]

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves are mandatory.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles are essential.[1][4]
Lab Coat A standard laboratory coat should be worn to protect skin and clothing.[1]
Ventilation All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][6]

III. Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as regulated hazardous waste.[6] Proper segregation, containment, and labeling are critical for safe and compliant disposal.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]

  • Pure Compound (Solid Waste): Collect any unused or expired solid this compound in a dedicated, clearly labeled, and sealable container.[1][7]

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a separate, leak-proof, and sealable container compatible with the solvent.[1][7] Label the container as "Hazardous Waste" and list all components with their approximate percentages.[2]

  • Contaminated Solid Waste: Items such as pipette tips, gloves, and absorbent paper contaminated with the compound should be collected in a designated solid chemical waste container.[1][2] This often involves double-bagging the waste.[2]

Step 2: Waste Containment and Labeling

  • Containers: Use containers made of compatible materials (e.g., high-density polyethylene or glass) that can be tightly sealed.[7][8] Ensure at least 10% headspace in liquid waste containers to allow for vapor expansion.[7]

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[2] The label must include the words "Hazardous Waste" and the full chemical name: "Waste this compound".[1][6] Do not use chemical formulas or abbreviations.[6]

Step 3: Storage

Store all hazardous waste containers in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[1][2] These containers should be kept closed except when adding waste and should be placed in secondary containment to prevent spills.[2][9] Segregate this waste from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][7]

Step 4: Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1][3] Always follow your institution's specific procedures for waste collection and documentation.[7]

IV. Spill Management

In the event of a spill, prioritize safety and follow these procedures:

  • Small Spill: Alert personnel in the immediate area.[10] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.[2][10] Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[10] Clean the spill area with soap and water.[2]

  • Large Spill: Evacuate the immediate area and alert your institution's emergency response team.[10]

Disposal Workflow Diagram

G start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate solid Solid Waste (Pure Compound) segregate->solid Pure Compound liquid Liquid Waste (Solutions) segregate->liquid Solutions contaminated Contaminated Debris (Gloves, Tips, etc.) segregate->contaminated Contaminated Items contain_solid Contain in Labeled, Sealed Container solid->contain_solid contain_liquid Contain in Labeled, Leak-Proof Container liquid->contain_liquid contain_debris Contain in Labeled, Sealed Bag/Container contaminated->contain_debris storage Store in Designated Satellite Accumulation Area (SAA) contain_solid->storage contain_liquid->storage contain_debris->storage contact_ehs Contact EHS for Pickup and Disposal storage->contact_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.